Ganfeborole hydrochloride
Descripción
Propiedades
IUPAC Name |
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKBESTQMGROA-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BCl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131798-13-3 | |
| Record name | GSK-656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2131798133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO{C][1,2]OXABOROL-1(3H)-OL, SULPHURIC ACID SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ganfeborole hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P83HS633ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ganfeborole Hydrochloride: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganfeborole (B1654198) hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antimicrobial agent with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Its novel mechanism of action, targeting a crucial enzymatic step in protein synthesis, positions it as a promising candidate for new tuberculosis treatment regimens, particularly in the face of rising drug resistance. This technical guide elucidates the core mechanism of action of ganfeborole, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Ganfeborole's primary mode of action is the potent and selective inhibition of the Mtb leucyl-tRNA synthetase (LeuRS).[2][3] LeuRS is a vital enzyme responsible for the covalent attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNALeu). This process, known as aminoacylation or tRNA charging, is a critical step in protein synthesis. By inhibiting LeuRS, ganfeborole effectively halts the incorporation of leucine into newly forming polypeptide chains, leading to a cessation of protein production and ultimately, bacterial cell death.[4]
The inhibitory action of ganfeborole is time-dependent, suggesting a slow-onset mechanism.[5][6] It is highly selective for the mycobacterial enzyme over its human cytoplasmic counterpart, which is a key attribute for its favorable safety profile.[7][8]
Signaling Pathway: Disruption of Protein Synthesis
The following diagram illustrates the targeted step in the bacterial protein synthesis pathway and the inhibitory effect of ganfeborole.
Quantitative Data
The following tables summarize key quantitative data for ganfeborole hydrochloride from various studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 (LeuRS) | 0.20 µM | M. tuberculosis | [3][8][9] |
| IC50 (LeuRS) | 1 nM (time-dependent) | M. tuberculosis | [6] |
| IC50 (LeuRS) | 2 nM (time-dependent) | E. coli | [6] |
| IC50 (LeuRS) | 132 µM | Human cytoplasmic | [8] |
| IC50 (LeuRS) | >300 µM | Human mitochondrial | [9] |
| MIC | 0.08 µM | M. tuberculosis H37Rv | [7][8][9] |
| MIC90 | 0.1 µM | TB clinical isolates | [7] |
Table 2: Phase 2a Clinical Trial Data (NCT03557281)
| Parameter | Ganfeborole 1 mg (N=9) | Ganfeborole 5 mg (N=17) | Ganfeborole 15 mg (N=16) | Ganfeborole 30 mg (N=15) | Standard of Care (N=18) | Reference |
| Treatment Duration | 14 days | 14 days | 14 days | 14 days | 14 days | [1][10] |
| Change in log10CFU/ml sputum (Day 0-14) | Smallest decline | Numerical reduction | Numerical reduction | Numerical reduction | Numerical reduction | [10][11][12] |
| Adverse Events | Comparable to SOC | Comparable to SOC | Comparable to SOC | Comparable to SOC | N/A | [1][10] |
| Adverse Event Grade | All Grade 1 or 2 | All Grade 1 or 2 | All Grade 1 or 2 | All Grade 1 or 2 | N/A | [1][10] |
Experimental Protocols
LeuRS Inhibition Assay (Aminoacylation Assay)
A detailed protocol for determining the IC50 values for LeuRS inhibition is outlined below.
Methodology:
-
Pre-incubation: The inhibitor (ganfeborole) is pre-incubated with the LeuRS enzyme and its corresponding tRNALeu for a defined period (e.g., 1 hour for time-dependent inhibition studies).[5]
-
Reaction Initiation: The aminoacylation reaction is initiated by the addition of ATP and L-leucine.[5]
-
Quenching: The reaction is stopped after a specific time by adding a quenching agent, such as EDTA.[5]
-
Detection: The amount of AMP produced, which is stoichiometric with the aminoacylation reaction, is quantified. A common method is fluorescence polarization.[5]
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a concentration-response curve.[5]
Phase 2a Early Bactericidal Activity (EBA) Clinical Trial (NCT03557281)
The following diagram outlines the logical flow of the Phase 2a clinical trial designed to assess the early bactericidal activity of ganfeborole.
Protocol Summary:
-
Study Design: A single-center, open-label, randomized Phase 2a study.[11]
-
Participants: Male subjects aged 18-65 with untreated, rifampicin-susceptible pulmonary tuberculosis.[11]
-
Intervention: Participants were randomized to receive either ganfeborole (at escalating doses of 1, 5, 15, or 30 mg) or the standard of care (RIFAFOUR® e-275) once daily for 14 days.[1][7]
-
Primary Objective: To evaluate the early bactericidal activity (EBA) of ganfeborole by measuring the change in serial sputum colony-forming unit (CFU) counts over the 14-day treatment period.[7]
-
Secondary Objectives: To assess the safety, tolerability, and pharmacokinetics of ganfeborole.[1]
Conclusion
This compound exhibits a potent and selective mechanism of action against Mycobacterium tuberculosis through the inhibition of leucyl-tRNA synthetase. This disruption of protein synthesis has demonstrated significant early bactericidal activity in clinical settings. The favorable safety profile and novel mechanism make ganfeborole a valuable component for future tuberculosis treatment strategies, with ongoing research focused on its role in combination therapies.
References
- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganfeborole - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Ganfeborole Hydrochloride: A Deep Dive into its Antitubercular Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ganfeborole hydrochloride (formerly GSK3036656) is a clinical-stage, first-in-class benzoxaborole antibiotic with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides a comprehensive technical overview of Ganfeborole's primary molecular target, its unique mechanism of action, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are presented for comparative analysis, and cellular pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising antitubercular agent.
Primary Molecular Target: Leucyl-tRNA Synthetase (LeuRS)
The primary molecular target of Ganfeborole has been unequivocally identified as the Mycobacterium tuberculosis leucyl-tRNA synthetase (Mtb LeuRS).[1][2][3] This essential enzyme is responsible for the covalent attachment of the amino acid leucine (B10760876) to its cognate transfer RNA (tRNALeu), a critical step in protein biosynthesis. Inhibition of Mtb LeuRS leads to the cessation of protein synthesis and, ultimately, bacterial cell death.
Ganfeborole exhibits a high degree of selectivity for the mycobacterial enzyme over its human counterparts, a crucial attribute for a safe and effective antibiotic. This selectivity is a key factor in its favorable therapeutic index.
Quantitative Inhibitory Activity
The inhibitory potency of Ganfeborole has been quantified through various enzymatic and whole-cell assays. The half-maximal inhibitory concentration (IC50) against the Mtb LeuRS enzyme and the minimum inhibitory concentration (MIC) against Mtb cultures are summarized below.
| Parameter | Target/Organism | Value | Reference |
| IC50 | Mtb LeuRS | 0.20 µM | [1][3][4] |
| IC50 | Human cytoplasmic LeuRS | 132 µM | [1][4] |
| IC50 | Human mitochondrial LeuRS | >300 µM | [1][4] |
| MIC | Mtb H37Rv | 0.08 µM | [1][4] |
| MIC90 | Mtb clinical isolates | 0.1 µM | [5] |
Table 1: In vitro inhibitory activity of Ganfeborole.
Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism
Ganfeborole employs a sophisticated and novel mechanism of action known as the Oxaborole tRNA Trapping (OBORT) mechanism.[5] Unlike simple competitive inhibitors, Ganfeborole acts as a prodrug that, upon entering the bacterial cell, participates in the formation of a highly stable, covalent adduct that traps the tRNALeu in the editing site of the LeuRS enzyme.
The key steps are as follows:
-
Prodrug Activation: Ganfeborole does not directly bind to the LeuRS enzyme. Instead, it forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine (B11128) of tRNALeu.[6]
-
Adduct Formation: The boron atom of the benzoxaborole scaffold is essential for this interaction, forming a stable tetrahedral complex.[6]
-
Enzyme Trapping: This Ganfeborole-tRNALeu adduct then binds to the editing domain of the LeuRS enzyme, effectively trapping it in a non-productive state. This prevents the enzyme from hydrolyzing incorrectly charged tRNAs and blocks the overall aminoacylation process.
This unique mechanism contributes to the compound's high potency and specificity.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize Ganfeborole's activity.
Mtb LeuRS Aminoacylation Inhibition Assay (IC50 Determination)
This assay measures the ability of Ganfeborole to inhibit the enzymatic activity of purified Mtb LeuRS.
Principle: The assay quantifies the attachment of a radiolabeled amino acid (e.g., [3H]-Leucine) to its cognate tRNA, catalyzed by the LeuRS enzyme. The amount of radiolabeled aminoacyl-tRNA formed is measured in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.2), 12 mM MgCl2, 0.5 mM DTT, and 4 mM ATP.
-
Component Addition: In a 50 µL reaction volume, add purified Mtb LeuRS enzyme (e.g., 5 nM), purified Mtb-tRNALeu (e.g., 10 µM), and [3H]-Leucine (e.g., 20 µM).
-
Inhibitor Addition: Add Ganfeborole at a range of concentrations to different reaction tubes. Include a no-inhibitor control (DMSO vehicle).
-
Incubation: Incubate the reactions at 30°C.
-
Sampling: At timed intervals (e.g., every 2 minutes), remove 10 µL aliquots and spot them onto Whatman filter paper.
-
Precipitation and Washing: Wash the filters three times with cold 5% trichloroacetic acid to precipitate the tRNA and wash away unincorporated [3H]-Leucine. Follow with two washes in 95% ethanol.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Ganfeborole concentration and fit the data to a dose-response curve to determine the IC50 value.
Resazurin (B115843) Microtiter Assay (REMA) for MIC Determination
REMA is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Principle: Metabolically active bacteria reduce the blue indicator dye, resazurin, to the pink-colored resorufin. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.
Protocol:
-
Media Preparation: Use Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture on Löwenstein-Jensen medium. Adjust the bacterial suspension in 7H9 broth to a McFarland standard of 1, and then dilute it 1:20.
-
Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of Ganfeborole in 100 µL of 7H9 broth. Include a drug-free growth control and a media-only sterility control.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Seal the plate in a plastic bag and incubate at 37°C for 7 days.
-
Indicator Addition: Add 30 µL of 0.01% (w/v) sterile resazurin solution to each well.
-
Final Incubation: Re-incubate the plate overnight at 37°C.
-
Reading Results: The MIC is defined as the lowest concentration of Ganfeborole in a well that remains blue (no color change to pink).
In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis
This model assesses the bactericidal activity of Ganfeborole in an established Mtb infection in mice.
Principle: Mice are infected with M. tuberculosis via aerosol to establish a chronic lung infection. After a set period, treatment with Ganfeborole is initiated, and the reduction in bacterial load in the lungs is measured over time.
Protocol:
-
Infection: Infect BALB/c mice via a low-dose aerosol exposure system with M. tuberculosis H37Rv to deliver approximately 50-100 bacilli into the lungs.
-
Chronic Phase Establishment: Allow the infection to establish for a period of 4-6 weeks, leading to a chronic, stable bacterial load in the lungs.
-
Treatment Initiation: Begin daily oral gavage administration of Ganfeborole at various doses (e.g., 0.5 mg/kg). Include a vehicle control group and a positive control group (e.g., standard-of-care drugs).
-
Treatment Duration: Continue treatment for a predefined period (e.g., 4-8 weeks).
-
Bacterial Load Determination: At specified time points during and after treatment, euthanize cohorts of mice. Aseptically remove the lungs, homogenize the tissue, and plate serial dilutions onto Middlebrook 7H11 agar (B569324) plates.
-
CFU Counting: Incubate the plates for 3-4 weeks at 37°C and count the number of colony-forming units (CFU).
-
Data Analysis: Express the bacterial load as log10 CFU per lung. Compare the reduction in CFU in the Ganfeborole-treated groups to the control groups to determine efficacy.
Conclusion
This compound is a potent and selective inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase. Its novel Oxaborole tRNA Trapping (OBORT) mechanism distinguishes it from other protein synthesis inhibitors and contributes to its efficacy. The data presented herein, derived from standardized enzymatic, whole-cell, and in vivo assays, underscore its potential as a valuable new agent in the fight against tuberculosis. The detailed protocols provide a framework for the continued investigation and development of Ganfeborole and other novel antitubercular compounds.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting | Jaglal | African Journal of Laboratory Medicine [ajlmonline.org]
- 4. Crucial role of the C-terminal domain of Mycobacterium tuberculosis leucyl-tRNA synthetase in aminoacylation and editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
An In-depth Technical Guide to Ganfeborole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganfeborole (formerly GSK3036656, also known as GSK-070) is a first-in-class, investigational antibiotic of the benzoxaborole class with potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2] Developed to address the growing threat of drug-resistant tuberculosis, Ganfeborole employs a novel mechanism of action, selectively inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[3][4] This document provides a comprehensive technical overview of Ganfeborole hydrochloride, including its chemical structure, mechanism of action, in vitro and in vivo activity, selectivity, and the methodologies of key experimental assays.
Chemical Identity and Properties
This compound is the salt form of Ganfeborole, which enhances its solubility and stability for research and development purposes.[5]
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol hydrochloride | [3] |
| Synonyms | GSK3036656 HCl, GSK656 HCl, GSK070 HCl | [4][6][7] |
| CAS Number | 2131798-13-3 | [4][6][8][9] |
| Molecular Formula | C₁₀H₁₄BCl₂NO₄ | [6][8][10] |
| Molecular Weight | 293.94 g/mol | [4][6][8][10] |
| Chemical Class | Oxaborole | [11] |
Mechanism of Action: Oxaborole tRNA Trapping (OBORT)
Ganfeborole functions by inhibiting the M. tuberculosis leucyl-tRNA synthetase (LeuRS), a crucial enzyme that attaches leucine (B10760876) to its corresponding transfer RNA (tRNALeu) during protein synthesis.[4] The inhibition occurs via the Oxaborole tRNA Trapping (OBORT) mechanism.[4][12]
The LeuRS enzyme possesses two key active sites: the aminoacylation site for charging tRNA and an editing site for proofreading and hydrolyzing incorrectly charged tRNAs.[4] Ganfeborole's boron atom forms a covalent adduct with the 2' and 3'-hydroxyl groups of the ribose on the terminal adenosine (B11128) of tRNALeu (A76).[12] This stable Ganfeborole-tRNALeu adduct becomes trapped in the editing site of the LeuRS, effectively blocking the enzyme's function and halting protein synthesis, which ultimately leads to bacterial cell death.[12][13]
Biological Activity and Selectivity
Ganfeborole demonstrates potent activity against M. tuberculosis and high selectivity for the bacterial enzyme over its human counterparts.
In Vitro Potency
| Parameter | Value | Organism/Enzyme | Reference(s) |
| IC₅₀ | 0.20 µM | M. tb Leucyl-tRNA Synthetase (LeuRS) | [4][5][7][14][15][16] |
| MIC | 0.08 µM | M. tb H37Rv Strain | [11][16][17] |
| MIC₉₀ | 0.1 µM | M. tb Clinical Isolates | [11] |
Selectivity Profile
The selectivity of an antibiotic is critical for minimizing host toxicity. Ganfeborole exhibits a highly favorable selectivity profile.
| Parameter | Value | Enzyme/Cell Line | Selectivity Ratio (Human/M. tb) | Reference(s) |
| IC₅₀ | 132 µM | Human Cytoplasmic LeuRS | ~660x | [15][16][17] |
| IC₅₀ | >300 µM | Human Mitochondrial LeuRS | >1500x | [15][16][17] |
| EC₅₀ | 137 µM | HepG2 Protein Synthesis | - | [15] |
| EC₅₀ | 381 µM | HepG2 Cell Viability | - | [15] |
In Vivo Data Summary
Preclinical and early clinical studies have demonstrated the in vivo potential of Ganfeborole.
| Model | Dosing | Key Findings | Reference(s) |
| Murine TB Model | 0.5 mg/kg | Bactericidal activity observed. | [11] |
| Murine Model | N/A | Showed 100% bioavailability and excellent exposure. | [2] |
| Marmoset Monkey Model | 0.5 - 2 mg/kg/day for 8 weeks | Significant reduction in bacterial burden in lung lesions. | [2] |
| Phase 1 Human Trial | 5-25 mg single and repeat doses | Well-tolerated with no relevant adverse events noted. | [2] |
| Phase 2a Human Trial | 5, 15, and 30 mg once daily for 14 days | Demonstrated early bactericidal activity. | [1] |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Ganfeborole against M. tuberculosis is determined using the Resazurin (B115843) Microtiter Assay (REMA), a colorimetric method.[11][14][18]
Protocol:
-
Media Preparation: The assay is performed in Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase).[3]
-
Drug Dilution: Serial twofold dilutions of this compound are prepared directly in a 96-well microtiter plate to achieve the desired final concentrations.[14]
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted (commonly 1:20) before inoculation.[8][14]
-
Inoculation and Incubation: Each well is inoculated with 100 µL of the standardized bacterial suspension.[18] Growth control (no drug) and sterility control (no bacteria) wells are included. The plate is sealed and incubated at 37°C for 7 days.[14][18]
-
Indicator Addition: After the initial incubation, 30 µL of a resazurin sodium salt solution is added to each well. The plate is reincubated overnight.[14][18]
-
Result Interpretation: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3][18]
Leucyl-tRNA Synthetase (LeuRS) Aminoacylation Assay (IC₅₀ Determination)
This assay measures the ability of Ganfeborole to inhibit the enzymatic activity of LeuRS. The general principle involves quantifying the attachment of a radiolabeled amino acid to its tRNA.[4][6]
Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing HEPES buffer (pH ~7.5), KCl, MgCl₂, DTT, ATP, and BSA.[19]
-
Component Addition: The following components are added to the reaction mixture:
-
M. tb LeuRS enzyme at a fixed concentration.
-
Total tRNA or in vitro transcribed tRNALeu.
-
Varying concentrations of the inhibitor (Ganfeborole).
-
The reaction is initiated by adding L-[¹⁴C]-leucine.
-
-
Incubation: The reaction is incubated at 37°C for a defined period, allowing the aminoacylation reaction to proceed.[9][19]
-
Quenching and Precipitation: The reaction is stopped, and the tRNA is precipitated, often using trichloroacetic acid (TCA), to separate it from unincorporated radiolabeled leucine.
-
Quantification: The precipitated, radiolabeled tRNA is captured on a filter, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The percentage of inhibition at each Ganfeborole concentration is calculated relative to a no-drug control. The IC₅₀ value is determined by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.
Phase 2a Clinical Trial Protocol (NCT03557281) Overview
This study was designed to assess the early bactericidal activity (EBA), safety, and tolerability of Ganfeborole in participants with rifampicin-susceptible pulmonary tuberculosis.[4][11]
Protocol Summary:
-
Design: A single-center, open-label, randomized, dose-escalation study.[1][4]
-
Primary Objective: To evaluate the anti-tuberculosis effect of Ganfeborole by measuring the change in serial colony-forming unit (CFU) counts in sputum over 14 days.[4][11]
-
Participants: Adults (18-65 years) with newly diagnosed, untreated pulmonary tuberculosis.[11]
-
Treatment: Participants were randomized to receive either Ganfeborole monotherapy at one of four escalating daily doses (1, 5, 15, or 30 mg) or a standard-of-care regimen for 14 days.[1]
-
Duration: The total study duration for an individual was approximately 5 weeks, including screening, a 14-day treatment period, and a follow-up period.[11]
-
Primary Endpoint: Change from baseline in log₁₀ CFU/mL of M. tb in sputum collected over 14 days.
References
- 1. Ganfeborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Ganfeborole Hydrochloride: A Technical Whitepaper
Introduction
Ganfeborole (B1654198) hydrochloride, also known as GSK3036656 HCl, is an investigational antibiotic agent with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] As a member of the benzoxaborole class of compounds, ganfeborole presents a novel mechanism of action, targeting a crucial enzyme in bacterial protein synthesis.[3][4] This document provides a detailed technical overview of Ganfeborole hydrochloride, including its physicochemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals involved in drug development and tuberculosis research.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2131798-13-3 | [1][5][6][7][8] |
| Synonyms | GSK3036656 HCl, GSK656 HCl, GSK-070 | [1][2][7] |
| Molecular Formula | C₁₀H₁₄BCl₂NO₄ | [6][8] |
| Molecular Weight | 293.94 g/mol | [6][8] |
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Ganfeborole's primary mechanism of action is the potent and selective inhibition of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2][7] LeuRS is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNALeu), a critical step in the translation of genetic information into proteins.
The inhibitory action is facilitated by the oxaborole tRNA trapping (OBORT) mechanism.[9] Ganfeborole, a benzoxaborole, forms a reversible covalent adduct with the terminal adenosine (B11128) of tRNALeu within the active site of the LeuRS enzyme.[10] This adduct effectively traps the tRNA molecule, preventing the completion of the aminoacylation reaction and thereby halting protein synthesis, which ultimately leads to bacterial cell death.
Preclinical and Clinical Data
Ganfeborole has demonstrated significant activity in both in vitro and in vivo models, as well as in early-stage clinical trials.
In Vitro Activity
The compound shows high potency against Mtb LeuRS and excellent selectivity over the corresponding human enzymes.
| Parameter | Organism/Enzyme | Value (µM) | Reference |
| IC₅₀ | Mtb Leucyl-tRNA Synthetase (LeuRS) | 0.20 | [1][11] |
| IC₅₀ | Human Cytoplasmic LeuRS | 132 - 140 | [1][9] |
| IC₅₀ | Human Mitochondrial LeuRS | >300 | [1] |
| MIC | Mtb H37Rv | 0.08 | [1][9] |
| MIC₉₀ | Mtb Clinical Isolates | 0.1 | [9] |
In Vivo and Clinical Efficacy
Preclinical animal models and Phase 2a clinical trials have confirmed the bactericidal activity of ganfeborole.
| Study Type | Model/Population | Dose | Key Findings | Reference |
| Preclinical | Mouse TB Infection Model | 0.5 mg/kg | Cidal activity observed | [9] |
| Phase 2a Trial | Rifampicin-Susceptible Pulmonary TB Patients | 5, 15, 30 mg (once daily for 14 days) | Numerical reduction in daily sputum colony-forming units (CFU) | [3][10][12] |
| Phase 2a Trial | Rifampicin-Susceptible Pulmonary TB Patients | 1 mg (once daily for 14 days) | No significant reduction in CFU | [3][10][12] |
Experimental Protocols
The following sections detail the methodologies for key experiments used in the evaluation of ganfeborole.
Protocol 1: LeuRS Enzyme Inhibition Assay (Aminoacylation Assay)
This assay quantifies the inhibitory effect of a compound on the aminoacylation activity of LeuRS.
Objective: To determine the IC₅₀ value of ganfeborole against Mtb LeuRS.
Materials:
-
Recombinant Mtb LeuRS enzyme
-
[³H]-Leucine (radiolabeled)
-
ATP and other buffer components
-
tRNALeu
-
This compound
-
Trichloroacetic acid (TCA)
-
Filter mats and scintillation counter
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, [³H]-Leucine, and other necessary components.
-
Compound Incubation: Add varying concentrations of ganfeborole (or vehicle control) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified Mtb LeuRS enzyme.
-
tRNA Addition: After a brief pre-incubation of the enzyme with the compound, add tRNALeu to the mixture.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Quenching: Stop the reaction by precipitating the tRNA and any attached radiolabeled leucine using cold TCA.
-
Washing: Wash the precipitate on filter mats to remove unincorporated [³H]-Leucine.
-
Quantification: Measure the radioactivity of the precipitated, charged tRNA using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the ganfeborole concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of ganfeborole against Mtb H37Rv.
Materials:
-
Mtb H37Rv culture
-
Middlebrook 7H9 broth (or other suitable growth medium)
-
This compound
-
96-well microplates
-
Resazurin (B115843) dye (or other viability indicator)
Methodology:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the growth medium across the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of Mtb H37Rv to each well. Include positive (no drug) and negative (no bacteria) control wells.
-
Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C) for a period sufficient for growth (typically 7-14 days for Mtb).
-
Viability Assessment: After incubation, add a viability indicator such as resazurin to each well. Resazurin is blue and is reduced to pink resorufin (B1680543) by metabolically active cells.
-
Reading Results: Incubate for an additional 24-48 hours and then visually assess the color change. The MIC is the lowest concentration of ganfeborole that prevents the color change from blue to pink, indicating inhibition of bacterial growth.
Protocol 3: Phase 2a Early Bactericidal Activity (EBA) Study
This clinical trial protocol is designed to assess the early bactericidal activity, safety, and pharmacokinetics of an investigational drug in patients with tuberculosis.
Objective: To evaluate the anti-tuberculosis effect of ganfeborole over 14 days of therapy.[9]
Study Design:
-
Population: Adult male patients with newly diagnosed, uncomplicated, rifampicin-susceptible pulmonary tuberculosis.[10]
-
Cohorts: Patients are enrolled in sequential cohorts to receive different doses of ganfeborole (e.g., 1 mg, 5 mg, 15 mg, 30 mg).[3]
-
Control: A control group receives the standard-of-care treatment.[9]
Methodology:
-
Screening: Screen patients for eligibility based on inclusion and exclusion criteria.
-
Randomization: Randomly assign eligible patients to a ganfeborole dose cohort or the standard-of-care arm.
-
Treatment: Administer the assigned treatment once daily for 14 days.
-
Sputum Collection: Collect sputum samples from each patient at baseline and at regular intervals throughout the 14-day treatment period.
-
CFU Counting: Process the sputum samples to determine the number of viable Mtb colony-forming units (CFU) per milliliter.
-
Pharmacokinetic Sampling: Collect blood samples at specified time points to determine the pharmacokinetic profile of ganfeborole.
-
Safety Monitoring: Monitor patients for any adverse events throughout the study.
-
Data Analysis: The primary endpoint is the change in CFU count from baseline over the 14-day treatment period, which reflects the drug's early bactericidal activity.
References
- 1. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 2. Ganfeborole - Wikipedia [en.wikipedia.org]
- 3. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (GSK3036656, GSK656) | Mtb LeuRS inhibitor | Probechem Biochemicals [probechem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ganfeborole HCl | CymitQuimica [cymitquimica.com]
- 9. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Ganfeborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Ganfeborole Hydrochloride: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Molecular Characteristics, Mechanism of Action, and Preclinical Evaluation of a Novel Antitubercular Agent
Abstract
Ganfeborole (B1654198) hydrochloride (formerly GSK3036656) is a promising, first-in-class, small molecule antibiotic under investigation for the treatment of tuberculosis (TB).[1][2] As a member of the benzoxaborole class, its unique mechanism of action targets a critical enzyme in Mycobacterium tuberculosis (Mtb), offering a potential new therapeutic option against drug-resistant strains. This technical guide provides a comprehensive overview of the molecular and pharmacological properties of ganfeborole hydrochloride, including its molecular weight, mechanism of action, and key preclinical data. Detailed experimental protocols and visual representations of its mode of action and evaluation are presented to support researchers and drug development professionals in the field of infectious diseases.
Core Molecular and Physicochemical Data
This compound is the salt form of the active compound ganfeborole. The following table summarizes its key molecular and physicochemical properties.
| Property | Value | Reference(s) |
| Molecular Weight | 293.94 g/mol | [3] |
| Molecular Formula | C₁₀H₁₄BCl₂NO₄ | |
| CAS Number | 2131798-13-3 | [3] |
| Appearance | Solid | |
| Mechanism of Action | Inhibitor of Leucyl-tRNA Synthetase | [1][3] |
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Ganfeborole exerts its antibacterial effect by potently and selectively inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][3] The mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, involves the formation of a stable adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[4] This adduct effectively traps the tRNA, preventing the completion of the aminoacylation cycle and thereby halting protein synthesis, which ultimately leads to bacterial cell death.[4]
The following diagram illustrates the inhibitory pathway of ganfeborole.
Caption: Inhibition of Protein Synthesis by Ganfeborole.
In Vitro and In Vivo Efficacy
Ganfeborole has demonstrated potent activity against M. tuberculosis in both enzymatic and whole-cell assays. It is also highly selective for the bacterial enzyme over its human counterparts. The following table summarizes key efficacy data.
| Assay | Value | Reference(s) |
| Mtb LeuRS IC₅₀ | 0.20 µM | [3] |
| Mtb H37Rv MIC | 0.08 µM | [5] |
| Human Cytoplasmic LeuRS IC₅₀ | 132 µM | [5] |
| Human Mitochondrial LeuRS IC₅₀ | >300 µM | [5] |
In vivo studies in murine models of TB have shown that ganfeborole is efficacious at reducing bacterial load in the lungs.[6]
Experimental Protocols
Mtb LeuRS Inhibition Assay (Aminoacylation Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of ganfeborole against M. tuberculosis LeuRS.
Caption: Experimental Workflow for IC₅₀ Determination.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing all necessary components except ATP. Prepare serial dilutions of this compound in the appropriate solvent.
-
Incubation: In a microplate, combine the recombinant M. tuberculosis LeuRS enzyme, tRNA, radiolabeled L-leucine, and varying concentrations of ganfeborole. Incubate the mixture for 20 minutes at a controlled temperature.
-
Reaction Initiation and Termination: Initiate the aminoacylation reaction by adding a defined concentration of ATP to each well. Allow the reaction to proceed for 7 minutes. Stop the reaction by adding a suitable quenching agent.
-
Quantification: Precipitate the enzyme and the charged tRNA. Measure the amount of radiolabeled leucine incorporated into the tRNA using a scintillation counter or other appropriate method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the ganfeborole concentration. Determine the IC₅₀ value using a four-parameter logistic nonlinear regression model.[7]
In Vivo Murine Tuberculosis Infection Model
This protocol provides a general outline for assessing the in vivo efficacy of ganfeborole in an acute mouse model of tuberculosis.
Methodology:
-
Infection: Infect mice (e.g., BALB/c strain) intratracheally with a standardized inoculum of M. tuberculosis H37Rv.
-
Treatment: Begin treatment with this compound one day post-infection. Administer the compound orally once daily for a specified duration (e.g., 8 consecutive days). Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug).
-
Endpoint Analysis: Twenty-four hours after the final dose, humanely euthanize the mice and aseptically harvest the lungs.
-
Bacterial Load Determination: Homogenize the lung tissue and prepare serial dilutions. Plate the dilutions on appropriate agar (B569324) medium and incubate to determine the number of colony-forming units (CFUs) per lung.
-
Data Analysis: Compare the lung CFU counts between the ganfeborole-treated groups and the control groups to determine the reduction in bacterial burden.
Pharmacokinetics
Pharmacokinetic studies in mice have shown that ganfeborole has favorable properties, including good oral bioavailability.[8] Phase 1 clinical trials in healthy human volunteers have assessed the safety, tolerability, and pharmacokinetics of single and repeat doses of ganfeborole.[9]
Clinical Development
This compound is currently in clinical development for the treatment of rifampicin-susceptible pulmonary tuberculosis.[2] Phase 2a trials have evaluated its early bactericidal activity, safety, and pharmacokinetics in patients with TB.[2][9]
Conclusion
This compound represents a significant advancement in the search for new anti-tuberculosis agents. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile make it a promising candidate for further development. The technical data and protocols presented in this guide provide a valuable resource for researchers and clinicians working to combat the global threat of tuberculosis.
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 9. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ganfeborole Hydrochloride: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide on the Preclinical Evaluation of a Novel Antitubercular Agent
Introduction
Ganfeborole hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antimicrobial agent under investigation for the treatment of tuberculosis (TB).[1] It exhibits potent activity against Mycobacterium tuberculosis (M.tb), including drug-susceptible and drug-resistant strains.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicology. The information presented is intended for researchers, scientists, and drug development professionals involved in the field of infectious diseases and antimicrobial development.
Mechanism of Action
Ganfeborole selectively inhibits the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] LeuRS is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic material into proteins. By inhibiting LeuRS, Ganfeborole effectively halts protein synthesis, leading to a bactericidal effect against M.tb.[3] The oxaborole moiety of Ganfeborole is key to its mechanism, enabling the formation of a stable adduct with the tRNALeu in the editing site of the LeuRS enzyme.[2]
Data Presentation
Table 1: In Vitro Activity of Ganfeborole
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 0.216 µM | M.tb LeuRS | [3] |
| MIC | < 0.1 µM | M.tb H37Rv | [3] |
| MIC90 | 0.1 µM | M.tb Clinical Isolates | [3] |
| IC50 | 140 µM | Human cytoplasmic LeuRS | [3] |
Table 2: In Vivo Efficacy of Ganfeborole
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Mouse (acute) | 0.5 mg/kg | Cidal activity | Effective | [3] |
| Mouse (chronic) | Not specified | Reduction in relapse | Effective in combination with bedaquiline (B32110) and pretomanid | [3] |
| Marmoset Monkey | 0.5 mg/kg/day for 8 weeks | Bacterial burden reduction in lung lesions | 2.6 log10 CFU decrease | [1] |
| Marmoset Monkey | 2 mg/kg/day for 8 weeks | Bacterial burden reduction in lung lesions | 2.7 log10 CFU decrease | [1] |
Table 3: Pharmacokinetic Profile of Ganfeborole in Mice
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 100% | Oral | [1] |
Experimental Protocols
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)
This protocol is a synthesized representation based on commonly used methods for determining LeuRS activity.
Objective: To determine the 50% inhibitory concentration (IC50) of Ganfeborole against M.tb LeuRS.
Materials:
-
Recombinant M.tb LeuRS enzyme
-
M.tb tRNALeu
-
14C-labeled L-leucine
-
ATP (Adenosine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, recombinant M.tb LeuRS, and M.tb tRNALeu.
-
Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the aminoacylation reaction by adding a solution containing ATP and 14C-labeled L-leucine.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding cold TCA. This will precipitate the tRNA and any attached radiolabeled leucine.
-
Spot the reaction mixture onto filter paper discs and wash with cold TCA to remove any unincorporated 14C-labeled L-leucine.
-
Dry the filter paper discs and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Ganfeborole relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vitro Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microtiter Assay - REMA)
Objective: To determine the minimum concentration of Ganfeborole that inhibits the visible growth of M.tb.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol
-
This compound
-
96-well microtiter plates
-
Resazurin (B115843) sodium salt solution (0.01% w/v)
-
Sterile water
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well microtiter plate.
-
Prepare an inoculum of M.tb H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0, followed by a 1:20 dilution.
-
Inoculate each well containing the drug dilutions with the prepared bacterial suspension. Include a drug-free growth control well and a sterile control well.
-
Add sterile water to the peripheral wells of the plate to prevent evaporation.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add the resazurin solution to each well.
-
Re-incubate the plate for another 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of Ganfeborole that prevents the color change from blue to pink.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
Objective: To evaluate the efficacy of Ganfeborole in reducing the bacterial load in the lungs and spleen of mice chronically infected with M.tb.
Animals:
-
Female BALB/c mice (6-8 weeks old)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure system
-
This compound formulated for oral administration
-
Standard anti-TB drugs (e.g., isoniazid, rifampicin) for positive control group
-
Vehicle for control group
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Infect mice with a low-dose aerosol of M.tb H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
Allow the infection to establish for 4-6 weeks to create a chronic infection model.
-
Randomly assign mice to treatment groups: Ganfeborole, positive control, and vehicle control.
-
Administer the treatments orally, typically 5 days a week, for a duration of 4-8 weeks.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in a suitable buffer (e.g., PBS with Tween 80).
-
Plate serial dilutions of the homogenates onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Compare the CFU counts between the treatment groups to assess the efficacy of Ganfeborole.
Toxicology
Preclinical toxicology studies have been conducted to evaluate the safety profile of this compound. In these studies, adverse heart valvular and vascular pathology effects were observed in dogs at very high doses, which were multiples of the intended clinical exposures.[4] However, these findings were not replicated in longer-term toxicology studies or in the first-in-human clinical trial.[4] To mitigate any potential risk in clinical studies, cardiac monitoring, including echocardiograms, has been implemented.[4]
Conclusion
This compound has demonstrated a promising preclinical profile as a novel antitubercular agent. Its unique mechanism of action, potent in vitro activity against a range of M.tb strains, and significant in vivo efficacy in animal models highlight its potential as a valuable addition to the tuberculosis treatment arsenal. While preclinical toxicology studies identified cardiovascular findings in dogs at high doses, these were not observed in subsequent longer-term studies or in early clinical trials, and appropriate safety monitoring is in place for ongoing clinical development. The data presented in this guide support the continued investigation of this compound as a potential new treatment for tuberculosis.
References
- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. The Dog as a Second Species for Toxicology Testing Provides Value to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganfeborole Hydrochloride: A Technical Deep Dive into its Role in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganfeborole (B1654198) hydrochloride (also known as GSK3036656) is a novel, first-in-class antitubercular agent belonging to the benzoxaborole class of compounds.[1][2] It is currently under clinical investigation as a potential component of future treatment regimens for tuberculosis (TB), a disease that continues to pose a significant global health threat due to the emergence of multidrug-resistant strains.[3] This technical guide provides a comprehensive overview of ganfeborole's mechanism of action, summarizes key preclinical and clinical data, and outlines experimental methodologies used in its evaluation.
Mechanism of Action
Ganfeborole exerts its bactericidal activity by selectively inhibiting the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[2][4] This inhibition is time-dependent and highly potent.[5][6] By binding to the LeuRS, ganfeborole prevents the attachment of leucine (B10760876) to its corresponding transfer RNA (tRNA), thereby halting the incorporation of this essential amino acid into newly forming proteins and ultimately leading to bacterial cell death.[3][7] The high vulnerability of the Mtb LeuRS is a key factor in the potent activity of ganfeborole.[5][6]
A notable characteristic of ganfeborole is its selectivity for the mycobacterial enzyme over the human cytoplasmic LeuRS, which is crucial for its favorable safety profile.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for ganfeborole in preclinical and clinical studies.
| Parameter | Value | Enzyme/Strain | Reference |
| IC50 | 1 nM | M. tuberculosis LeuRS (mtLeuRS) | [5][6] |
| IC50 | 0.2 µM | M. tuberculosis LeuRS (Mtb LeuRS) | [4] |
| IC50 | 0.216 µM | Mtb LeuRS | [8] |
| IC50 | 2 nM | E. coli LeuRS (ecLeuRS) | [5][6] |
| IC50 for human cytoplasmic LeuRS | 140 µM | Human cytoplasmic LeuRS | [8] |
Table 1: In Vitro Enzyme Inhibition
| Parameter | Value | Strain | Reference |
| MIC | 0.058 µM | M. tuberculosis H37Rv | [5][6] |
| MIC | < 0.1 µM | M. tuberculosis H37Rv | [8] |
| MIC90 | 0.1 µM | TB clinical isolates | [8] |
Table 2: In Vitro Antimycobacterial Activity
| Parameter | Value | Dose | Model | Reference |
| Post-antibiotic effect | 77 hours | 50xMIC | M. tuberculosis H37Rv | [5][6] |
| Efficacy | Cidal activity | 0.5 mg/kg | In vivo TB models | [8] |
| Bioavailability | 100% | Not specified | Mice | [9] |
Table 3: Preclinical In Vivo and Ex Vivo Data
| Parameter | Dose | Observation | Study | Reference |
| Early Bactericidal Activity (EBA) | 5, 15, and 30 mg once daily | Numerical reductions in daily sputum-derived colony-forming units from baseline | Phase 2a | [1][10] |
| Safety | 1, 5, 15, and 30 mg | Adverse event rates comparable across groups; all events were grade 1 or 2 | Phase 2a | [1] |
Table 4: Clinical Trial Data (Phase 2a)
Experimental Protocols
Enzyme Inhibition Assays (Aminoacylation Assay)
The inhibitory activity of ganfeborole against LeuRS is typically determined using an aminoacylation assay.[8] This assay measures the ATP-PPi exchange reaction catalyzed by the enzyme. The general steps are as follows:
-
Recombinant Mtb LeuRS is purified.
-
The enzyme is incubated with varying concentrations of the inhibitor (ganfeborole).
-
The reaction is initiated by the addition of substrates: L-leucine, ATP, and [³²P]pyrophosphate.
-
The reaction mixture is incubated at a controlled temperature for a specific duration.
-
The reaction is quenched, and the amount of [³²P]ATP formed is quantified by scintillation counting after separation from unincorporated [³²P]pyrophosphate, typically by filtration through activated charcoal filters.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of ganfeborole against M. tuberculosis is determined using standard broth microdilution methods.[8]
-
A two-fold serial dilution of ganfeborole is prepared in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).
-
A standardized inoculum of M. tuberculosis H37Rv or clinical isolates is added to each well.
-
The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
Bacterial growth is assessed visually or by using a growth indicator such as resazurin.[8]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Early Bactericidal Activity (EBA) Study in Humans
EBA studies are conducted in patients with pulmonary TB to assess the early antimicrobial effect of a new drug.[9]
-
Eligible patients with drug-susceptible pulmonary TB are enrolled.
-
Participants are randomized to receive different oral doses of ganfeborole or the standard-of-care regimen for 14 days.[1][10]
-
Sputum samples are collected at baseline and at regular intervals during the treatment period.
-
The number of viable M. tuberculosis bacteria in the sputum is quantified by determining the colony-forming units (CFU) per milliliter.[1]
-
The EBA is calculated as the rate of decline in log10 CFU/mL of sputum per day.
Visualizations
Caption: Mechanism of action of ganfeborole in Mycobacterium tuberculosis.
Caption: Workflow for a typical Early Bactericidal Activity (EBA) clinical study.
Conclusion
Ganfeborole hydrochloride is a promising new antitubercular agent with a novel mechanism of action, potent in vitro activity, and demonstrated early bactericidal activity in humans.[1][2] Its selectivity for the mycobacterial LeuRS enzyme supports a favorable safety profile.[8] Further clinical development, particularly in combination with other anti-TB drugs, will be crucial to determine its ultimate role in shortening and simplifying the treatment of tuberculosis. The data presented in this guide underscore the potential of ganfeborole as a valuable addition to the global pipeline of new tuberculosis therapies.
References
- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganfeborole - Wikipedia [en.wikipedia.org]
- 3. New active agent for the treatment of tuberculosis | German Center for Infection Research [dzif.de]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 8. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Ganfeborole Hydrochloride: A Technical Guide to a Novel Leucyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganfeborole (B1654198) hydrochloride (formerly GSK3036656, GSK656) is a first-in-class, boron-containing small molecule inhibitor of leucyl-tRNA synthetase (LeuRS) currently under investigation for the treatment of tuberculosis (TB) and other mycobacterial infections.[1][2] As a member of the benzoxaborole class of compounds, ganfeborole exhibits a novel mechanism of action, the oxaborole tRNA trapping (OBORT) mechanism, which confers potent activity against Mycobacterium tuberculosis, including drug-resistant strains, and Mycobacterium abscessus.[3][4] This technical guide provides a comprehensive overview of ganfeborole hydrochloride, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.
Mechanism of Action: Oxaborole tRNA Trapping (OBORT)
Ganfeborole's unique mechanism of action targets the essential cellular process of protein synthesis by inhibiting leucyl-tRNA synthetase (LeuRS), the enzyme responsible for attaching leucine (B10760876) to its corresponding transfer RNA (tRNALeu).[2] Unlike traditional active site inhibitors, ganfeborole utilizes the Oxaborole tRNA Trapping (OBORT) mechanism.[2] The boron atom in the benzoxaborole core of ganfeborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu. This adduct then traps the tRNALeu in the editing domain of the LeuRS enzyme, preventing the catalytic cycle from proceeding and ultimately halting protein synthesis.[2]
Preclinical Data
In Vitro Activity
Ganfeborole demonstrates potent and selective inhibition of mycobacterial LeuRS. The half-maximal inhibitory concentration (IC50) against M. tuberculosis LeuRS is significantly lower than that against human cytoplasmic LeuRS, indicating a favorable selectivity profile.[2]
| Target | IC50 (µM) | Reference |
| M. tuberculosis LeuRS | 0.216 | [2] |
| Human Cytoplasmic LeuRS | 140 | [2] |
The in vitro antimicrobial activity of ganfeborole has been evaluated against various mycobacterial species. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Organism | Strain | MIC (µg/mL) | MIC90 (µg/mL) | Reference |
| M. tuberculosis | H37Rv | 0.08 | - | [2] |
| M. tuberculosis | Clinical Isolates | - | 0.1 | [2] |
| M. abscessus | All Isolates | ≤0.25 | 0.063 | [3] |
| M. avium | - | >8.0 | >8.0 | [3] |
| M. intracellulare | - | >8.0 | >8.0 | [3] |
In Vivo Activity
Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of ganfeborole. In both acute and chronic infection models, ganfeborole has shown significant bactericidal activity.[2] For instance, a dose of 0.5 mg/kg was found to be cidal in in vivo TB models.[2]
Clinical Data
This compound has progressed through Phase 1 and Phase 2a clinical trials, primarily for the treatment of rifampicin-susceptible pulmonary tuberculosis.
Phase 1 Clinical Trial (NCT03075410)
A first-in-human study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and repeat oral doses of ganfeborole in healthy subjects. The study assessed single doses of 5 mg, 15 mg, and 25 mg, and repeat doses of 5 mg and 15 mg administered daily for 14 days.[5]
Key Findings:
-
Ganfeborole was well-tolerated with no serious adverse events reported.[5]
-
Pharmacokinetic analysis revealed a dose-proportional increase in exposure following both single and multiple doses.[5]
-
The co-administration of food did not significantly alter the pharmacokinetics of ganfeborole.[5]
-
The majority of the drug was excreted unchanged in the urine, indicating minimal metabolism.[5]
Phase 2a Clinical Trial (NCT03557281)
This study evaluated the early bactericidal activity (EBA), safety, and pharmacokinetics of ganfeborole in participants with drug-susceptible pulmonary tuberculosis. Participants received daily oral doses of 1 mg, 5 mg, 15 mg, or 30 mg of ganfeborole for 14 days.[6]
Efficacy Results:
The primary efficacy endpoint was the change in log10 colony-forming units (CFU) of M. tuberculosis per milliliter of sputum over 14 days.
| Treatment Group | Mean Change in log10 CFU/mL (Day 0-14) | Reference |
| Ganfeborole 5 mg | Numerical reduction | [6] |
| Ganfeborole 15 mg | Numerical reduction | [6] |
| Ganfeborole 30 mg | Numerical reduction | [6] |
| Ganfeborole 1 mg | No significant reduction | [6] |
Pharmacokinetic Parameters (Day 14):
| Dose | Cmax (ng/mL) | AUC0-24 (ng*h/mL) | Tmax (h) | Reference |
| 1 mg | 102 | 1140 | 2.00 | [7] |
| 5 mg | 583 | 6850 | 2.49 | [7] |
| 15 mg | 1910 | 23800 | 1.50 | [7] |
| 30 mg | 4420 | 65200 | 1.00 | [7] |
Cmax: Maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours; Tmax: Time to reach maximum plasma concentration.
Safety and Tolerability: Ganfeborole was generally well-tolerated, with adverse event rates comparable across the different dose groups. All adverse events were of mild to moderate severity.[6]
Experimental Protocols
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of LeuRS. The protocol involves quantifying the attachment of a radiolabeled amino acid (e.g., 14C-Leucine) to its cognate tRNA.
Materials:
-
Purified recombinant M. tuberculosis LeuRS
-
tRNA specific for leucine (tRNALeu)
-
14C-labeled L-leucine
-
ATP (Adenosine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, tRNALeu, and 14C-L-leucine.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified LeuRS enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by precipitating the macromolecules (including the charged tRNA) with cold TCA.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold TCA to remove any unincorporated radiolabeled leucine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNALeu.
-
Calculate the percent inhibition for each concentration of ganfeborole and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin (B115843) Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of an antimicrobial agent against mycobacteria. It relies on the reduction of the blue indicator dye, resazurin, to the pink fluorescent product, resorufin, by metabolically active cells.
Materials:
-
96-well microtiter plates
-
Mycobacterial culture (M. tuberculosis or M. abscessus)
-
Appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC or ADC)
-
This compound stock solution
-
Resazurin solution (e.g., 0.01% w/v in sterile water)
-
Sterile diluent (e.g., growth medium)
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the growth medium.
-
Prepare a standardized inoculum of the mycobacterial strain to be tested.
-
Inoculate each well (except for a negative control well) with the mycobacterial suspension. Include a positive control well with no drug.
-
Seal the plates and incubate at 37°C for the required duration (e.g., 7 days for M. tuberculosis, 3-5 days for M. abscessus).
-
After the incubation period, add the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of ganfeborole that prevents the color change from blue to pink.
Murine Model of Chronic Tuberculosis Infection
Animal models are crucial for evaluating the in vivo efficacy of anti-tuberculosis drugs. The chronic mouse model aims to mimic the persistent, non-replicating state of M. tuberculosis in humans.
General Protocol Outline:
-
Infection: C57BL/6 or BALB/c mice are infected via aerosol inhalation with a low dose of M. tuberculosis (e.g., H37Rv) to establish a lung infection.
-
Establishment of Chronic Infection: The infection is allowed to progress for several weeks (e.g., 4-6 weeks) to a chronic phase, characterized by a stable bacterial load in the lungs.
-
Treatment: Mice are treated with this compound, a standard-of-care drug (e.g., isoniazid), or a vehicle control, typically administered daily via oral gavage.
-
Evaluation: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar (B569324) to determine the bacterial load (CFU counts).
-
Endpoint: The primary endpoint is the reduction in bacterial burden in the lungs and spleen compared to the control group.
Conclusion
This compound is a promising novel antitubercular agent with a unique mechanism of action that is potent against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as M. abscessus. Its favorable preclinical and clinical profile, including good oral bioavailability and tolerability, supports its continued development as a component of future combination therapies for tuberculosis and other challenging mycobacterial infections. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development.
References
- 1. gsk.com [gsk.com]
- 2. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. In Vitro Susceptibility Testing of GSK656 against Mycobacterium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Teicoplanin – Tigecycline Combination Shows Synergy Against Mycobacterium abscessus [frontiersin.org]
- 7. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline | PLOS Pathogens [journals.plos.org]
The Antibacterial Spectrum of Ganfeborole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganfeborole (B1654198) hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antimicrobial agent with potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This technical guide provides an in-depth overview of the antibacterial spectrum of ganfeborole, its mechanism of action, and the experimental methodologies used to characterize its activity. Ganfeborole is a selective inhibitor of the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2] This novel mechanism of action makes it a promising candidate for the treatment of drug-resistant tuberculosis.[2][3] This document summarizes the available quantitative data on its efficacy and provides detailed experimental protocols for key assays.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant global health threat, necessitating the development of new antitubercular agents with novel mechanisms of action.[2][3] Ganfeborole, a member of the benzoxaborole class of compounds, has emerged as a promising clinical candidate.[3] It is currently in clinical development and has demonstrated significant bactericidal activity against M. tuberculosis in both preclinical models and human trials.[3][4][5] This guide serves as a comprehensive resource on the antibacterial properties of ganfeborole hydrochloride.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Ganfeborole exerts its antibacterial effect by inhibiting the M. tuberculosis leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching leucine (B10760876) to its corresponding tRNA during protein synthesis.[1][2] The mechanism involves the formation of a stable adduct with the tRNALeu molecule within the editing site of the enzyme, effectively trapping it and halting protein synthesis.[6] This targeted action is highly selective for the mycobacterial enzyme over its human cytoplasmic counterpart, contributing to its favorable safety profile.[7][8]
Below is a diagram illustrating the proposed signaling pathway of ganfeborole's inhibitory action.
Caption: Mechanism of Ganfeborole Action.
Antibacterial Spectrum
The primary antibacterial activity of ganfeborole is directed against Mycobacterium tuberculosis. It has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant clinical isolates.[9]
In Vitro Activity Against Mycobacterium tuberculosis
The following table summarizes the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values of ganfeborole against various M. tuberculosis strains.
| Strain/Isolate | Parameter | Value (µM) | Reference |
| M. tuberculosis H37Rv | MIC | 0.08 | [4][7] |
| M. tuberculosis H37Rv | MIC | 0.058 | [10] |
| M. tuberculosis Clinical Isolates | MIC90 | 0.1 | [4] |
| M. tuberculosis LeuRS | IC50 | 0.20 | [7][8][11] |
| M. tuberculosis LeuRS | IC50 | 0.216 | [4] |
| M. tuberculosis LeuRS (time-dependent) | IC50 | 0.001 | [10] |
Activity Against Other Bacteria
While ganfeborole is a potent inhibitor of E. coli LeuRS (IC50 of 2 nM), it does not exhibit antibacterial activity against E. coli at concentrations up to 1 mM.[10] This lack of whole-cell activity is attributed to the formation of a complex with AMP that binds to the editing site of the E. coli LeuRS without impacting its primary function.[10] However, the addition of norvaline can sensitize E. coli to ganfeborole.[10] Limited information is available on its activity against a broader range of nosocomial pathogens.
Selectivity
Ganfeborole demonstrates a high degree of selectivity for the M. tuberculosis LeuRS over the human cytoplasmic and mitochondrial counterparts, which is a key factor in its safety profile.
| Enzyme | Parameter | Value (µM) | Selectivity Fold (vs. Mtb LeuRS) | Reference |
| Human cytoplasmic LeuRS | IC50 | 132 | >660 | [8][11] |
| Human cytoplasmic LeuRS | IC50 | 140 | >648 | [4] |
| Human mitochondrial LeuRS | IC50 | >300 | >1500 | [8][11] |
Experimental Protocols
The following sections detail the methodologies used to determine the antibacterial activity and enzyme inhibition of ganfeborole.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of ganfeborole against M. tuberculosis H37Rv is typically determined using the resazurin (B115843) microtiter assay (REMA).
Caption: MIC Determination Workflow.
Protocol:
-
Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The plate is sealed and incubated at 37°C for 7 days.
-
Resazurin Addition: After the initial incubation, a solution of resazurin is added to each well.
-
Re-incubation: The plate is incubated for an additional 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of ganfeborole that prevents this color change.
For nosocomial pathogens, MIC values are determined according to the Clinical and Laboratory Standards Institute (CLSI) M7-A10 guidelines.[4]
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of ganfeborole against LeuRS is measured using an aminoacylation assay.[4]
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the purified LeuRS enzyme, ATP, L-leucine, and radiolabeled tRNALeu in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of the enzyme or ATP.
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Quenching: The reaction is stopped by the addition of a quenching solution (e.g., trichloroacetic acid).
-
Precipitation and Washing: The precipitated tRNA is collected on a filter membrane and washed to remove unincorporated radiolabeled leucine.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
IC50 Determination: The concentration of ganfeborole that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent and selective inhibitor of Mycobacterium tuberculosis LeuRS with significant bactericidal activity against both drug-sensitive and drug-resistant strains. Its novel mechanism of action and favorable selectivity profile make it a valuable addition to the pipeline of new antitubercular drugs. Further research is warranted to explore its full antibacterial spectrum and its potential in combination therapies.
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. New active agent for the treatment of tuberculosis | German Center for Infection Research [dzif.de]
- 3. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ganfeborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 8. GSK656 HCl (GSK3036656, GSK070) | antitubercular agent | CAS 2131798-13-3 | Buy GSK656 HCl (GSK3036656, GSK070) from Supplier InvivoChem [invivochem.com]
- 9. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
The Pharmacological Profile of Ganfeborole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganfeborole hydrochloride (formerly GSK3036656) is a first-in-class antitubercular agent belonging to the benzoxaborole class of compounds. It is currently under clinical investigation for the treatment of pulmonary tuberculosis. Ganfeborole exhibits a novel mechanism of action, potently and selectively inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and clinical development. The information is presented to support further research and development efforts in the field of tuberculosis therapeutics.
Mechanism of Action
Ganfeborole's primary mechanism of action is the inhibition of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2][3] LeuRS is a crucial enzyme responsible for the covalent attachment of leucine (B10760876) to its cognate tRNA (tRNALeu), a critical step in protein biosynthesis.
The inhibitory action of Ganfeborole is mediated through a unique "tRNA trapping" mechanism. The benzoxaborole moiety of Ganfeborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This stable adduct effectively traps the tRNA molecule, preventing its release and subsequent participation in protein synthesis, ultimately leading to bacterial cell death.
In Vitro Activity
Ganfeborole demonstrates potent and selective activity against Mycobacterium tuberculosis. Its in vitro efficacy has been characterized through various assays, with key quantitative data summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Ganfeborole
| Parameter | Target/Organism | Value | Reference |
| IC50 | M. tuberculosis LeuRS | 0.20 µM | [4] |
| Human mitochondrial LeuRS | >300 µM | [4] | |
| Human cytoplasmic LeuRS | 132 µM | [4] | |
| MIC | M. tuberculosis H37Rv | 0.08 µM | [4] |
Table 2: Selectivity Profile of Ganfeborole
| Enzyme | IC50 (µM) | Selectivity Index (vs. Mtb LeuRS) | Reference |
| M. tuberculosis LeuRS | 0.20 | - | [4] |
| Human mitochondrial LeuRS | >300 | >1500x | [4] |
| Human cytoplasmic LeuRS | 132 | 660x | [4] |
In Vivo Efficacy
Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of Ganfeborole.
Table 3: In Vivo Efficacy of Ganfeborole in a Murine Tuberculosis Model
| Animal Model | Dosing | Efficacy Endpoint | Result | Reference |
| C57BL/6 Mice | 0.4 mg/kg | ED99 | Achieved | [4] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical models and humans.
Table 4: Pharmacokinetic Parameters of Ganfeborole
| Species | Dose | Bioavailability | Key Findings | Reference |
| Mice | Not specified | 100% | Excellent exposure and low clearance. | [1] |
| Healthy Humans | 5, 15, 25 mg (single dose); 5, 15 mg (14 days) | Not specified | Well-tolerated with no relevant adverse events. | [1] |
Clinical Development
This compound is currently in clinical development for the treatment of rifampicin-susceptible pulmonary tuberculosis. A key study in its development is the Phase 2a clinical trial NCT03557281.
Experimental Protocols
M. tuberculosis Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay measures the ability of Ganfeborole to inhibit the enzymatic activity of M. tuberculosis LeuRS. The protocol generally involves the following steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant M. tuberculosis LeuRS enzyme, 14C-labeled L-leucine, ATP, and tRNALeu in an appropriate buffer.
-
Compound Incubation: this compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Termination: The aminoacylation reaction is initiated and allowed to proceed for a defined period at 37°C. The reaction is then terminated.
-
Measurement of Inhibition: The amount of radiolabeled leucine incorporated into tRNALeu is quantified, typically by scintillation counting after precipitation of the tRNA.
-
IC50 Determination: The concentration of Ganfeborole that inhibits 50% of the LeuRS activity (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Ganfeborole against M. tuberculosis is determined using a broth microdilution method. A standardized protocol involves:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plate is incubated at 37°C for a period of 7 to 14 days.
-
MIC Reading: The MIC is defined as the lowest concentration of Ganfeborole that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator such as resazurin.
Murine Model of Tuberculosis
The in vivo efficacy of Ganfeborole is evaluated in a murine model of chronic tuberculosis infection. A typical protocol includes:
-
Infection: C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
-
Treatment: Several weeks post-infection, mice are treated with this compound, typically administered orally once daily for a specified duration.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.
-
Data Analysis: The reduction in bacterial load in treated mice is compared to that in untreated control mice to determine the efficacy of the compound.
Phase 2a Clinical Trial (NCT03557281) Protocol Overview
This was an open-label, randomized, dose-ranging study to evaluate the early bactericidal activity (EBA), safety, and pharmacokinetics of Ganfeborole in adult male participants with newly diagnosed, uncomplicated, smear-positive, rifampicin-susceptible pulmonary tuberculosis.
-
Primary Objective: To assess the EBA of Ganfeborole monotherapy over 14 days.
-
Study Design: Participants were randomized to receive one of four doses of Ganfeborole (1 mg, 5 mg, 15 mg, or 30 mg) or the standard of care (a combination of rifampicin, isoniazid, pyrazinamide, and ethambutol).
-
Primary Endpoint: Change from baseline in log10 CFU of M. tuberculosis per milliliter of sputum.
-
Key Inclusion Criteria: Adult males with newly diagnosed, smear-positive pulmonary tuberculosis.
-
Key Exclusion Criteria: Resistance to rifampicin, prior treatment for tuberculosis, and significant comorbidities.
Conclusion
This compound is a promising new antitubercular agent with a novel mechanism of action that is potent and selective for Mycobacterium tuberculosis. Its favorable in vitro and in vivo pharmacological profile, coupled with encouraging early clinical data, supports its continued development as a potential component of future tuberculosis treatment regimens. Further clinical studies are warranted to fully elucidate its efficacy and safety in combination with other antitubercular drugs.
References
Ganfeborole: A Technical Deep Dive into the Free Base and Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganfeborole (B1654198) is a promising first-in-class antitubercular agent that functions by inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). This novel mechanism of action makes it a critical candidate in the fight against drug-resistant tuberculosis. As with many small molecule drug candidates, the salt form of the active pharmaceutical ingredient (API) can significantly influence its physicochemical and pharmacokinetic properties. This technical guide provides an in-depth comparison of ganfeborole free base and its hydrochloride salt, presenting available data on their properties, biological activity, and the underlying mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals working with this important new class of antibiotics.
Introduction
Tuberculosis (TB) remains a major global health threat, necessitating the development of new drugs with novel mechanisms of action to combat the rise of multidrug-resistant strains.[1][2] Ganfeborole (formerly GSK3036656) is a benzoxaborole derivative that has emerged as a potent inhibitor of M. tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[3][4] Its targeted action offers a promising avenue for the development of new TB treatment regimens.[5] The choice between the free base and a salt form of an API is a critical decision in drug development, impacting solubility, stability, bioavailability, and manufacturability. This whitepaper consolidates the available technical information on ganfeborole free base and its hydrochloride salt.
Physicochemical Properties
While detailed comparative studies on the physicochemical properties of ganfeborole free base and its hydrochloride salt are not extensively available in the public domain, some key data points have been reported. It is generally stated that the hydrochloride salt form of ganfeborole offers enhanced water solubility and stability compared to the free base.[6]
Table 1: Physicochemical Properties of Ganfeborole Free Base and Hydrochloride Salt
| Property | Ganfeborole Free Base | Ganfeborole Hydrochloride Salt | Reference(s) |
| Molecular Formula | C₁₀H₁₃BClNO₄ | C₁₀H₁₄BCl₂NO₄ | [3][4] |
| Molecular Weight | 257.48 g/mol | 293.94 g/mol | [4][7] |
| CAS Number | 2131798-12-2 | 2131798-13-3 | [4][8] |
| Appearance | Solid | White Solid | [8][9] |
| Solubility in DMSO | Data not publicly available | 50 mg/mL (170.1 mM) | [8] |
| Aqueous Solubility | Expected to be lower than the hydrochloride salt | Stated to be enhanced compared to the free base | [6] |
| Stability | Expected to be lower than the hydrochloride salt | Stated to be enhanced compared to the free base | [6] |
| Hygroscopicity | Data not publicly available | Data not publicly available | - |
Biological Activity
Ganfeborole exhibits potent and selective inhibition of M. tuberculosis LeuRS. The majority of the publicly available biological activity data appears to have been generated using the free base form of the compound. At equivalent molar concentrations, the biological activity of the free base and the salt form are expected to be comparable.[6]
Table 2: In Vitro Biological Activity of Ganfeborole
| Parameter | Value | Organism/System | Reference(s) |
| IC₅₀ (Mtb LeuRS) | 0.20 µM | Mycobacterium tuberculosis LeuRS | [9][10] |
| MIC (Mtb H37Rv) | 0.08 µM | Mycobacterium tuberculosis H37Rv | [11] |
| IC₅₀ (Human cytoplasmic LeuRS) | 132 µM | Human cytoplasmic LeuRS | [11] |
| IC₅₀ (Human mitochondrial LeuRS) | >300 µM | Human mitochondrial LeuRS | [8] |
| EC₅₀ (HepG2 cell cytotoxicity) | 381 µM | HepG2 cells | [10] |
| EC₅₀ (HepG2 protein synthesis inhibition) | 137 µM | HepG2 cells | [10] |
Mechanism of Action: Leucyl-tRNA Synthetase Inhibition
Ganfeborole's mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis. LeuRS is responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA (tRNALeu). This process, known as aminoacylation, is a vital step in ensuring the correct incorporation of amino acids into growing polypeptide chains. By inhibiting LeuRS, ganfeborole effectively halts protein synthesis, leading to bacterial cell death.[11]
Ganfeborole belongs to the oxaborole class of compounds, which employ a unique "tRNA trapping" mechanism. The boron atom in the oxaborole ring forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This stable adduct traps the tRNA molecule, preventing the catalytic cycle of the enzyme from proceeding.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganfeborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Ganfeborole - Wikipedia [en.wikipedia.org]
- 5. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 9. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
Methodological & Application
Application Notes and Protocols for Ganfeborole Hydrochloride MIC Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ganfeborole (B1654198) hydrochloride, a novel investigational antibiotic. The information is intended to guide researchers in microbiology, infectious diseases, and drug development in assessing the in vitro activity of this compound against relevant microbial pathogens.
1. Introduction to Ganfeborole Hydrochloride
Ganfeborole (formerly GSK3036656) is an experimental antibiotic belonging to the oxaborole class of compounds.[1] It exhibits potent activity against Mycobacterium tuberculosis by selectively inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] This unique mechanism of action makes it a promising candidate for the treatment of tuberculosis, including drug-resistant strains.[2] These protocols outline standardized methods for determining the MIC of this compound against various microorganisms.
2. Mechanism of Action
Ganfeborole's primary target is the leucyl-tRNA synthetase (LeuRS), a crucial enzyme in the bacterial protein synthesis pathway. By inhibiting LeuRS, ganfeborole prevents the attachment of leucine (B10760876) to its corresponding transfer RNA (tRNA), thereby halting the production of essential proteins and leading to bacterial cell death.[3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the known MIC values for this compound against various microorganisms. It is important to note that data is currently limited primarily to Mycobacterium tuberculosis.
Table 1: MIC of this compound against Mycobacterium tuberculosis
| Strain | Method | MIC (µg/mL) | MIC (µM) | Reference |
| M. tuberculosis H37Rv | Resazurin Microtiter Assay | 0.023 | 0.08 | [3] |
| M. tuberculosis H37Rv | Not Specified | <0.026 | <0.1 | [3] |
| M. tuberculosis clinical isolates | Not Specified | MIC₉₀ = 0.026 | MIC₉₀ = 0.1 | [3] |
| M. tuberculosis H37Rv | Broth Microdilution | 0.017 | 0.058 | [4][5] |
Table 2: MIC of this compound against other Bacteria
| Organism | Strain | Conditions | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | Wild-type | Standard | >257 | >1000 | [4] |
| Escherichia coli | Wild-type | + 12.5 µM norvaline | 0.10 | 0.4 | [4][5] |
Note: Ganfeborole shows limited activity against wild-type E. coli under standard laboratory conditions. However, in the presence of norvaline, which interferes with the editing function of LeuRS, the antibacterial activity is significantly enhanced.[4][5] Data for other common pathogenic bacteria and fungi are not yet widely available in the public domain.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Broth Microdilution MIC Assay for Mycobacterium tuberculosis (adapted from EUCAST recommendations)
This method is considered the reference for determining the MIC of antimicrobial agents against M. tuberculosis.[6][7]
Materials:
-
This compound
-
Sterile, U-bottom 96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain
-
Clinical isolates of M. tuberculosis
-
Sterile distilled water or appropriate solvent for stock solution
-
Incubator at 37°C
-
Biosafety cabinet (Class II or higher)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1 mg/mL.
-
Further dilutions should be made in Middlebrook 7H9 broth.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth directly in the microtiter plates. The final volume in each well should be 100 µL.
-
The concentration range should typically span from 0.004 to 4 µg/mL, but may be adjusted based on expected MIC values.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.
-
Seal the plates in a gas-permeable bag or container to prevent evaporation.
-
Incubate the plates at 37°C for 7-21 days, or until growth is clearly visible in the growth control well.[9]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.
-
Reading can be done visually or with a plate reader for turbidity.
-
Caption: Broth microdilution workflow for M. tuberculosis.
General Broth Microdilution MIC Assay for Aerobic Bacteria (based on CLSI M07)
This protocol can be adapted for testing this compound against a range of common aerobic bacteria.
Materials:
-
This compound
-
Sterile, 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
-
Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Sterile saline (0.85%) or appropriate broth for inoculum preparation
-
Incubator at 35 ± 2°C
Protocol:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution as described in section 4.1.1.
-
Prepare working solutions by diluting the stock in CAMHB to twice the final desired concentrations.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of the appropriate working solution to each well of a 96-well plate.
-
The final volume after inoculation will be 100 µL.
-
Include a growth control well (50 µL CAMHB and 50 µL inoculum) and a sterility control well (100 µL CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
A slight haze or a small button of growth at the bottom of the well may be present; the endpoint is a significant reduction in turbidity compared to the growth control.
-
Caption: General broth microdilution workflow for aerobic bacteria.
Quality Control
Adherence to quality control procedures is critical for accurate and reproducible MIC results.
-
Reference Strains: Always include appropriate ATCC quality control strains with known MIC ranges for the antimicrobial agents being tested.
-
Growth and Sterility Controls: Ensure robust growth in the growth control wells and no growth in the sterility control wells.
-
Inoculum Density: Verify the inoculum density periodically through colony counts.
-
Incubation Conditions: Maintain consistent incubation temperatures and durations.
Interpretation of Results
The MIC value is a quantitative measure of the in vitro activity of an antimicrobial agent. The clinical significance of these values is determined by establishing clinical breakpoints, which categorize an organism as susceptible, intermediate, or resistant. As this compound is an investigational agent, clinical breakpoints have not yet been established by regulatory bodies like the FDA, CLSI, or EUCAST. The MIC data generated should be interpreted in the context of preclinical and clinical studies.
Safety Precautions
-
This compound is an investigational compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
When working with pathogenic microorganisms, especially Mycobacterium tuberculosis, all procedures must be performed in a certified biosafety cabinet in a laboratory with the appropriate biosafety level (BSL-2 or BSL-3).
-
Follow all institutional guidelines for the safe handling and disposal of chemical and biological waste.
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Determining the IC50 of Ganfeborole Hydrochloride in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganfeborole hydrochloride (also known as GSK3036656) is a novel benzoxaborole compound with potent antitubercular activity. It is a first-in-class inhibitor of the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against both the purified Mtb LeuRS enzyme and whole M. tuberculosis cells.
Mechanism of Action
Ganfeborole selectively inhibits the Mtb LeuRS, thereby blocking the attachment of leucine (B10760876) to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to a bactericidal effect against M. tuberculosis.[1][2] The compound has demonstrated high selectivity for the mycobacterial enzyme over human cytoplasmic and mitochondrial LeuRS, suggesting a favorable safety profile.[1][2]
Caption: Mechanism of action of this compound in M. tuberculosis.
Data Presentation
The following table summarizes the quantitative data for this compound's activity against M. tuberculosis.
| Target/Organism | Assay Type | Parameter | Value | Reference |
| Mtb Leucyl-tRNA Synthetase (LeuRS) | Enzymatic Assay | IC50 | ~0.20 µM | [1][2] |
| M. tuberculosis H37Rv | Whole-cell Assay (MIC) | MIC | ~0.08 µM | [1] |
| M. tuberculosis Clinical Isolates | Whole-cell Assay (MIC) | MIC90 | 0.1 µM | [3] |
| Human Cytoplasmic LeuRS | Enzymatic Assay | IC50 | 140 µM | [3] |
| Human Mitochondrial LeuRS | Enzymatic Assay | IC50 | >300 µM | [1] |
Experimental Protocols
In Vitro IC50 Determination against Mtb Leucyl-tRNA Synthetase (Aminoacylation Assay)
This protocol describes the determination of the IC50 value of this compound against the purified Mtb LeuRS enzyme by measuring the incorporation of a radiolabeled amino acid into tRNA.
Materials:
-
Purified recombinant Mtb LeuRS enzyme
-
M. tuberculosis total tRNA
-
L-[14C]-Leucine
-
ATP solution
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20–50 mM HEPES-KOH pH 7.5, 10–20 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA)
-
Quench solution (e.g., 10% trichloroacetic acid, TCA)
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Mtb LeuRS enzyme, M. tuberculosis total tRNA, and L-[14C]-Leucine in the assay buffer.
-
Inhibitor Incubation: Add the diluted this compound solutions to the reaction mixtures and incubate for a pre-determined time (e.g., 20 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the aminoacylation reaction by adding ATP to the reaction mixtures.
-
Reaction Termination: After a specific incubation time (e.g., 7 minutes), stop the reaction by adding an equal volume of cold quench solution (10% TCA).
-
Precipitation and Washing: Spot the reaction mixtures onto filter paper discs. Wash the discs multiple times with cold 5% TCA to remove unincorporated L-[14C]-Leucine, followed by a final wash with ethanol.
-
Quantification: Dry the filter discs and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of LeuRS activity against the logarithm of the this compound concentration. Fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Caption: Workflow for in vitro IC50 determination using the aminoacylation assay.
Whole-Cell IC50 Determination using Microplate Alamar Blue Assay (MABA)
This protocol describes the determination of the IC50 value of this compound against whole M. tuberculosis cells using the Alamar Blue (resazurin-based) assay.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the optical density (OD) of the culture to a standardized value.
-
Compound Plating: In a 96-well microplate, prepare a serial dilution of this compound in 7H9 broth. Include a drug-free control (vehicle only) and a media-only control (no bacteria).
-
Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the compound dilutions and the drug-free control.
-
Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 5-7 days).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 12-24 hours, or until the drug-free control wells turn from blue to pink, indicating bacterial growth and metabolic activity.
-
Readout: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable nonlinear regression model.
Caption: Workflow for whole-cell IC50 determination using the MABA assay.
References
Application Notes and Protocols for the Experimental Use of Ganfeborole Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganfeborole hydrochloride (also known as GSK3036656 and GSK656) is a potent and selective inhibitor of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS).[1][2][3][4] It belongs to the benzoxaborole class of compounds and is under investigation as a novel anti-tubercular agent.[5][6][7] Ganfeborole exhibits high selectivity for the Mtb LeuRS enzyme over its human counterparts, making it an attractive candidate for targeting Mtb with potentially minimal off-target effects in host cells.[2][8][9] These application notes provide an overview of the in vitro use of this compound in cell culture, with detailed protocols for assessing its cytotoxicity, impact on protein synthesis, and efficacy in Mtb-infected macrophage models.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis.[1][2][3][4] By binding to the editing site of LeuRS, Ganfeborole traps the tRNALeu in a non-productive complex, thereby preventing the attachment of leucine (B10760876) to its cognate tRNA.[10] This leads to a cessation of protein synthesis and subsequent bacterial cell death.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Target | Organism/Cell Line | Assay | Value | Reference |
| Leucyl-tRNA Synthetase (LeuRS) | Mycobacterium tuberculosis | Enzyme Inhibition (IC50) | 0.2 µM | [1][2][3][4] |
| Leucyl-tRNA Synthetase (LeuRS) | Human (cytoplasmic) | Enzyme Inhibition (IC50) | 132 µM | [8][9] |
| Leucyl-tRNA Synthetase (LeuRS) | Human (mitochondrial) | Enzyme Inhibition (IC50) | >300 µM | [8][9] |
| - | Mycobacterium tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 80 nM | [2] |
| Cytotoxicity | HepG2 (human liver carcinoma) | Cell Viability (EC50) | 381 µM | [2] |
| Protein Synthesis Inhibition | HepG2 (human liver carcinoma) | Protein Synthesis Assay (EC50) | 137 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound solutions are reported to be unstable and should be prepared fresh.[3]
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.94 mg of this compound (molecular weight: 293.94 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For most cell-based assays, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Protocol 1: Mammalian Cell Cytotoxicity Assay using MTT
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on mammalian cell lines.[1][11][12][13]
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549, THP-1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test for initial screening would be from 0.1 µM to 500 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the EC50 value using a suitable software.
-
Protocol 2: Protein Synthesis Inhibition Assay using Puromycin (B1679871)
This protocol utilizes the puromycin-incorporation method to measure the rate of global protein synthesis in mammalian cells treated with this compound.[6][7][14][15][16]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Puromycin solution (1 mg/mL in sterile water)
-
Cycloheximide (positive control for protein synthesis inhibition)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-puromycin primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM to 200 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) and a positive control (cycloheximide, 100 µg/mL for 30 minutes prior to puromycin).
-
-
Puromycin Labeling:
-
15-30 minutes before harvesting, add puromycin to each well at a final concentration of 1-10 µg/mL.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-puromycin antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for puromycin and the loading control using densitometry software.
-
Normalize the puromycin signal to the loading control for each sample.
-
Compare the normalized puromycin signal in the Ganfeborole-treated samples to the vehicle control to determine the extent of protein synthesis inhibition.
-
Protocol 3: Efficacy in M. tuberculosis-Infected Macrophages
This protocol describes a method to assess the intracellular activity of this compound against M. tuberculosis within a macrophage host cell model.[5][8][17][18]
Biosafety Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility by trained personnel.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Complete culture medium for macrophages
-
Middlebrook 7H9 broth supplemented with OADC and Tween 80 for Mtb culture
-
This compound stock solution
-
Cell lysis solution (e.g., 0.1% SDS or sterile water with 0.05% Tween 80)
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
24-well or 48-well cell culture plates
Procedure:
-
Macrophage Preparation:
-
Seed macrophages into the culture plates at an appropriate density and allow them to adhere and differentiate (if necessary, e.g., PMA treatment for THP-1 cells).
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis from a mid-log phase culture.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10 bacilli per macrophage.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria. Some protocols may include a short incubation with amikacin (B45834) (200 µg/mL for 1 hour) to kill any remaining extracellular bacteria, followed by washing.
-
-
Compound Treatment:
-
Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include an untreated control and a positive control drug (e.g., rifampicin).
-
-
Intracellular Bacterial Viability Assessment:
-
At different time points post-infection (e.g., day 0, 2, 4, and 6), lyse the infected macrophages.
-
Prepare serial dilutions of the cell lysate in sterile saline or PBS with 0.05% Tween 80.
-
Plate the dilutions onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFUs) on the plates.
-
Calculate the CFU per mL for each condition and time point.
-
Plot the log10 CFU/mL against time for each treatment condition to determine the effect of this compound on intracellular bacterial growth.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the puromycin-based protein synthesis assay.
Caption: Workflow for assessing efficacy in Mtb-infected macrophages.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. manuals.cts-sct.ca [manuals.cts-sct.ca]
- 5. Drug Discovery Platform Targeting M. tuberculosis with Human Embryonic Stem Cell-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 10. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. Video: A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis [jove.com]
- 18. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganfeborole Hydrochloride in Bacterial Protein Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganfeborole (B1654198) hydrochloride (also known as GSK3036656 or GSK-070) is a first-in-class benzoxaborole antimicrobial agent with potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1][2] It is a promising candidate for the treatment of both drug-susceptible and drug-resistant tuberculosis.[1][2] Ganfeborole selectively inhibits bacterial protein synthesis by targeting the essential enzyme leucyl-tRNA synthetase (LeuRS).[1][3] These application notes provide a comprehensive overview of ganfeborole's mechanism of action, key performance data, and detailed protocols for its use in research settings.
Mechanism of Action
Ganfeborole is a prodrug that, once activated, acts as a potent and selective inhibitor of M. tuberculosis leucyl-tRNA synthetase (LeuRS).[2] LeuRS is a crucial enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNALeu), a critical step in protein synthesis.
The mechanism of inhibition involves the oxaborole moiety of ganfeborole forming a stable adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA prevents the completion of the aminoacylation reaction, thereby halting protein synthesis and leading to bacterial cell death.[4]
References
- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganfeborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 4. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
Application Notes and Protocols: Preparation of Ganfeborole Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganfeborole hydrochloride (also known as GSK3036656 HCl or GSK656 HCl) is a potent and selective inhibitor of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS).[1][2][3][4] As a first-in-class benzoxaborole, it presents a novel mechanism of action for combating tuberculosis, including drug-resistant strains.[5] Accurate preparation of stock solutions is critical for reliable and reproducible experimental results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 293.94 g/mol | [1][2][3][6] |
| CAS Number | 2131798-13-3 | [1][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99% | [1] |
| Mechanism of Action | Inhibition of Mtb leucyl-tRNA synthetase (LeuRS) | [1][2][3] |
| IC50 (Mtb LeuRS) | 0.2 µM | [2][3] |
| Solubility in DMSO | ≥ 50 mg/mL (170.1 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), suitable for subsequent dilution into aqueous media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 340.2 µL of DMSO per 1 mg of powder).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[2] The solution should be clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[7][8]
-
Storage Conditions: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7][9] When stored at -80°C, the solution is stable for up to one year.[2]
Safety Precautions:
-
This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a penetrant and can carry dissolved compounds through the skin. Avoid direct contact.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
For animal studies, this compound is often formulated in a vehicle containing co-solvents to improve solubility and bioavailability. The following is an example of a common formulation.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl in water)
-
Sterile tubes for mixing
Procedure:
This protocol is for the preparation of 1 mL of a working solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Prepare a 25 mg/mL stock in DMSO: If your initial stock is at a different concentration, create a 25 mg/mL stock in DMSO.
-
Mixing Solvents: In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix well.
-
Add 50 µL of Tween-80. Mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Final Concentration: This procedure yields a final this compound concentration of 2.5 mg/mL.[7]
-
Administration: For in vivo experiments, it is recommended to prepare this formulation fresh on the day of use.[7] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
Visualizations
Mechanism of Action of Ganfeborole
Ganfeborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. This diagram illustrates the simplified pathway.
Caption: Inhibition of bacterial protein synthesis by Ganfeborole.
Experimental Workflow: Stock Solution Preparation
The following workflow diagram outlines the key steps for preparing a this compound stock solution.
Caption: Workflow for this compound stock preparation.
References
- 1. Ganfeborole HCl | CymitQuimica [cymitquimica.com]
- 2. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ganfeborole - Wikipedia [en.wikipedia.org]
- 5. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 9. GSK656 HCl (GSK3036656, GSK070) | antitubercular agent | CAS 2131798-13-3 | Buy GSK656 HCl (GSK3036656, GSK070) from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: Solubility of Ganfeborole Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganfeborole (B1654198) hydrochloride is an investigational antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] It functions as a selective inhibitor of the bacterial leucyl-tRNA synthetase (LeuRS) enzyme.[1][3] As with any compound in the drug discovery and development pipeline, understanding its solubility in common laboratory solvents is critical for the preparation of stock solutions for various in vitro and in vivo assays. Dimethyl sulfoxide (B87167) (DMSO) is a widely utilized aprotic solvent capable of dissolving a broad spectrum of compounds. This document provides detailed information on the solubility of ganfeborole hydrochloride in DMSO, along with a comprehensive protocol for its determination.
Data Presentation: Solubility of this compound
The following table summarizes the quantitative solubility data for this compound in DMSO.
| Parameter | Value | Unit | Source |
| Solubility in DMSO | 50 | mg/mL | [4] |
| Molar Concentration | 170.1 | mM | [4] |
| Comment | Sonication is recommended to aid dissolution. | [4] |
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Ganfeborole exerts its antibacterial effect by inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[3][5] This enzyme is crucial for protein synthesis as it attaches the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a process known as aminoacylation. By inhibiting LeuRS, ganfeborole prevents the formation of leucyl-tRNA, thereby halting protein synthesis and ultimately leading to bacterial cell death.[6]
Caption: Mechanism of action of ganfeborole.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO using the Shake-Flask Method
This protocol outlines the equilibrium shake-flask method, a standard and reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (powder)
-
Anhydrous DMSO (≥99.5% purity)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to several glass vials. The amount should be visibly more than what is expected to dissolve.
-
Accurately add a defined volume of DMSO (e.g., 1 mL) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples at a consistent speed for 24 to 48 hours to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand for at least one hour to allow the undissolved solid to settle.
-
For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Perform a serial dilution of the filtered supernatant with DMSO to ensure the concentration falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve with known concentrations of this compound in DMSO should be prepared for accurate quantification.
-
Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.
-
Caption: Experimental workflow for solubility determination.
Protocol 2: Rapid Solubility Assessment using a DMSO-Based Method
For a quicker, preliminary estimation of solubility, a method involving pre-dissolving the compound in DMSO followed by titration or spectrophotometry can be employed.[7]
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Pipettes
-
Spectrophotometer or nephelometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL). Sonication may be used to aid dissolution.[4]
-
-
Titration Method:
-
Add the DMSO stock solution dropwise to a known volume of aqueous buffer while stirring.
-
Observe for the first sign of persistent turbidity or precipitation, which indicates that the solubility limit in the aqueous buffer has been exceeded.
-
The volume of the DMSO stock solution added can be used to estimate the kinetic solubility.
-
-
Spectrophotometric Method:
-
Add a small, precise volume of the DMSO stock solution to a larger volume of aqueous buffer to create a solution where the compound is fully dissolved.
-
Measure the absorbance at the compound's λmax.
-
Continue to add small aliquots of the DMSO stock solution, measuring the absorbance after each addition until a plateau or a sudden increase in light scattering is observed, indicating precipitation.
-
Note: These rapid methods provide an estimate of kinetic solubility, which may differ from the thermodynamic solubility determined by the shake-flask method. The presence of DMSO can also influence the aqueous solubility of the compound.[8]
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New active agent for the treatment of tuberculosis | German Center for Infection Research [dzif.de]
- 7. asianpubs.org [asianpubs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Dosing of Ganfeborole Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing recommendations and associated protocols for the investigational antitubercular agent, Ganfeborole (B1654198) hydrochloride, in mouse models of Mycobacterium tuberculosis (Mtb) infection. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo efficacy and pharmacokinetic experiments.
Mechanism of Action
Ganfeborole is a novel benzoxaborole compound that acts as a potent and selective inhibitor of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS)[1][2]. By targeting this essential enzyme, ganfeborole disrupts bacterial protein synthesis, leading to a bactericidal effect against both drug-susceptible and drug-resistant strains of Mtb[3][4]. Its mechanism involves forming a stable adduct with the LeuRS enzyme, effectively trapping the tRNALeu and halting the translation process.
A diagram illustrating the signaling pathway is provided below:
Pharmacokinetics in Mice
Ganfeborole hydrochloride exhibits favorable pharmacokinetic properties in mice, supporting its use in in vivo studies. Key parameters are summarized in the table below.
| Parameter | Value | Reference |
| Oral Bioavailability | 74% - 100% | [3][5] |
| Plasma Half-life | 4 - 6 hours | [5] |
| Metabolism | Primarily via oxidation and glucuronidation | [5] |
| Excretion | <5% excreted unchanged in urine and feces | [5] |
In Vivo Efficacy and Dosing Recommendations
Ganfeborole has demonstrated significant efficacy in both acute and chronic mouse models of tuberculosis. The recommended dose will vary depending on the experimental model and desired endpoint.
Efficacy Data Summary
| Model | Dosing Range | Key Findings | Reference |
| Acute Infection | 0.1 - 100 mg/kg/day (oral) | ED₉₀ of 1.1 mg/kg; maximum 3.6 log CFU reduction in lungs compared to untreated mice. | [6] |
| Chronic Infection | 0.1 - 30 mg/kg/day (oral) | Dose-dependent reduction in bacterial burden. | [6] |
| General Efficacy | 0.4 mg/kg (oral) | ED₉₉ (dose reducing bacterial load by 99%). | [7] |
| Combination Therapy | 0.5 mg/kg | Cidal in combination with other TB drugs. | [4] |
Experimental Protocols
The following are generalized protocols for conducting efficacy studies of this compound in mice, based on published methodologies.
Preparation of Dosing Solution
This compound can be formulated for oral administration using various vehicles. The choice of vehicle may depend on the specific experimental requirements.
-
Suspension in 1% Methylcellulose (B11928114):
-
Weigh the required amount of this compound powder.
-
Prepare a 1% (w/v) solution of methylcellulose in sterile water.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing or stirring to ensure a homogenous suspension.
-
Prepare fresh daily.
-
-
Other Formulations: Ganfeborole can also be dissolved in PEG400 or suspended in 0.2% carboxymethyl cellulose (B213188) or a combination of 0.25% Tween 80 and 0.5% carboxymethyl cellulose.[5]
Mouse Infection Model (Acute and Chronic)
A standardized workflow for establishing a mouse model of tuberculosis and assessing treatment efficacy is crucial for reproducible results.
Protocol Details:
-
Mouse Strain: C57BL/6 mice (female, 8-10 weeks old) are commonly used.
-
Infection:
-
Acute Model: Intratracheal or aerosol infection with M. tuberculosis H37Rv (e.g., 100,000 CFU/mouse). Treatment typically begins 1 day post-infection and continues for 8-14 days.[6][7]
-
Chronic Model: Intraperitoneal infection with a lower dose (e.g., 100 CFU/mouse). Treatment is initiated at a later time point, such as 6 weeks post-infection, and can last for 8 weeks.[7]
-
-
Dosing Administration: Administer the prepared this compound formulation or vehicle control orally (e.g., by gavage) once daily at the desired dose.
-
Endpoint Measurement:
-
At the end of the treatment period (e.g., 24 hours after the last dose), humanely euthanize the mice.
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the tissues in a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Prepare serial dilutions of the homogenates.
-
Plate the dilutions on Middlebrook 7H11 agar (B569324) supplemented with 10% OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) per organ.
-
Pharmacokinetic Study Protocol
To determine the pharmacokinetic profile of this compound in mice, the following protocol can be adapted.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., 30 mg/kg oral gavage or 5 mg/kg intravenous injection).[7]
-
Sample Collection:
-
Collect blood samples (e.g., 15 µL) from the lateral tail vein at multiple time points post-dose.
-
Suggested time points for oral administration: 15, 30, 45 minutes, and 1, 2, 4, 8, and 24 hours.[7]
-
Suggested time points for intravenous administration: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.[7]
-
-
Sample Processing: Process the blood samples to separate plasma.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Safety and Toxicology
In preclinical studies, this compound has shown a favorable safety profile. Single oral doses up to 1,000 mg/kg in mice did not result in lethality or systemic toxicity.[5] Researchers should always consult the relevant safety data sheets and handle the compound in accordance with institutional guidelines.
These notes are intended to serve as a guide. Researchers should optimize protocols based on their specific experimental objectives and institutional animal care and use committee (IACUC) guidelines.
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 6. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK656 HCl (GSK3036656, GSK070) | antitubercular agent | CAS 2131798-13-3 | Buy GSK656 HCl (GSK3036656, GSK070) from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: Ganfeborole Hydrochloride in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganfeborole (B1654198) hydrochloride (formerly GSK3036656) is a novel, first-in-class benzoxaborole antimicrobial agent under investigation for the treatment of tuberculosis (TB).[1][2] It selectively inhibits mycobacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis, thereby halting bacterial growth.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic strategies, with combination therapy being a cornerstone of effective treatment.[3] Ganfeborole's unique mechanism of action makes it a promising candidate for inclusion in combination regimens to enhance efficacy, shorten treatment duration, and combat resistance.[1][3]
These application notes provide an overview of the rationale for using ganfeborole in combination with other antibiotics and detailed protocols for assessing synergistic interactions in vitro.
Rationale for Combination Therapy
The primary goals of combining ganfeborole with other anti-tubercular agents are to:
-
Increase Bactericidal Activity: Achieve synergistic or additive effects to kill M. tuberculosis more rapidly and effectively.
-
Prevent the Emergence of Resistance: The use of multiple drugs with different mechanisms of action reduces the probability of selecting for resistant mutants.[3]
-
Shorten Treatment Duration: Enhanced efficacy could lead to shorter and more tolerable treatment regimens for patients.
Preclinical and clinical studies are exploring the potential of ganfeborole in combination with other anti-TB drugs. For instance, a preclinical study in a mouse model showed that a combination of ganfeborole, bedaquiline, and pretomanid (B1679085) reduced relapse. Furthermore, a Phase 2 clinical trial is underway to evaluate the early bactericidal activity, safety, and tolerability of ganfeborole in combination with delamanid (B1670213) or bedaquiline.[4]
Mechanism of Action: Leucyl-tRNA Synthetase Inhibition
Ganfeborole targets leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis. LeuRS belongs to the class I family of aminoacyl-tRNA synthetases.[5][6] Its primary function is to catalyze the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNALeu). This "charging" of tRNA is a two-step process:
-
Amino Acid Activation: Leucine and ATP bind to the enzyme, forming a leucyl-adenylate intermediate and releasing pyrophosphate.[7]
-
Aminoacyl Transfer: The activated leucine is then transferred to the 3'-end of its cognate tRNALeu, releasing AMP.[7]
Ganfeborole inhibits this process, leading to a depletion of charged tRNALeu, which in turn stalls protein synthesis and results in bacterial cell death.
Signaling Pathway of Leucyl-tRNA Synthetase Activity
Caption: Mechanism of action of leucyl-tRNA synthetase and inhibition by ganfeborole.
Experimental Protocols for Synergy Testing
The interaction of ganfeborole with other antibiotics can be quantitatively assessed using several in vitro methods. The most common are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard antimicrobial synergy assay.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of ganfeborole hydrochloride and the second antibiotic (Antibiotic B) in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 4x the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: Culture the M. tuberculosis strain in an appropriate liquid medium (e.g., Middlebrook 7H9 broth with OADC supplement) to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, and then dilute to a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Serial Dilutions:
-
Ganfeborole (Rows): Add 50 µL of the 4x ganfeborole stock solution to the first well of each row to be tested. Perform 2-fold serial dilutions down the columns.
-
Antibiotic B (Columns): Add 50 µL of the 4x Antibiotic B stock solution to the first well of each column to be tested. Perform 2-fold serial dilutions across the rows.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Controls: Include wells for each drug alone (growth control), and a no-drug control (bacterial growth control).
-
Incubation: Seal the plate and incubate at 37°C for the appropriate time (typically 7-14 days for M. tuberculosis).
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated as follows: FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Data Presentation and Interpretation (Illustrative Data):
The results of a checkerboard assay can be summarized in a table. The following is an illustrative example of ganfeborole in combination with a hypothetical Antibiotic B against M. tuberculosis H37Rv.
| Ganfeborole (µg/mL) | Antibiotic B (µg/mL) | Growth | FICGanfeborole | FICAntibiotic B | FIC Index | Interpretation |
| 0.06 (MIC) | 0 | - | 1.0 | - | - | - |
| 0 | 0.5 (MIC) | - | - | 1.0 | - | - |
| 0.015 | 0.125 | - | 0.25 | 0.25 | 0.5 | Synergy |
| 0.03 | 0.0625 | - | 0.5 | 0.125 | 0.625 | Additive |
| 0.0075 | 0.25 | - | 0.125 | 0.5 | 0.625 | Additive |
Interpretation of FIC Index:
-
Synergy: ≤ 0.5
-
Additive: > 0.5 to 1.0
-
Indifference: > 1.0 to 4.0
-
Antagonism: > 4.0
Time-Kill Curve Assay
Time-kill curve assays provide information on the rate of bacterial killing over time and can confirm synergistic interactions observed in checkerboard assays.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum as described for the checkerboard assay.
-
Assay Setup: In sterile tubes or flasks, add the appropriate volume of broth, ganfeborole, and/or the second antibiotic to achieve the desired final concentrations (typically at their MICs, and fractions or multiples thereof).
-
Inoculation: Add the bacterial inoculum to each tube to a final density of ~5 x 105 CFU/mL.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling and Plating: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto appropriate agar (B569324) medium (e.g., Middlebrook 7H10 agar).
-
Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Data Presentation and Interpretation (Illustrative Data):
The results are presented as a graph showing the change in bacterial viability over time.
| Time (hours) | Growth Control (log10 CFU/mL) | Ganfeborole (0.5x MIC) (log10 CFU/mL) | Antibiotic B (0.5x MIC) (log10 CFU/mL) | Ganfeborole + Antibiotic B (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 6.2 | 5.6 | 5.5 | 5.1 |
| 8 | 6.8 | 5.5 | 5.4 | 4.5 |
| 12 | 7.5 | 5.4 | 5.3 | 3.8 |
| 24 | 8.3 | 5.3 | 5.2 | 3.1 |
| 48 | 8.9 | 5.1 | 5.0 | <2.0 (Limit of Detection) |
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Additive: A 1- to <2-log10 decrease in CFU/mL between the combination and its most active single agent.
-
Indifference: A < 1-log10 change in CFU/mL between the combination and its most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.
Conclusion
This compound holds significant promise as a component of future combination therapies for tuberculosis. Its novel mechanism of action provides a strong rationale for its use with existing and new anti-tubercular agents. The detailed protocols provided for checkerboard and time-kill assays offer a standardized approach for researchers to evaluate the synergistic potential of ganfeborole-based combinations, paving the way for the development of more effective and shorter treatment regimens for this global health threat. It is important to note that the quantitative data presented herein is illustrative, and researchers should generate their own data for specific antibiotic combinations and bacterial strains.
References
- 1. gsk.com [gsk.com]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 6. A bridge between the aminoacylation and editing domains of leucyl-tRNA synthetase is crucial for its synthetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucyl-tRNA Synthetase - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for Studying LeuRS Mutations Using Ganfeborole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ganfeborole (B1654198) hydrochloride, a novel benzoxaborole antimicrobial agent, to investigate mutations in leucyl-tRNA synthetase (LeuRS), a critical enzyme in bacterial protein synthesis. The protocols outlined below are designed to facilitate research into the mechanisms of ganfeborole resistance and the broader study of LeuRS function.
Introduction
Ganfeborole is a first-in-class inhibitor of Mycobacterium tuberculosis LeuRS, currently in clinical development for the treatment of tuberculosis.[1][2][3] Its unique mechanism of action, known as the oxaborole tRNA-trapping (OBORT) mechanism, involves the formation of a stable adduct with tRNALeu in the editing site of the LeuRS enzyme, thereby inhibiting protein synthesis.[4] The study of mutations in the leuS gene, which encodes LeuRS, is crucial for understanding potential resistance mechanisms to ganfeborole and for the development of next-generation LeuRS inhibitors.
Data Presentation
The following tables summarize the inhibitory activity of ganfeborole against wild-type M. tuberculosis and its leucyl-tRNA synthetase, providing a baseline for comparative studies with mutant strains. While specific resistance-conferring mutations in M. tuberculosis LeuRS and their direct impact on ganfeborole's IC50 and MIC are still emerging in publicly available literature, studies in other bacteria have shown that mutations reducing the affinity and residence time of the ganfeborole-AMP complex on LeuRS can lead to resistance.[5][6]
Table 1: In Vitro Inhibitory Activity of Ganfeborole against M. tuberculosis H37Rv and its LeuRS
| Parameter | Value | Reference |
| IC50 (Mtb LeuRS) | 0.20 µM | [7][8] |
| 1 nM (time-dependent) | [5][6] | |
| MIC (M. tuberculosis H37Rv) | 0.08 µM | [7][9] |
| < 0.1 µM | [4][9] | |
| MIC90 (TB clinical isolates) | 0.1 µM | [4][9] |
Table 2: Selectivity of Ganfeborole for Mycobacterial LeuRS over Human Homologs
| Enzyme | IC50 | Reference |
| M. tuberculosis LeuRS | 0.20 µM | [7] |
| Human cytoplasmic LeuRS | 132 µM | [7] |
| 140 µM | [9] | |
| Human mitochondrial LeuRS | >300 µM | [7] |
Experimental Protocols
Generation of Ganfeborole-Resistant M. tuberculosis Mutants
This protocol describes the in vitro generation of M. tuberculosis mutants with reduced susceptibility to ganfeborole.
Workflow for Generating Ganfeborole-Resistant Mutants
Caption: Workflow for in vitro selection of ganfeborole-resistant M. tuberculosis.
Protocol:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
Determine the Minimum Inhibitory Concentration (MIC) of ganfeborole for the wild-type strain using the Resazurin (B115843) Microtiter Assay (see Protocol 3).
-
Expose the bacterial culture to sub-MIC concentrations of ganfeborole (e.g., 0.5x MIC) for several passages to encourage the development of resistance.
-
Plate serial dilutions of the exposed culture onto Middlebrook 7H10 agar (B569324) plates containing a range of ganfeborole concentrations (e.g., 2x, 4x, 8x, and 10x the wild-type MIC).
-
Incubate the plates at 37°C for 3-4 weeks until colonies appear.
-
Isolate individual colonies from the ganfeborole-containing plates and subculture them in drug-free 7H9 broth.
-
Confirm the resistance phenotype by re-determining the MIC of ganfeborole for the isolated mutants.
Characterization of LeuRS Mutations by Whole-Genome Sequencing (WGS)
This protocol outlines the steps for identifying mutations in the leuS gene of ganfeborole-resistant M. tuberculosis isolates.
Workflow for Whole-Genome Sequencing Analysis
References
- 1. [PDF] Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. | Semantic Scholar [semanticscholar.org]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Selectivity of the Time-Dependent M. tuberculosis LeuRS Inhibitor Ganfeborole Is Driven by Target Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ganfeborole Hydrochloride Solution Stability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of ganfeborole (B1654198) hydrochloride solutions. Researchers are strongly advised to familiarize themselves with these frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of their experiments. The information compiled here is based on available product information and general knowledge of benzoxaborole chemistry.
Quick Reference: Solution Stability and Storage
| Parameter | Recommendation | Source(s) |
| Solution Usage | Solutions are unstable and should be prepared fresh for immediate use. | [1] |
| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. | [2][3][4] |
| Stock Solution Storage (Short-term) | Store at -20°C for up to 1 month. | [3][5] |
| Stock Solution Storage (Long-term) | Store at -80°C for up to 6 months. | [3][5] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. | [3][5][6] |
| Powder Storage | The solid powder form of ganfeborole hydrochloride is stable for up to 3 years when stored at -20°C. | [1][4] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prepare this compound solutions fresh?
A1: Multiple sources indicate that solutions of this compound are unstable[1]. While specific degradation pathways have not been detailed in the available literature, preparing solutions fresh minimizes the risk of degradation, which could lead to a decrease in the effective concentration of the active compound and the potential formation of unknown byproducts. This ensures the accuracy and reproducibility of your experimental results.
Q2: What is the best solvent for preparing a stock solution?
A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound[2][3][4]. Ensure you are using anhydrous, high-purity DMSO, as moisture can impact the solubility and stability of some compounds.
Q3: What are the recommended storage conditions for stock solutions?
A3: For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month[3][5]. For longer-term storage, it is recommended to store aliquots at -80°C for a maximum of six months[3][5]. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation[3][5][6].
Q4: Can I store my prepared this compound solution at room temperature or 4°C?
A4: It is not recommended to store this compound solutions at room temperature or 4°C for any significant length of time due to their inherent instability. Always prepare solutions fresh before use.
Q5: What is known about the general stability of the benzoxaborole chemical class to which ganfeborole belongs?
A5: The benzoxaborole scaffold is generally considered to have improved thermodynamic stability compared to simpler boronic acids. They tend to be relatively stable to air and water and are noted for their resistance to hydrolysis of the boron-carbon bond[2][7]. However, this general stability of the core structure does not preclude degradation of the molecule as a whole in solution, especially with its specific functional groups.
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in the Solution
Potential Causes:
-
Low Aqueous Solubility: Ganfeborole, like many organic compounds, may have limited solubility in aqueous buffers, especially when a concentrated DMSO stock is diluted.
-
Temperature Changes: A decrease in temperature upon moving a solution from room temperature to colder conditions can reduce solubility and cause the compound to precipitate.
-
pH Effects: The pH of the final solution can significantly impact the solubility of a compound with ionizable groups.
-
High Concentration: The concentration of the solution may exceed the solubility limit in the chosen solvent or buffer system.
Troubleshooting Steps:
-
Confirm Complete Initial Dissolution: Ensure the compound is fully dissolved in the initial stock solvent (DMSO). Gentle warming to 37°C or sonication can aid in dissolution[3]. Visually inspect the solution to ensure no particulate matter is present before further dilution.
-
Optimize Dilution into Aqueous Media: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
-
Consider Co-solvents for In Vivo Formulations: For animal studies, specific formulations using co-solvents have been described to improve solubility. An example protocol involves a step-wise addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3].
-
Adjust pH: If the experimental conditions allow, adjusting the pH of the final solution may improve the solubility of this compound.
-
Lower the Final Concentration: If precipitation persists, it may be necessary to work at a lower final concentration of the compound.
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Causes:
-
Degradation of the Compound: Due to the instability of the solution, the actual concentration of active this compound may be lower than calculated, leading to reduced efficacy in assays.
-
Repeated Freeze-Thaw Cycles: As stated, subjecting the stock solution to multiple freeze-thaw cycles can degrade the compound, leading to variability between experiments.
Troubleshooting Steps:
-
Prepare Fresh Solutions: This is the most critical step. Discard any previously prepared solutions (unless properly stored as frozen aliquots) and prepare a new solution from the solid powder immediately before your experiment.
-
Use Aliquoted Stock Solutions: When starting a new series of experiments, thaw a fresh, single-use aliquot of your stock solution. Do not reuse any remaining solution from a previously thawed aliquot for future experiments.
-
Perform a Concentration Verification: If you have access to analytical techniques like HPLC, you can verify the concentration of your freshly prepared solution before use.
Experimental Protocols & Methodologies
While specific stability-indicating analytical methods for this compound are not publicly available, a general workflow for assessing solution stability is provided below. This can be adapted by analytical chemists to develop a specific method.
General Workflow for Assessing Solution Stability by HPLC
This workflow outlines the steps to monitor the degradation of this compound in a solution over time.
Caption: Workflow for a time-course stability study of a ganfeborole HCl solution.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Solution Precipitation
This diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound solutions.
Caption: A decision tree for troubleshooting precipitation in ganfeborole HCl solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 7. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Ganfeborole Hydrochloride Degradation: A Technical Support Resource
Disclaimer: As of the latest literature review, specific degradation pathways for ganfeborole (B1654198) hydrochloride have not been publicly detailed. This technical support center provides guidance based on the chemical structure of ganfeborole, general principles of drug degradation, and methodologies for investigating the stability of new chemical entities. The information herein is intended to support researchers in designing and troubleshooting their own degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is ganfeborole and what is its chemical nature?
Ganfeborole is an investigational antibiotic belonging to the benzoxaborole class of compounds.[1][2][3] Its chemical name is (S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][4]oxaborol-1(3H)-ol hydrochloride. The molecule contains a boronic acid cyclic ester (oxaborole ring), a primary amine, a chloro substituent, and an ether linkage, which are all potentially susceptible to degradation under certain conditions.
Q2: What are the potential degradation pathways for a benzoxaborole compound like ganfeborole hydrochloride?
While specific data for ganfeborole is unavailable, based on its functional groups, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The oxaborole ring, being a cyclic ester of boronic acid, could be susceptible to hydrolysis, leading to the opening of the ring to form the corresponding boronic acid. The ether linkage could also undergo hydrolysis under harsh acidic or basic conditions.
-
Oxidation: The molecule could be susceptible to oxidation, particularly at the electron-rich aromatic ring and the primary amine.
-
Photolysis: Like many aromatic compounds, ganfeborole may be susceptible to degradation upon exposure to light, potentially leading to complex degradation products through photolytic cleavage or rearrangement.[5][6][7]
Q3: How can I initiate a forced degradation study for this compound?
A forced degradation (or stress testing) study is crucial to understand the intrinsic stability of a drug substance. A typical study would involve exposing a solution of this compound to the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Exposing a solution of the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples should be collected at various time points and analyzed by a stability-indicating method, typically HPLC with UV and/or mass spectrometric detection.
Troubleshooting Guide
Q1: I am observing very rapid degradation of ganfeborole in my aqueous formulation. What could be the cause and how can I mitigate it?
-
Potential Cause: The oxaborole ring in ganfeborole may be susceptible to rapid hydrolysis, especially at non-optimal pH values. The presence of certain excipients could also catalyze degradation.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a pH-rate profile study to determine the pH of maximum stability. Buffer your formulation at this optimal pH.
-
Excipient Compatibility: Screen your formulation excipients for compatibility with ganfeborole. Certain excipients might be interacting with the drug substance.
-
Temperature Control: Ensure your formulation is stored at the recommended temperature. Elevated temperatures can significantly accelerate hydrolytic degradation.
-
Moisture Content: For solid formulations, control the moisture content as the presence of water can facilitate hydrolysis.
-
Q2: I have detected several unknown peaks in the chromatogram of my stressed ganfeborole sample. How can I identify these degradation products?
-
Potential Cause: Forced degradation is designed to generate degradation products. These unknown peaks are likely impurities formed under stress conditions.
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Use a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. This data is crucial for preliminary structural elucidation.
-
Forced Degradation of Analogs: If available, subject simpler analogs of ganfeborole to the same stress conditions. This can help in identifying the part of the molecule that is degrading.
-
Isolation and NMR Spectroscopy: For significant degradation products, you may need to isolate them using preparative HPLC. The isolated impurity can then be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure determination.[7]
-
Hypothetical Data Presentation
The following tables are templates for how you might present quantitative data from a forced degradation study of this compound. The data presented here is purely illustrative.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |
| 0.1 M HCl, 80 °C | 24 h | 85.2 | 8.1 | 3.5 | 14.8 |
| 0.1 M NaOH, 60 °C | 8 h | 79.8 | 12.3 | 4.1 | 20.2 |
| 3% H₂O₂, RT | 48 h | 92.1 | 5.2 | 1.1 | 7.9 |
| Heat (Solid), 105 °C | 72 h | 98.5 | 0.8 | Not Detected | 1.5 |
| Photolysis | 1.2 million lux h | 95.3 | 2.9 | 0.9 | 4.7 |
Table 2: pH-Rate Profile for this compound Degradation at 60 °C
| pH | k_obs (h⁻¹) | t₉₀ (h) |
| 2.0 | 0.025 | 4.2 |
| 4.0 | 0.008 | 13.1 |
| 6.0 | 0.005 | 21.1 |
| 8.0 | 0.012 | 8.8 |
| 10.0 | 0.031 | 3.4 |
k_obs: Observed first-order degradation rate constant. t₉₀: Time for 10% degradation.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 80 °C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60 °C. Neutralize with acid before analysis.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature.
-
Thermal (Solid): Place the solid drug substance in a controlled temperature oven at 105 °C.
-
Photolysis: Expose the solution (0.1 mg/mL in a photostable container) to a calibrated light source. Run a dark control in parallel.
-
-
Sample Analysis: At predetermined time points, withdraw aliquots and analyze by a validated stability-indicating HPLC method. Use a diode array detector to check for peak purity and a mass spectrometer for identification of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of ganfeborole.
Caption: Hypothetical degradation pathways of ganfeborole.
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New active agent for the treatment of tuberculosis | German Center for Infection Research [dzif.de]
- 4. Ganfeborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ganfeborole Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganfeborole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS).[1][2][3][4] By inhibiting LeuRS, this compound blocks the incorporation of leucine (B10760876) into newly synthesized proteins, thereby disrupting bacterial protein synthesis and leading to an anti-tuberculosis effect.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C or -80°C.[5] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[5] It is important to note that aqueous solutions of this compound are unstable and should be prepared fresh for each experiment.
Q3: Is this compound soluble in aqueous buffers?
A3: this compound has limited solubility in aqueous buffers. For in vitro and in vivo experiments, it is typically first dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in an appropriate vehicle.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Organism/Enzyme | Value |
| IC50 | M. tuberculosis LeuRS | 0.20 µM |
| MIC | M. tuberculosis H37Rv | 0.08 µM |
| IC50 | Human cytoplasmic LeuRS | 132 µM |
| IC50 | Human mitochondrial LeuRS | >300 µM |
Data compiled from multiple sources.[4]
Table 2: In Vivo Efficacy of this compound in a Murine Tuberculosis Model
| Dosing Regimen | Outcome | Reference |
| 0.4 mg/kg | Significant efficacy against M. tuberculosis | [4] |
| 5, 15, and 30 mg/kg (once daily for 14 days) | Numerical reductions in daily sputum-derived colony-forming units | [7] |
Experimental Protocols
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This protocol is adapted from standard aminoacyl-tRNA synthetase inhibition assays.[8]
Objective: To determine the IC50 of this compound against Mtb LeuRS.
Materials:
-
Purified recombinant Mtb LeuRS
-
L-[3H]-leucine
-
Yeast total tRNA
-
ATP, MgCl2, KCl, Tris-HCl buffer (pH 7.5)
-
This compound
-
DMSO (for compound dilution)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, KCl, MgCl2, ATP, and L-[3H]-leucine.
-
Prepare serial dilutions of this compound in DMSO. Add the compound dilutions to the reaction mixture, ensuring the final DMSO concentration is below 1%. Include a DMSO-only control.
-
Initiate the reaction by adding purified Mtb LeuRS enzyme to the mixture.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the tRNA on ice for at least 30 minutes.
-
Collect the precipitated tRNA by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with cold 5% TCA, followed by a wash with cold ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
This protocol describes a standard method for evaluating the efficacy of antitubercular agents in a mouse model.[7][9][10][11]
Objective: To assess the ability of this compound to reduce the bacterial burden in the lungs and spleens of mice chronically infected with M. tuberculosis.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure chamber (e.g., Glas-Col)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Isoniazid (positive control)
-
Middlebrook 7H9 broth and 7H11 agar (B569324)
-
OADC supplement
-
PBS with 0.05% Tween 80
-
Tissue homogenizer
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Prepare a single-cell suspension and adjust the concentration to deliver approximately 100-200 CFU per mouse lung via the aerosol chamber.[10]
-
Aerosol Infection: Place mice in the aerosol exposure chamber and infect with the prepared Mtb suspension.[12][13] Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection.[11]
-
Establishment of Chronic Infection: House the infected mice in a BSL-3 facility for 4 weeks to allow the infection to become chronic.[10][11]
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control). Administer treatments daily via oral gavage for 4-8 weeks.[9]
-
Endpoint Analysis (CFU Enumeration):
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.[7]
-
Plate serial dilutions of the homogenates on 7H11 agar plates.[7][15]
-
Incubate at 37°C for 3-4 weeks and count the colony-forming units (CFU).[7][16]
-
Express the data as log10 CFU per organ and compare the bacterial load between treatment groups.
-
Troubleshooting Guides
In Vitro Assay Troubleshooting
Q: My cell viability assay (e.g., MTT) results are inconsistent or show an unexpected increase in signal with higher concentrations of this compound. What could be the cause?
A: Boron-containing compounds have been reported to interfere with tetrazolium-based viability assays like the MTT assay. This can lead to false results.
-
Problem: Direct reduction of the MTT reagent by the compound, leading to a false positive signal for cell viability.
-
Solution:
-
Run a cell-free control: Incubate this compound with the MTT reagent in cell culture medium without cells. If a color change occurs, it indicates direct chemical interference.
-
Use an alternative viability assay: Switch to a non-tetrazolium-based assay, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures cytotoxicity) or a resazurin-based assay, which may be less prone to interference. Always validate with appropriate controls.
-
Visual inspection: Always visually inspect the cells under a microscope for signs of cytotoxicity (e.g., rounding, detachment) to correlate with the assay results.
-
Q: I am observing precipitation of this compound in my cell culture medium.
A: This is likely due to the low aqueous solubility of the compound.
-
Problem: The final concentration of the compound exceeds its solubility limit in the aqueous medium.
-
Solution:
-
Lower the final concentration: If possible, work with lower concentrations of the compound.
-
Optimize solvent concentration: Ensure the final concentration of DMSO or other organic solvents is as low as possible (typically <0.5%) to avoid solvent toxicity while maintaining solubility.[6]
-
Use of solubilizing agents: For in vitro assays, consider the use of low concentrations of non-ionic surfactants or cyclodextrins, but validate that these agents do not interfere with your assay.[6]
-
In Vivo Experiment Troubleshooting
Q: I am having difficulty with the formulation of this compound for in vivo studies. The compound precipitates out of solution.
A: Proper formulation is critical for in vivo experiments to ensure accurate dosing and bioavailability.
-
Problem: The compound is not fully solubilized or suspended in the chosen vehicle.
-
Solution:
-
Follow established protocols: Several in vivo formulation protocols are available from commercial suppliers. A common formulation involves a multi-component system such as DMSO, PEG300, Tween 80, and saline.
-
Sequential addition of solvents: It is often crucial to add the solvents in a specific order, ensuring the compound is fully dissolved at each step before adding the next component.
-
Use of sonication or gentle heating: These methods can aid in the dissolution of the compound. However, be cautious with heating as it may degrade the compound.
-
Prepare fresh formulations: Due to the instability of this compound in solution, it is imperative to prepare the formulation fresh before each administration.
-
Q: The mice in my study are showing unexpected toxicity or adverse effects.
A: This could be due to a variety of factors, including the compound itself, the vehicle, or the administration procedure.
-
Problem: The observed toxicity may be an off-target effect of the compound, an effect of the vehicle, or stress from the administration procedure.
-
Solution:
-
Include a vehicle-only control group: This is essential to determine if the observed toxicity is due to the vehicle components.
-
Dose-ranging study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in your specific mouse strain.
-
Monitor animal health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Refine administration technique: Ensure that oral gavage or other administration procedures are performed correctly to minimize stress and potential injury to the animals.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for Ganfeborole testing.
Caption: Troubleshooting unexpected cell viability assay results.
References
- 1. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 2. Ganfeborole - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ganfeborole Hydrochloride in Assays
Welcome to the Technical Support Center for Ganfeborole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental antibiotic with potent activity against Mycobacterium tuberculosis (Mtb).[1] It is a member of the benzoxaborole class of compounds.[2] Its primary mechanism of action is the potent and selective inhibition of the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][3] By inhibiting LeuRS, Ganfeborole prevents the attachment of leucine (B10760876) to its corresponding tRNA, thereby halting protein synthesis and leading to bacterial cell death.[4][5]
Q2: What are the recommended starting concentrations for in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay and the strain of M. tuberculosis being tested. However, based on published data, here are some general recommendations:
-
Enzyme Inhibition Assays (Mtb LeuRS): For direct inhibition assays with purified Mtb LeuRS, a concentration range of 0.01 µM to 10 µM is a good starting point to generate a dose-response curve. The reported IC50 value for this compound against Mtb LeuRS is approximately 0.2 µM.[3][6]
-
Cell-Based Assays (M. tuberculosis growth inhibition): For determining the Minimum Inhibitory Concentration (MIC) against Mtb, a typical starting range is also between 0.01 µM and 10 µM. The reported MIC for the H37Rv strain is approximately 0.08 µM.[3][7]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C. Importantly, solutions of this compound are reported to be unstable and should be prepared fresh for each experiment to ensure accurate and reproducible results.[4] When diluting the stock solution into your aqueous assay buffer, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Inhibition
Question: I am observing a high background signal or what appears to be non-specific inhibition in my assay at higher concentrations of this compound. What could be the cause and how can I fix it?
Answer: High background or non-specific inhibition can arise from several factors when working with small molecules like this compound.
Possible Causes and Solutions:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts.
-
Troubleshooting Step: Visually inspect your prepared solutions for any signs of precipitation or cloudiness. You can also perform a concentration-response curve and look for an unusually steep curve, which can be indicative of aggregation. Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer can help to disrupt potential aggregates.
-
-
Interference with Assay Readout: Benzoxaborole compounds may interfere with certain assay technologies.
-
Troubleshooting Step for Fluorescence-Based Assays: Run a control experiment with this compound in the assay buffer without the target enzyme or cells to check for autofluorescence at the excitation and emission wavelengths of your assay.
-
Troubleshooting Step for Absorbance-Based Assays (e.g., Resazurin (B115843)/MTT): Some compounds can directly react with viability dyes like resazurin or MTT, leading to false-positive or false-negative results.[8][9] To test for this, incubate this compound with the viability dye in your assay medium in the absence of cells and measure the signal. If interference is observed, consider using an alternative viability assay with a different readout (e.g., ATP-based assay). It's important to note that both the concentration of resazurin and the incubation time can impact cell viability in these assays.[10]
-
-
High DMSO Concentration: Although Ganfeborole is soluble in DMSO, high final concentrations of the solvent in your assay can lead to non-specific effects or toxicity.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 0.1%, and that all control wells contain the same final concentration of DMSO.
-
Issue 2: Inconsistent or Non-Reproducible Results
Question: My results with this compound are varying significantly between experiments. What are the likely causes of this variability?
Answer: Inconsistent results are a common challenge in experimental biology and can be particularly frustrating when working with small molecules.
Possible Causes and Solutions:
-
Compound Instability: As mentioned, solutions of this compound are unstable.[4]
-
Troubleshooting Step: Always prepare fresh dilutions from your frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
-
-
Pipetting Inaccuracies: Small errors in pipetting can lead to significant differences in the final concentration of the inhibitor, especially when preparing serial dilutions.
-
Troubleshooting Step: Ensure your pipettes are properly calibrated. When preparing dilution series, use a sufficient volume for each step to minimize the impact of small pipetting errors.
-
-
Variability in Cell-Based Assays: The physiological state of the bacteria can influence the outcome of the assay.
-
Troubleshooting Step: Ensure you are using a standardized inoculum of M. tuberculosis at the same growth phase for each experiment. Inconsistencies in bacterial density can lead to variable MIC values.
-
Issue 3: Unexpected Dose-Response Curve Shape
Question: The dose-response curve for this compound in my enzyme inhibition assay is much steeper than the theoretical curve for a 1:1 binding interaction. What could explain this?
Answer: A steep dose-response curve, often characterized by a Hill slope greater than 1, can be indicative of several phenomena.
Possible Causes and Solutions:
-
Stoichiometric Inhibition: This can occur when the concentration of the enzyme in the assay is significantly higher than the dissociation constant (Kd) of the inhibitor. In this scenario, the IC50 value will be more reflective of the enzyme concentration rather than the true potency of the inhibitor.
-
Troubleshooting Step: If you suspect stoichiometric inhibition, try reducing the concentration of the Mtb LeuRS enzyme in your assay and re-run the dose-response curve. If the IC50 value decreases with a lower enzyme concentration, this suggests that the initial inhibition was in the stoichiometric range.
-
-
Time-Dependent Inhibition: Ganfeborole, like other benzoxaboroles, has been shown to be a time-dependent inhibitor of LeuRS.[11][12] This means that the potency of the inhibitor increases with the pre-incubation time with the enzyme.
-
Troubleshooting Step: To investigate time-dependent inhibition, perform your enzyme inhibition assay with different pre-incubation times of this compound with Mtb LeuRS before adding the substrate. If the IC50 decreases with longer pre-incubation times, this confirms time-dependent inhibition. For consistent results, it is crucial to standardize the pre-incubation time across all experiments.
-
Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 | ~0.2 µM | M. tuberculosis LeuRS | [3][6] |
| MIC | ~0.08 µM | M. tuberculosis H37Rv | [3][7] |
| Selectivity | >1500-fold | Mtb LeuRS vs. human cytoplasmic LeuRS | [7] |
| Solubility | Soluble | DMSO | [3] |
| Stability | Unstable in solution | Prepare fresh | [4] |
Experimental Protocols
Protocol 1: Mtb LeuRS Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against M. tuberculosis leucyl-tRNA synthetase.
Materials:
-
Purified recombinant Mtb LeuRS
-
This compound
-
[³H]-Leucine (or other suitable detection method)
-
tRNALeu
-
ATP
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT)
-
Nitrocellulose membrane (for radiolabeled assay)
-
Scintillation fluid and counter (for radiolabeled assay)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the final desired concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Pre-incubation: In a microplate, add the diluted this compound to the Mtb LeuRS enzyme in the assay buffer. Allow the inhibitor and enzyme to pre-incubate for a standardized period (e.g., 30 minutes) at the assay temperature (e.g., 37°C).
-
Initiate Reaction: Start the aminoacylation reaction by adding a mixture of tRNALeu, ATP, and [³H]-Leucine to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the assay temperature.
-
Stop Reaction and Detect Signal:
-
For radiolabeled assay: Stop the reaction by adding a suitable stop solution (e.g., cold trichloroacetic acid). Transfer the reaction mixture to a nitrocellulose membrane, wash the membrane to remove unincorporated [³H]-Leucine, and measure the radioactivity of the [³H]-Leu-tRNALeu product using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a suitable dose-response model to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol describes a method to determine the MIC of this compound against M. tuberculosis using a broth microdilution method.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
This compound
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol
-
96-well microplates
-
Resazurin solution (or other viability indicator)
Procedure:
-
Prepare Bacterial Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).
-
Prepare this compound Dilutions: In a 96-well plate, prepare a serial two-fold dilution of this compound in 7H9 broth to achieve the desired final concentration range (e.g., 0.01 µM to 10 µM). Include a drug-free control well (containing only broth and bacteria) and a sterile control well (containing only broth).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterile control).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Determine MIC: After incubation, add the resazurin solution to each well and incubate for a further 24-48 hours. The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator (i.e., the well remains blue), indicating inhibition of bacterial growth.
Visualizations
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A resazurin-based, nondestructive assay for monitoring cell proliferation during a scaffold-based 3D culture process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
Potential off-target effects of Ganfeborole hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ganfeborole hydrochloride (also known as GSK3036656). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class benzoxaborole that selectively inhibits the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is critical for bacterial protein synthesis. Ganfeborole is a prodrug that, once inside the body, forms an adduct with ATP, AMP, or the terminal adenosine (B11128) of tRNALeu, leading to the inhibition of LeuRS.
Q2: What are the known off-target effects of this compound in preclinical and clinical studies?
A2: To date, clinical trials in humans have shown that Ganfeborole is generally well-tolerated, with no specific off-target effects being a consistent finding.[3][4] However, preclinical data that became available after the Phase 1 study indicated potential teratogenicity, which led to the exclusion of women of childbearing potential from initial Phase 2a studies.[1] Researchers should be aware of this potential and take appropriate precautions.
Q3: How selective is Ganfeborole for the M. tuberculosis LeuRS versus human LeuRS?
A3: Ganfeborole exhibits a high degree of selectivity for the M. tuberculosis LeuRS over its human counterparts. The IC50 for Mtb LeuRS is approximately 0.20 µM, while the IC50 for human cytoplasmic LeuRS is 132 µM and for human mitochondrial LeuRS is >300 µM.[5] This high selectivity index suggests a lower likelihood of mechanism-based off-target effects in humans.
Q4: What adverse events have been observed in clinical trials of this compound?
A4: In a Phase 1 study involving healthy volunteers, adverse events (AEs) were generally mild to moderate, with headache being the most frequently reported.[3] No serious adverse events (SAEs) were noted.[3][6] In a Phase 2a study with tuberculosis patients, the rates of AEs were comparable between the Ganfeborole and standard-of-care treatment groups, and no dose-dependent trends were observed. All reported AEs in this study were Grade 1 or 2.[7][8]
Troubleshooting Guide
This guide is intended to assist researchers in identifying and addressing potential issues during their experiments with this compound.
Issue 1: Unexpected cellular toxicity in in vitro assays.
-
Possible Cause: While Ganfeborole has high selectivity for bacterial LeuRS, at very high concentrations, it might exert some effects on mammalian cells.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for your working concentrations.
-
Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH) with a dose-response curve to determine the concentration at which toxicity is observed.
-
Compare with Known Data: Compare your findings with the high IC50 values for human LeuRS (>100 µM) to see if your observations are in a similar range.[5]
-
Issue 2: Observing unexpected phenotypes in animal models.
-
Possible Cause: This could be due to a variety of factors, including the formulation, route of administration, or potential off-target effects.
-
Troubleshooting Steps:
-
Review Formulation: Ensure the vehicle used for dissolving Ganfeborole is appropriate and non-toxic at the administered volume.
-
Monitor for Common AEs: In preclinical models, monitor for general signs of distress and any phenotypes that could correlate with adverse events seen in humans, such as neurological signs that might relate to headaches.
-
Histopathology: Conduct histopathological examinations of key organs to identify any tissue-level changes.
-
Teratogenicity Assessment: If working with breeding animal models, be mindful of the potential for teratogenicity and include relevant assessments in your study design.[1]
-
Data Presentation
Table 1: Selectivity of Ganfeborole for Mtb LeuRS vs. Human LeuRS
| Target Enzyme | IC50 (µM) |
| M. tuberculosis LeuRS | 0.20 |
| Human cytoplasmic LeuRS | 132 |
| Human mitochondrial LeuRS | >300 |
Data sourced from the Journal of Medicinal Chemistry.[5]
Table 2: Summary of Adverse Events in the First-in-Human (Phase 1) Study
| Study Part | Treatment Group | Percentage of Subjects with AEs | Most Frequent AE | Severity of AEs |
| Part A (Single Dose) | 25 mg Ganfeborole | 55% | Not specified | Mild |
| Part B (Repeat Dose) | 5 mg Ganfeborole | 2/7 subjects | Headache | Mild to Moderate |
| Part B (Repeat Dose) | 15 mg Ganfeborole | 1/8 subjects | Headache | Mild to Moderate |
Data compiled from a BioWorld publication on the first-in-human data.[3]
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects of a Novel Compound
This protocol provides a generalized workflow for screening a novel compound like Ganfeborole for potential off-target effects.
-
In Silico Screening:
-
Use computational models to predict potential off-target binding based on the chemical structure of Ganfeborole.
-
Screen against databases of known protein structures and pharmacophores.
-
-
In Vitro Profiling:
-
Perform broad panel screening against a library of receptors, ion channels, kinases, and other enzymes.
-
Conduct cytotoxicity assays in various human cell lines to determine the therapeutic index.
-
-
Preclinical Safety Pharmacology:
-
Cardiovascular: In animal models, monitor electrocardiogram (ECG), blood pressure, and heart rate. Echocardiograms were used in clinical trials to monitor cardiac health.[1]
-
Central Nervous System (CNS): Use a functional observational battery (FOB) to assess any neurological changes.
-
Respiratory: Monitor respiratory rate and function.
-
-
Toxicology Studies:
-
Conduct single-dose and repeat-dose toxicology studies in at least two species (one rodent, one non-rodent).
-
Include histopathological analysis of all major organs.
-
For Ganfeborole, given the preclinical signal, developmental and reproductive toxicology (DART) studies are particularly important.
-
Mandatory Visualizations
Caption: Mechanism of action of Ganfeborole in Mycobacterium tuberculosis.
Caption: General experimental workflow for off-target effect screening.
References
- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganfeborole - Wikipedia [en.wikipedia.org]
- 3. | BioWorld [bioworld.com]
- 4. gsk.com [gsk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ganfeborole Hydrochloride Selectivity
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving ganfeborole (B1654198) hydrochloride and its selectivity for human leucyl-tRNA synthetase (LeuRS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ganfeborole?
Ganfeborole is an experimental antibiotic that functions as a potent and selective inhibitor of the bacterial leucyl-tRNA synthetase (LeuRS) enzyme.[1] It belongs to the benzoxaborole class of compounds.[2][3] The mechanism of inhibition is known as oxaborole tRNA trapping (OBORT). In this process, ganfeborole forms a covalent adduct with the terminal adenosine (B11128) of tRNA^Leu within the editing site of the LeuRS enzyme.[4][5] This trapping of the tRNA molecule inhibits the essential process of protein synthesis, leading to an antibacterial effect.[6]
Q2: How selective is ganfeborole for bacterial LeuRS over human LeuRS?
Ganfeborole exhibits a high degree of selectivity for Mycobacterium tuberculosis (Mtb) LeuRS over human cytoplasmic and mitochondrial LeuRS homologs.[5] This selectivity is a critical attribute for its potential as a therapeutic agent, as it minimizes off-target effects in the human host. Quantitative data from in vitro studies demonstrates a significant difference in the concentration of ganfeborole required to inhibit the bacterial enzyme compared to the human enzyme.
Q3: What could be the reason for observing lower than expected potency of ganfeborole in our in vitro assays?
Several factors could contribute to lower than expected potency. One key aspect of ganfeborole's inhibitory activity is that it is a time-dependent inhibitor.[4][5] Therefore, the pre-incubation time of the enzyme with the inhibitor before initiating the reaction is a critical experimental parameter. Insufficient pre-incubation time may not allow for the formation of the stable drug-target complex, leading to an overestimation of the IC50 value. Refer to the detailed experimental protocol below for recommended incubation times. Additionally, the purity and concentration of the enzyme and tRNA used in the assay can significantly impact the results.
Quantitative Data Summary
The following table summarizes the inhibitory activity of ganfeborole against M. tuberculosis LeuRS and human LeuRS, providing a clear comparison of its selectivity.
| Target Enzyme | IC50 (µM) | Selectivity Fold (Human cytoplasmic / Mtb) | Reference |
| Mycobacterium tuberculosis LeuRS (Mtb LeuRS) | 0.216 | >648-fold | [6] |
| Human cytoplasmic LeuRS | 140 | - | [6] |
| Mycobacterium tuberculosis LeuRS (Mtb LeuRS) | 0.2 | >660-fold | [5] |
| Human cytoplasmic LeuRS | 132 | - | [5] |
| Human mitochondrial LeuRS | >300 | >1500-fold | [5] |
Experimental Protocols
Protocol: Determination of IC50 for Ganfeborole against LeuRS using an Aminoacylation Assay
This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of ganfeborole.
1. Materials and Reagents:
-
Purified recombinant Mtb LeuRS and human LeuRS
-
Ganfeborole hydrochloride
-
In vitro transcribed Mtb and human tRNA^Leu
-
L-[³H]-leucine
-
ATP, MgCl₂, DTT, Tris-HCl buffer
-
Scintillation fluid and vials
-
Filter paper and precipitation solution (e.g., 10% trichloroacetic acid)
2. Experimental Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a reaction mixture containing the LeuRS enzyme in the appropriate buffer.
-
Add varying concentrations of ganfeborole to the reaction mixture.
-
It is crucial to include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 20-60 minutes) at the desired temperature (e.g., 37°C) to allow for time-dependent inhibition.[4][5]
-
-
Initiation of Aminoacylation Reaction:
-
To initiate the reaction, add tRNA^Leu, L-[³H]-leucine, and ATP to the pre-incubated mixture.
-
Incubate the reaction for a specific time during which the reaction rate is linear.
-
-
Quenching and Precipitation:
-
Stop the reaction by spotting the reaction mixture onto filter paper.
-
Precipitate the macromolecules, including the charged tRNA, by immersing the filter paper in a cold precipitation solution.
-
-
Washing and Scintillation Counting:
-
Wash the filter papers to remove unincorporated L-[³H]-leucine.
-
Dry the filter papers, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity (proportional to enzyme activity) against the logarithm of the ganfeborole concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting:
-
High background signal: Ensure thorough washing of the filter papers to remove all unincorporated radiolabeled leucine.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Ensure the enzyme is active.
-
Inconsistent results: Verify the accuracy of serial dilutions of ganfeborole. Ensure consistent incubation times across all samples.
Visualizations
Caption: Mechanism of ganfeborole via oxaborole tRNA trapping (OBORT).
Caption: Experimental workflow for assessing inhibitor selectivity.
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
Overcoming Ganfeborole hydrochloride solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ganfeborole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound (also known as GSK3036656 or GSK-070) is an experimental antibiotic being investigated for its activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[1][2] It functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS) enzyme, which is essential for protein synthesis.[1][3] For effective in vitro and in vivo studies, achieving adequate and stable solubility of this compound in desired solvent systems is crucial for accurate dosing and obtaining reliable experimental results. The hydrochloride salt form of Ganfeborole is utilized to enhance its water solubility and stability compared to the free base.[4]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a small molecule drug.[5] While the hydrochloride salt is intended to improve aqueous solubility, it may still present challenges depending on the desired concentration and solvent system.[4][6] It is soluble in organic solvents like DMSO and can be prepared in various formulations for in vivo use.[3][7]
Q3: Can I heat or sonicate this compound to aid dissolution?
A3: Yes, if precipitation or phase separation occurs during the preparation of a solution, applying heat and/or sonication can help in dissolving the compound.[7] It is also specifically recommended to use sonication when dissolving Ganfeborole HCl in DMSO to achieve higher concentrations.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and dissolution of this compound.
Issue 1: Precipitation of this compound in aqueous solutions.
-
Possible Cause: The aqueous solubility of the compound has been exceeded. The solubility of hydrochloride salts can also be influenced by the common ion effect, where the presence of chloride ions in the solution (e.g., in saline) can suppress dissolution.[8][9]
-
Suggested Solutions:
-
Co-solvents: Employ a co-solvent system. For instance, starting with a stock solution in 100% DMSO and then diluting it with other solvents like PEG300, Tween-80, or saline can improve solubility for in vivo formulations.[7]
-
pH Adjustment: While not explicitly detailed for Ganfeborole in the provided results, adjusting the pH is a general strategy for solubilizing hydrochloride salts.[6] However, the impact on compound stability and experimental conditions must be considered.
-
Use of Excipients: Consider using solubilizing excipients such as cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes to enhance solubility.[7][10]
-
Issue 2: Difficulty achieving a high concentration stock solution.
-
Possible Cause: The solvent capacity is being reached.
-
Suggested Solutions:
-
DMSO as a Solvent: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound, with a reported solubility of up to 50 mg/mL with the aid of sonication.[3] For most applications, preparing a high-concentration stock in DMSO is a reliable starting point.
-
Solvent Mixtures: For in vivo studies requiring specific formulations, a multi-component solvent system is often necessary. Protocols involving DMSO, PEG300, Tween-80, and saline or corn oil have been shown to achieve a solubility of at least 2.5 mg/mL.[7]
-
Quantitative Solubility Data
The following tables summarize the reported solubility data for this compound in various solvent systems.
Table 1: Solubility in DMSO
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (170.1 mM) | Sonication is recommended[3] |
Table 2: In Vivo Formulation Solubility
| Protocol | Solvent System | Achieved Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.51 mM)[7] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.51 mM)[7] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.51 mM)[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound (Molecular Weight: 293.94 g/mol ).
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of an In Vivo Formulation (based on Protocol 1 in Table 2)
-
Prepare a stock solution of this compound in DMSO at a concentration higher than the final desired concentration.
-
In a sterile tube, add the components in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final mixture to ensure a clear and homogenous solution. This protocol should yield a clear solution with a this compound concentration of at least 2.5 mg/mL.[7]
Visualizations
Caption: Mechanism of action of Ganfeborole.
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rjpdft.com [rjpdft.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Ganfeborole Hydrochloride in Biochemical Assays
Welcome to the technical support center for researchers utilizing ganfeborole (B1654198) hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ganfeborole?
Ganfeborole is an experimental antibiotic that acts as a potent and selective inhibitor of the bacterial leucyl-tRNA synthetase (LeuRS) enzyme.[1][2] This enzyme is critical for protein synthesis, as it attaches the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, ganfeborole effectively halts protein production in susceptible bacteria like Mycobacterium tuberculosis.[1][2]
Q2: Could ganfeborole's mechanism of action interfere with my assay?
Yes, if your assay involves bacterial protein synthesis, cell viability of susceptible bacteria, or measures ATP/AMP levels in the presence of LeuRS, you may observe on-target effects. Ganfeborole is a prodrug that, in the presence of ATP or AMP, forms a specific and reversible adduct that inhibits LeuRS.[3] Therefore, assays with high concentrations of ATP or AMP might be affected.
Q3: Are there any known off-target effects of ganfeborole that could interfere with my experiments?
Currently, there is limited publicly available information on specific off-target effects of ganfeborole leading to widespread biochemical assay interference. However, as a benzoxaborole, it belongs to a class of compounds that can interact with various biological molecules. It is crucial to include appropriate controls to differentiate between the intended biological effect and potential assay artifacts.
Q4: I am observing high background noise in my ELISA/colorimetric assay when using ganfeborole. What could be the cause?
High background in assays can stem from several factors, not necessarily specific to ganfeborole. Common causes include:
-
Contamination: Microbial or chemical contamination of reagents or samples.[4]
-
Insufficient Washing: Inadequate removal of unbound reagents.[4]
-
Non-specific Binding: The secondary antibody or ganfeborole itself may bind non-specifically to the plate or other proteins.
-
Incorrect Reagent Concentration: Suboptimal concentrations of antibodies or detection reagents.
Troubleshooting Guides
Issue 1: High Background Signal in Plate-Based Assays (e.g., ELISA, Absorbance, Fluorescence)
If you are experiencing a consistently high background signal in your assay when ganfeborole is present, follow this troubleshooting workflow.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signals.
Detailed Steps:
-
Analyze Your Controls:
-
Blank vs. Negative Control: Is the high background present in wells with just the buffer and detection reagent (blank) or also in your negative control (with all assay components except the analyte)? If the blank is high, the issue is likely with your reagents or plate.
-
No Compound Control: If the background is high in all wells, including those without ganfeborole, the issue is likely with the general assay setup (e.g., contaminated buffer, insufficient washing).[4]
-
-
Assess for Direct Compound Interference:
-
Run a control plate with ganfeborole in the assay buffer without the target enzyme or antibody. This will determine if the compound itself is auto-fluorescent, colored, or reacts with the detection substrate.
-
-
Optimize Blocking and Washing:
-
Blocking: Increase the incubation time for your blocking step or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).
-
Washing: Increase the number and vigor of wash steps to ensure complete removal of unbound reagents.[4]
-
Issue 2: Unexpected Inhibition or Potentiation of Target Activity
Ganfeborole's primary target is LeuRS. If you observe effects on other enzymes, especially those involved in amino acid metabolism or that utilize ATP, consider the following.
Ganfeborole's Known Signaling Pathway
Caption: Mechanism of ganfeborole action on LeuRS.
Experimental Protocol: Counter-Screen for Non-Specific Activity
This protocol helps determine if the observed activity is specific to your target or a result of non-specific interference.
-
Objective: To test ganfeborole against a structurally unrelated enzyme that uses a similar substrate or detection method.
-
Materials:
-
Ganfeborole hydrochloride stock solution.
-
Your primary target enzyme and its specific assay kit.
-
A counter-screen enzyme (e.g., lactate (B86563) dehydrogenase if your primary assay is a dehydrogenase assay) and its corresponding assay kit.
-
Appropriate buffers and multi-well plates.
-
-
Method:
-
Prepare a dilution series of ganfeborole.
-
Set up two parallel assays: one with your primary target and one with the counter-screen enzyme.
-
Run both assays according to their respective protocols, including the ganfeborole dilution series.
-
Include positive and negative controls for both enzymes.
-
-
Data Analysis:
-
Calculate the IC50 (or EC50) of ganfeborole for both enzymes.
-
Summarize the results in a table for comparison.
-
Data Presentation: Example Counter-Screen Results
| Compound | Primary Target IC50 (µM) | Counter-Screen Target IC50 (µM) | Selectivity Index |
| Ganfeborole | 0.5 | > 100 | > 200 |
| Non-specific Inhibitor | 1.2 | 2.5 | 2.1 |
A high selectivity index (>10) suggests that the effect of ganfeborole is specific to your primary target. A low selectivity index suggests potential non-specific activity or assay interference.
General Recommendations
-
Consult the Literature: Before starting, search for information on whether benzoxaboroles, in general, interfere with your specific type of assay.
-
Use Proper Controls: Always include controls for the vehicle (e.g., DMSO), positive and negative controls for the assay, and, if necessary, a control for compound interference without the biological target.
-
Compound Quality: Ensure the purity of your this compound sample. Impurities from synthesis can sometimes be reactive and cause assay artifacts.[5]
References
- 1. Ganfeborole - Wikipedia [en.wikipedia.org]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganfeborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ganfeborole Hydrochloride Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the in vitro cytotoxicity of ganfeborole (B1654198) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ganfeborole?
Ganfeborole is an investigational antibiotic that functions as a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for bacterial protein synthesis. By inhibiting LeuRS, ganfeborole disrupts this process, leading to a bactericidal effect against Mtb.[1][2][3]
Q2: How selective is ganfeborole for the bacterial target over human enzymes?
Ganfeborole demonstrates high selectivity for the Mtb LeuRS enzyme. The IC50 (half-maximal inhibitory concentration) for human cytoplasmic and mitochondrial LeuRS is significantly higher than for the Mtb enzyme, indicating a wide therapeutic window in its primary application.[4]
Q3: What is the known safety and cytotoxicity profile of ganfeborole in clinical settings?
In Phase 2a clinical trials for tuberculosis, ganfeborole has shown an acceptable safety profile.[5][6] Observed adverse events have been primarily low-grade (grade 1 or 2).[5][6] This guide, however, focuses on in vitro cytotoxicity assessment in a laboratory setting, which is essential for understanding its effects on specific cell lines.
Q4: Are there any known issues with ganfeborole hydrochloride solubility?
Like many small molecule compounds, solubility can be a factor to consider in in vitro assays. This compound is the salt form, which generally has improved aqueous solubility compared to the free base.[7] However, preparing fresh solutions is recommended as solutions may be unstable.[1] For cellular assays, it is crucial to determine the optimal solvent and final concentration to avoid precipitation.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[8]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., medium with the same final concentration of DMSO if used as a solvent) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| Ganfeborole HCl (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 10 | 1.15 | 0.09 | 92.0% |
| 50 | 0.98 | 0.06 | 78.4% |
| 100 | 0.65 | 0.05 | 52.0% |
| 200 | 0.31 | 0.04 | 24.8% |
Visualizations
Caption: Mechanism of action of ganfeborole in M. tuberculosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Troubleshooting Guides
Issue 1: High variability in absorbance readings between replicate wells.
-
Possible Cause:
-
Inconsistent Cell Seeding: Uneven cell distribution during plating.
-
Pipetting Errors: Inaccurate pipetting of the compound, MTT reagent, or solubilization solution.
-
Incomplete Solubilization: Formazan crystals are not fully dissolved, leading to inaccurate readings.
-
Edge Effects: Evaporation from the outer wells of the plate during incubation.[9]
-
-
Troubleshooting Steps:
-
Cell Suspension: Ensure a homogenous single-cell suspension before seeding by gentle pipetting.
-
Pipetting Technique: Calibrate pipettes regularly and use proper techniques. When adding reagents, avoid touching the cell monolayer.
-
Solubilization: After adding the solubilizer, ensure complete mixing by gently pipetting up and down or using a plate shaker. Visually confirm the absence of crystals.
-
Plate Layout: Avoid using the outermost wells of the 96-well plate, or fill them with sterile PBS or medium to minimize evaporation from adjacent wells.
-
Issue 2: Low absorbance values across the entire plate, including controls.
-
Possible Cause:
-
Low Cell Density: Too few cells were seeded, resulting in a weak metabolic signal.[10]
-
Reagent Degradation: The MTT reagent may have degraded due to improper storage (e.g., exposure to light).
-
Incorrect Incubation Time: The incubation period with MTT was too short for sufficient formazan production.
-
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a robust signal.
-
Reagent Handling: Store MTT powder protected from light and moisture. Prepare fresh MTT solution for each experiment.
-
Incubation Time: Ensure the MTT incubation time is optimized (typically 2-4 hours) for your specific cell line.
-
Issue 3: Unexpectedly high absorbance, suggesting increased viability, at high concentrations of ganfeborole.
-
Possible Cause:
-
Compound Precipitation: At high concentrations, ganfeborole may precipitate out of the solution. These precipitates can scatter light, leading to artificially high absorbance readings.[11]
-
Chemical Interference: The compound itself may directly reduce the MTT reagent, causing a color change independent of cellular activity.[12]
-
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells under a microscope for any signs of compound precipitation before adding the MTT reagent.
-
Solubility Test: Determine the maximum soluble concentration of ganfeborole in your culture medium beforehand.
-
Compound-Only Control: Set up control wells containing the highest concentrations of ganfeborole in the medium but without cells. Add MTT and the solubilizer. If a color change occurs, it indicates direct interference with the assay.[12]
-
Use an Orthogonal Assay: Confirm results with a different type of cytotoxicity assay that relies on a different principle, such as a DNA-binding dye assay that measures membrane integrity.[12]
-
Caption: Troubleshooting logic for unexpected high absorbance readings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ganfeborole - Wikipedia [en.wikipedia.org]
- 3. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
Technical Support Center: Ganfeborole Hydrochloride Resistance Mechanism Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying ganfeborole (B1654198) hydrochloride resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ganfeborole?
A1: Ganfeborole is a first-in-class benzoxaborole antibiotic that specifically targets the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1] It functions through an oxaborole tRNA trapping (OBORT) mechanism.[2] In this process, ganfeborole forms a covalent adduct with the terminal adenosine (B11128) (A76) of tRNALeu within the editing site of the LeuRS enzyme. This action traps the tRNA, inhibiting the proper charging of leucine (B10760876) onto its tRNA and thereby halting protein synthesis, which is essential for bacterial survival.[2]
Q2: How does resistance to ganfeborole and other benzoxaborole LeuRS inhibitors develop?
A2: Resistance to benzoxaborole LeuRS inhibitors, such as the related compound GSK2251052, has been observed to develop rapidly.[3][4][5] The primary mechanism of resistance is the acquisition of specific mutations in the gene encoding the leucyl-tRNA synthetase (leuS), particularly within the editing domain of the enzyme.[3][4][6] These mutations can alter the binding of the drug to the enzyme, reducing its inhibitory effect.
Q3: What specific mutations in LeuRS are known to confer resistance?
A3: Studies on similar benzoxaboroles have identified several key mutations. For GSK2251052, a T247I mutation in the LeuRS editing domain of E. coli was commonly found in resistant isolates.[7] In studies on the antifungal benzoxaborole AN2690, resistance mutations in yeast LeuRS were identified at position Asp487 (D487G or D487N), which is located outside the hydrolytic editing pocket but is critical for the proper function of the editing domain.[8][9]
Q4: How significant is the increase in MIC for resistant strains?
A4: The development of resistance can lead to a substantial increase in the Minimum Inhibitory Concentration (MIC). For GSK2251052, a ≥32-fold increase in the MIC was detected in resistant E. coli isolates from clinical trials.[3][4][5] In yeast, mutations against AN2690 resulted in an MIC increase from 0.5 µg/mL to as high as 32 µg/mL.[8]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for Ganfeborole
-
Question: Why are my Minimum Inhibitory Concentration (MIC) results for ganfeborole inconsistent across different experiments with M. tuberculosis?
-
Answer: Inconsistency in MIC values can arise from several factors:
-
Inoculum Preparation: M. tuberculosis tends to clump. Inconsistent declumping of the bacterial suspension can lead to variability in the final inoculum concentration. Ensure thorough vortexing with glass beads and allow the suspension to settle to remove large clumps before standardization.
-
Media and Supplements: The composition of Middlebrook 7H9 or 7H10/7H11 media and the quality of the OADC supplement can influence growth rates and drug activity. Use freshly prepared media and supplements from a consistent supplier.
-
Incubation Conditions: Variations in temperature (±1°C) and incubation time can affect results. Ensure your incubator is properly calibrated and maintain a consistent incubation period (e.g., 14-21 days).[10]
-
Drug Stability: Prepare fresh stock solutions of ganfeborole hydrochloride, as solutions may be unstable.
-
Issue 2: No Resistance Mutants Found After Selection
-
Question: I am trying to select for ganfeborole-resistant mutants of M. tuberculosis but am not finding any colonies on my selective plates. What could be the issue?
-
Answer: Several factors could contribute to the inability to select for resistant mutants:
-
Inoculum Size: The frequency of spontaneous resistance mutations can be low. Ensure you are plating a sufficiently large number of cells (e.g., 108 to 109 CFU) to increase the probability of isolating a resistant mutant.[11]
-
Selective Concentration: The concentration of ganfeborole used for selection is critical. If the concentration is too high, it may kill all cells before a resistant mutant can emerge and replicate. Try using a range of concentrations, typically 4x and 8x the MIC of the wild-type strain.[11]
-
Incubation Time: M. tuberculosis is a slow-growing organism. Resistant colonies may take several weeks to become visible. Ensure you are incubating the plates for a sufficient period (e.g., 3-4 weeks or longer).
-
Issue 3: Ambiguous Results in Whole-Genome Sequencing (WGS) Analysis
-
Question: I have sequenced a resistant isolate, but the WGS data is difficult to interpret, and I cannot definitively identify a resistance mutation in the leuS gene. What should I do?
-
Answer: Ambiguous WGS results can be addressed through the following steps:
-
Data Quality Control: Check the quality of your sequencing reads. Low-quality reads can lead to errors in genome assembly and variant calling. Use tools to trim low-quality bases and remove adapter sequences.
-
Reference Genome: Ensure you are using the correct and a high-quality reference genome for M. tuberculosis (e.g., H37Rv) for mapping your reads.
-
Bioinformatics Pipeline: Use a validated bioinformatics pipeline for variant calling. SNP-based analysis, where raw reads are mapped to a reference genome, is a common approach.[12] Compare the identified variants in your resistant isolate to the parental (susceptible) strain to filter out pre-existing variations.
-
Look Beyond the leuS Gene: While mutations in leuS are the most likely cause of resistance, it is possible that resistance is conferred by mutations in other genes, such as those involved in drug efflux or metabolism.[11] Expand your analysis to look for non-synonymous mutations in other genes that are unique to the resistant isolate.
-
Quantitative Data Summary
| Compound | Organism | Resistance Mutation (in LeuRS) | Fold Increase in MIC | Wild-Type MIC (µg/mL) | Resistant MIC (µg/mL) | Reference(s) |
| GSK2251052 | E. coli | T247I in editing domain | ≥32-fold | - | - | [3][4][5][7] |
| AN2690 | S. cerevisiae | D487G / D487N | 64-fold | 0.5 | 32 | [8] |
| Ganfeborole | M. tuberculosis H37Rv | - | - | 0.08 | - | [13] |
| Ganfeborole | M. tuberculosis H37Rv | - | - | 0.058 | - | [14][15][16] |
Experimental Protocols
Protocol 1: MIC Determination for Ganfeborole against M. tuberculosis (Broth Microdilution)
This protocol is based on the EUCAST reference method for M. tuberculosis complex.[17]
-
Preparation of Ganfeborole Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare serial two-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
-
Inoculum Preparation:
-
Scrape colonies of M. tuberculosis from a solid culture.
-
Transfer the colonies to a tube containing sterile saline and glass beads.
-
Vortex for 30-60 seconds to break up clumps.
-
Allow the suspension to settle for 15 minutes.
-
Adjust the supernatant to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the adjusted suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 105 CFU/mL.[17]
-
-
Plate Inoculation:
-
In a 96-well U-shaped microtiter plate, add 100 µL of the appropriate ganfeborole dilution to each well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation:
-
Seal the plate and incubate at 36 ± 1°C for 14-21 days.[17]
-
-
Reading Results:
-
The MIC is the lowest concentration of ganfeborole that inhibits visible growth of M. tuberculosis.[17] Growth can be assessed visually using an inverted mirror or with a microplate reader.
-
Protocol 2: Identification of Resistance Mutations using Whole-Genome Sequencing (WGS)
-
Genomic DNA Extraction:
-
Culture the susceptible (parental) and resistant M. tuberculosis isolates.
-
Pellet the bacterial cells by centrifugation.
-
Extract high-quality genomic DNA using a suitable commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit), following the manufacturer's instructions for Gram-positive or acid-fast bacteria.[12][18][19]
-
Treat the extracted DNA with RNase to remove RNA contamination.[18][19]
-
-
Library Preparation and Sequencing:
-
Quantify the extracted DNA and assess its purity.
-
Prepare a sequencing library using a commercial kit (e.g., Illumina Nextera XT).
-
Perform sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim low-quality bases and adapter sequences using tools like Trimmomatic.
-
Genome Mapping: Align the trimmed reads from both the susceptible and resistant isolates to a high-quality M. tuberculosis reference genome (e.g., H37Rv) using a mapper like BWA.
-
Variant Calling: Use a variant caller (e.g., GATK or SAMtools) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant isolate compared to the reference genome.
-
Comparative Genomics: Compare the variant calls of the resistant isolate to those of the parental susceptible strain to identify mutations that have arisen during selection.
-
Annotation: Annotate the identified mutations to determine if they are in the leuS gene and if they result in an amino acid change.
-
Visualizations
References
- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Selectivity of the Time-Dependent M. tuberculosis LeuRS Inhibitor Ganfeborole Is Driven by Target Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens [protocols.io]
Interpreting unexpected results with Ganfeborole hydrochloride
Welcome to the technical support center for Ganfeborole hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating their experiments and interpreting results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class benzoxaborole that selectively inhibits the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS).[1][2][3][4] This enzyme is crucial for protein synthesis in the bacterium. By inhibiting LeuRS, Ganfeborole effectively halts protein production, leading to a bactericidal effect against Mtb.[5] It is highly selective for the Mtb LeuRS enzyme, with significantly lower affinity for human cytoplasmic and mitochondrial LeuRS, which contributes to its favorable safety profile.[6][7][8]
Q2: I'm not observing the expected bactericidal activity in my in vitro assay. What could be the issue?
Several factors could contribute to a lack of bactericidal activity. Please consider the following:
-
Compound Stability: this compound solutions are known to be unstable.[9] It is crucial to prepare fresh solutions for each experiment to ensure the compound's integrity and potency.
-
Dosage: Clinical data indicates a clear dose-response relationship. A 1 mg daily dose resulted in the smallest decline in bacterial load in human subjects, whereas doses of 5, 15, and 30 mg showed significant bactericidal activity.[1][2][3][10] Ensure your concentration is within the effective range.
-
Assay Conditions: Verify the health and metabolic activity of your M. tuberculosis culture. Suboptimal growth conditions can affect the bacterium's susceptibility to inhibitors of protein synthesis.
Q3: Are there any known safety concerns or off-target effects I should be aware of?
Yes, a few key findings from preclinical and clinical studies should be considered:
-
Teratogenicity: Preclinical animal models revealed teratogenicity data, which led to the exclusion of female participants in a phase 2a clinical trial.[1] Caution is advised when handling this compound, especially for researchers of childbearing potential.
-
Renal Clearance: The primary route of clearance for Ganfeborole is renal.[1] This can have implications for in vivo studies in models with impaired renal function, potentially leading to altered pharmacokinetics and increased exposure.
-
Immunological Response: In a clinical trial, treatment with 30 mg of Ganfeborole was associated with a strong activation of neutrophil-dominated transcriptional modules.[1][2][3][10] Researchers should be aware of this potential immunomodulatory effect in their experiments.
Troubleshooting Guides
Issue 1: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Scenario: You observe potent inhibition of a bacterial leucyl-tRNA synthetase (LeuRS) in your biochemical or cellular assays, but this compound shows minimal or no antibacterial activity in your in vivo model (e.g., in E. coli).
Explanation: This phenomenon has been documented and is attributed to the concept of "target vulnerability."[11] While Ganfeborole is a potent inhibitor of both Mtb LeuRS and E. coli LeuRS, the latter is considered a low-vulnerability target. This means that even with some level of enzyme inhibition, the bacterium can still survive. In contrast, Mtb LeuRS is a high-vulnerability target, where even partial inhibition of the enzyme leads to cell death.[11]
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, use a method to confirm that Ganfeborole is reaching and binding to the LeuRS enzyme in your in vivo model.
-
Evaluate Target Vulnerability: Consider that your target organism's LeuRS may not be as vulnerable as that of M. tuberculosis.
-
Investigate Compound Efflux: Although Ganfeborole activity was not affected by efflux in E. coli ΔtolC and ΔacrAB strains, this may not be true for all organisms.[12] Consider using efflux pump inhibitor controls.
Logical Flow for Investigating In Vitro vs. In Vivo Discrepancies
Caption: Troubleshooting workflow for unexpected in vivo results.
Issue 2: Unexpected Immunological Signatures in Transcriptomic Data
Scenario: After treating your model system (e.g., infected macrophages or an animal model) with this compound, RNA sequencing analysis reveals a significant upregulation of genes associated with neutrophil activity.
Explanation: This finding is consistent with results from a phase 2a clinical trial, where whole-blood transcriptional analysis of participants treated with 30 mg of Ganfeborole showed a strong association with neutrophil-dominated transcriptional modules.[1][2][3] This suggests that Ganfeborole, either directly or indirectly as a result of its bactericidal activity, may modulate the host immune response.
Experimental Protocol: Host Response Analysis
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) or relevant immune cells from your in vivo model at baseline and post-treatment.
-
RNA Extraction: Extract high-quality total RNA from the isolated cells.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform sequencing to generate transcriptional profiles.
-
Data Analysis:
-
Perform differential gene expression analysis between treated and untreated groups.
-
Use gene set enrichment analysis (GSEA) to identify enriched biological pathways.
-
Specifically query neutrophil-related gene sets (e.g., from MSigDB) to assess the enrichment of these pathways in your data.
-
Signaling Pathway: Ganfeborole's Impact on Mtb and Host
Caption: Ganfeborole's dual impact on Mtb and the host immune system.
Data Summary
Table 1: In Vitro Inhibitory Activity of Ganfeborole
| Target Enzyme/Cell Line | IC50 / MIC Value | Reference |
| M. tuberculosis LeuRS | 0.20 µM (IC50) | [6][7][13][14] |
| M. tuberculosis H37Rv | 0.08 µM (MIC) | [6][8][13] |
| Human Cytoplasmic LeuRS | 132 µM (IC50) | [7][8] |
| Human Mitochondrial LeuRS | >300 µM (IC50) | [7][8] |
| HepG2 Cell Line | 381 µM (EC50) | [7] |
Table 2: Summary of Early Bactericidal Activity (EBA) from Phase 2a Clinical Trial (14 days)
| Treatment Group | Change in Bacterial Load (log10 CFU/mL Sputum) | Outcome | Reference |
| Ganfeborole 1 mg | Smallest decline from baseline | Low Efficacy | [1][10] |
| Ganfeborole 5 mg | Numerical decrease from baseline | Positive Response | [1][10] |
| Ganfeborole 15 mg | Numerical decrease from baseline | Positive Response | [1][10] |
| Ganfeborole 30 mg | Numerical decrease from baseline | Positive Response | [1][10] |
| Standard of Care (SOC) | Decrease from baseline within expected range | Positive Control | [1][10] |
References
- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganfeborole - Wikipedia [en.wikipedia.org]
- 5. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 6. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Selectivity of the Time-Dependent M. tuberculosis LeuRS Inhibitor Ganfeborole Is Driven by Target Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Ganfeborole Hydrochloride: A Comparative Analysis of its Potent Antitubercular Activity
For Immediate Release
In the global fight against tuberculosis (TB), a disease that continues to pose a significant public health threat, the development of novel, effective, and safe therapeutic agents is paramount. Ganfeborole hydrochloride, a first-in-class benzoxaborole, has emerged as a promising candidate, demonstrating potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. This guide provides a comprehensive comparison of Ganfeborole's antitubercular performance with established first- and second-line treatments, supported by available experimental data.
Executive Summary
Ganfeborole distinguishes itself through a novel mechanism of action, targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[1][2][3] This unique target contributes to its efficacy against Mtb strains resistant to current drug classes. Comparative analysis of its in vitro activity, as measured by the minimum inhibitory concentration (MIC), reveals its high potency, often comparable or superior to existing second-line drugs used for multidrug-resistant TB (MDR-TB). Furthermore, preclinical data indicates a favorable safety profile, with high selectivity for the bacterial enzyme over its human counterparts.
In Vitro Antitubercular Activity: A Quantitative Comparison
The in vitro efficacy of an antitubercular agent is a critical indicator of its potential clinical utility. The following tables summarize the MIC values of this compound against the H37Rv laboratory strain of M. tuberculosis and clinical isolates, in comparison to a panel of first- and second-line antitubercular drugs.
Table 1: In Vitro Activity (MIC in µg/mL) Against Mycobacterium tuberculosis H37Rv
| Drug | Class | Mechanism of Action | MIC (µg/mL) |
| Ganfeborole | Benzoxaborole | Leucyl-tRNA synthetase inhibitor | 0.08[1] |
| Isoniazid | Hydrazide | Mycolic acid synthesis inhibitor | 0.025 - 0.05 |
| Rifampicin | Rifamycin | RNA polymerase inhibitor | 0.0625 - 1.0 |
| Ethambutol | Myambutol | Arabinosyl transferase inhibitor | 0.5 - 2.0 |
| Pyrazinamide | Carboxamide | Disrupts membrane potential and energy | 20 - 100 |
| Bedaquiline | Diarylquinoline | ATP synthase inhibitor | 0.03 - 0.12[4] |
| Pretomanid | Nitroimidazole | Mycolic acid & protein synthesis inhibitor | 0.005 - 0.48[5] |
| Linezolid | Oxazolidinone | Protein synthesis inhibitor (50S subunit) | 0.5 - 1.0[6] |
| Delamanid | Nitroimidazole | Mycolic acid synthesis inhibitor | 0.006 - 0.024[7] |
Table 2: In Vitro Activity (MIC in µg/mL) Against Drug-Resistant Mycobacterium tuberculosis Isolates
| Drug | MIC Range (µg/mL) for MDR-TB |
| Ganfeborole | Promising activity against MDR-TB and XDR-TB clinical isolates[3] |
| Bedaquiline | 0.12 (MIC90) |
| Pretomanid | 0.005 - 0.48[5] |
| Linezolid | <0.125 - 4.0 |
| Delamanid | 0.001 - 0.05 |
Safety Profile: In Vitro Cytotoxicity
A critical aspect of drug development is ensuring a favorable safety profile. In vitro cytotoxicity assays provide an early indication of a compound's potential for toxicity to human cells. The following table presents available cytotoxicity data for Ganfeborole and comparator drugs, primarily focusing on the IC50 (the concentration at which 50% of cells are inhibited) in the human liver cell line, HepG2, a standard model for assessing drug-induced liver injury.
Table 3: In Vitro Cytotoxicity Data
| Drug | Cell Line | Cytotoxicity Metric | Value (µM) | Selectivity Index (SI)* |
| Ganfeborole | Human Cytoplasmic LeuRS | IC50 | 140[1] | >1750 |
| Isoniazid | HepG2 | IC50 | >10,000 | Low |
| Rifampicin | HepG2 | IC50 | >100 | Moderate |
| Bedaquiline | - | - | Data not readily available in comparable format | - |
| Pretomanid | - | - | Data not readily available in comparable format | - |
| Linezolid | - | - | Data not readily available in comparable format | - |
| Delamanid | - | - | Data not readily available in comparable format | - |
Selectivity Index (SI) is calculated as the ratio of the IC50 for a human cell line to the MIC against M. tuberculosis. A higher SI indicates greater selectivity for the bacterial target over host cells.
Ganfeborole demonstrates a high degree of selectivity, with a significantly higher concentration required to inhibit the human cytoplasmic LeuRS compared to the Mtb enzyme.[1] This suggests a lower potential for off-target toxicity related to its primary mechanism of action.
Mechanism of Action and Experimental Workflows
Mechanism of Action: Leucyl-tRNA Synthetase Inhibition
Ganfeborole employs a novel "tRNA trapping" mechanism to inhibit the Mtb leucyl-tRNA synthetase (LeuRS).[7] This process can be visualized as a multi-step pathway:
Caption: Ganfeborole's mechanism of action.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The MIC of antitubercular agents is typically determined using the broth microdilution method. This standardized protocol allows for the quantitative assessment of a drug's potency.
Caption: Broth microdilution workflow for MIC.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. biorxiv.org [biorxiv.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. merckmillipore.com [merckmillipore.com]
Ganfeborole Hydrochloride: A Novel Leucyl-tRNA Synthetase Inhibitor Demonstrates Potent Efficacy Against Drug-Resistant Tuberculosis
A new weapon in the arsenal (B13267) against multidrug-resistant tuberculosis (MDR-TB), Ganfeborole hydrochloride (formerly GSK3036656), is showing significant promise in preclinical and clinical studies. This first-in-class benzoxaborole compound targets a novel mechanism of action, the inhibition of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis. This unique approach offers a critical advantage in combating strains resistant to current drug regimens.
This guide provides a comprehensive comparison of Ganfeborole's efficacy against drug-resistant TB strains with that of other key anti-TB drugs: Bedaquiline, Delamanid, and Pretomanid. The data presented is compiled from various in vitro and in vivo studies to offer researchers, scientists, and drug development professionals a clear, data-driven overview of Ganfeborole's potential.
Comparative In Vitro Efficacy
The in vitro potency of an antimicrobial agent is a key indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of this potency.
Ganfeborole has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. While direct comparative studies testing Ganfeborole against a wide panel of MDR and extensively drug-resistant (XDR) strains alongside Bedaquiline, Delamanid, and Pretomanid are emerging, the available data indicates its significant potential.
| Drug | M. tuberculosis H37Rv MIC (μM) | M. tuberculosis Clinical Isolates MIC90 (μM) | Notes |
| Ganfeborole | < 0.1[1] | 0.1[1] | Active against MDR and XDR clinical isolates.[2] |
| Bedaquiline | 0.03 - 0.12 (μg/mL) | - | Potent activity against both drug-sensitive and MDR strains. |
| Delamanid | - | 0.012 (μg/mL) | Effective against both drug-susceptible and MDR M. tuberculosis strains.[3] |
| Pretomanid | 0.015 - 0.25 (μg/mL) | - | Active against both replicating and non-replicating M. tuberculosis. |
Table 1: Comparative MIC Values of Ganfeborole and Other Anti-TB Drugs.
The following table summarizes the MIC distribution for Bedaquiline and Delamanid against a large number of clinical isolates, providing a broader perspective on their activity against resistant strains.
| Drug | Isolate Type | MIC50 (μg/mL) | MIC90 (μg/mL) | Resistance Rate (%) |
| Bedaquiline | MDR-TB | 0.06 | 0.12 | 7.69 |
| Pre-XDR-TB | 0.06 | 0.12 | 10.75 | |
| XDR-TB | 0.06 | 0.12 | 37.04 | |
| Delamanid | Non-MDR-TB | 0.015 | 0.03 | 0.08 |
| MDR-TB | 0.015 | 0.03 | - | |
| Pre-XDR-TB | 0.015 | 0.03 | - | |
| XDR-TB | 0.015 | 0.06 | - |
Table 2: MIC Distribution of Bedaquiline and Delamanid Against Drug-Resistant M. tuberculosis Clinical Isolates. [4]
Mechanism of Action: A Novel Approach
Ganfeborole's distinct mechanism of action is a key differentiator. It selectively inhibits the M. tuberculosis leucyl-tRNA synthetase (LeuRS), an enzyme crucial for incorporating the amino acid leucine (B10760876) into proteins during protein synthesis.[1][2] This targeted inhibition effectively halts bacterial growth.
Caption: Mechanism of action of Ganfeborole.
Experimental Protocols
A clear understanding of the methodologies used to generate efficacy data is crucial for the scientific community. Below are detailed descriptions of the key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Ganfeborole and comparator drugs against M. tuberculosis is typically determined using broth microdilution or agar (B569324) dilution methods. The resazurin (B115843) microtiter assay (REMA) is a commonly used broth microdilution method.
Caption: Experimental workflow for MIC determination.
Protocol Details:
-
Drug Preparation: A stock solution of the drug is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculum Preparation: A standardized inoculum of the M. tuberculosis strain is prepared to a specific turbidity, corresponding to a known bacterial concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are sealed and incubated at 37°C for a defined period (typically 7 days).
-
Resazurin Addition: A solution of resazurin is added to each well.
-
Result Interpretation: The plates are re-incubated, and the MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (oxidized) to pink (reduced), indicating bacterial growth inhibition.
In Vivo Efficacy in a Murine Model
The efficacy of antitubercular agents is commonly evaluated in mouse models of TB infection.
Caption: Experimental workflow for in vivo efficacy.
Protocol Details:
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of a virulent M. tuberculosis strain (e.g., H37Rv).
-
Treatment: After the establishment of a chronic infection, mice are treated orally with Ganfeborole, a standard-of-care drug (e.g., isoniazid/rifampicin), or a vehicle control for a specified duration.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on a suitable agar medium (e.g., Middlebrook 7H11). The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load. A significant reduction in CFU in the treated groups compared to the control group indicates drug efficacy.
Conclusion and Future Directions
This compound represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel mechanism of action, potent in vitro activity against resistant strains, and promising early clinical data position it as a valuable candidate for future combination therapies. As more data from ongoing and future clinical trials become available, a clearer picture of its role in the treatment of MDR-TB and XDR-TB will emerge. The scientific community eagerly awaits further results that will hopefully solidify Ganfeborole's place in the next generation of anti-TB regimens.
References
- 1. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Ganfeborole Hydrochloride: A Comparative Analysis of Cross-Resistance in Mycobacterium tuberculosis
A novel mechanism of action positions Ganfeborole as a promising candidate against drug-resistant tuberculosis, with in vitro studies demonstrating potent activity against a wide array of clinical isolates, irrespective of their pre-existing resistance to current anti-tubercular agents.
Ganfeborole hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antibiotic that presents a new paradigm in the fight against drug-resistant Mycobacterium tuberculosis (Mtb). Its unique mechanism, the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme essential for bacterial protein synthesis, distinguishes it from all other classes of currently approved tuberculosis (TB) therapies. This fundamental difference in its mode of action is the primary reason for the low probability of cross-resistance with existing drugs.
In Vitro Efficacy Against Drug-Resistant Mycobacterium tuberculosis
Comprehensive in vitro studies have demonstrated Ganfeborole's potent activity against a diverse panel of M. tuberculosis clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A key study assessing the in vitro susceptibility of 105 M. tuberculosis isolates to Ganfeborole found that the compound was highly active across the board, regardless of the isolates' resistance profiles to other drugs[1].
The minimum inhibitory concentration (MIC) is a critical measure of a drug's potency. For Ganfeborole, the MIC50 and MIC90—the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively—were found to be 0.063 mg/L and 0.25 mg/L[2]. These low values indicate high potency. The study also proposed an epidemiological cutoff value of 0.5 mg/L to distinguish susceptible from potentially resistant strains[2]. For the reference laboratory strain, M. tuberculosis H37Rv, the MIC is consistently reported to be around 0.08 µM[1][3][4][5][6].
The following table summarizes the in vitro activity of Ganfeborole against M. tuberculosis.
| Organism/Strain Type | Ganfeborole (GSK656) MIC | Reference |
| M. tuberculosis H37Rv (Reference Strain) | 0.08 µM | [1][3][4][5][6] |
| M. tuberculosis Clinical Isolates (n=105) | MIC50: 0.063 mg/L | [2] |
| MIC90: 0.25 mg/L | [2] | |
| Proposed Epidemiological Cutoff | 0.5 mg/L | [2] |
It is noteworthy that while direct comparative studies testing Ganfeborole alongside other anti-TB drugs on the same panel of resistant strains are not extensively published, the available data strongly support its efficacy where other drugs have failed. The consistent activity of Ganfeborole against strains known to be resistant to drugs like isoniazid (B1672263) and rifampicin (B610482) is a clear indicator of the absence of cross-resistance.
Mechanism of Action: A Novel Approach to Inhibit M. tuberculosis
Ganfeborole's mechanism of action is central to its ability to bypass existing resistance pathways. It selectively inhibits the mycobacterial leucyl-tRNA synthetase (LeuRS), a crucial enzyme in the translation of genetic code into proteins. By binding to the editing site of this enzyme, Ganfeborole effectively halts protein synthesis, leading to bacterial cell death.
This mechanism is distinct from that of other anti-TB drugs, which target different cellular processes:
-
Rifamycins (e.g., Rifampicin): Inhibit DNA-dependent RNA polymerase.
-
Isoniazid: Inhibits mycolic acid synthesis, a key component of the mycobacterial cell wall.
-
Fluoroquinolones (e.g., Moxifloxacin): Inhibit DNA gyrase.
-
Aminoglycosides (e.g., Amikacin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.
The following diagram illustrates the unique target of Ganfeborole in comparison to other major anti-tubercular drug classes.
References
- 1. In Vitro Susceptibility Testing of GSK656 against Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in Developing New Antimicrobial Agents Against Non-Tuberculous Mycobacterium [mdpi.com]
- 3. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 6. targetmol.com [targetmol.com]
A Comparative Guide to Ganfeborole and Other Novel Therapeutics for Tuberculosis, Chagas Disease, and Sleeping Sickness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and mechanistic data for ganfeborole (B1654198) hydrochloride and other emerging treatments for tuberculosis, Chagas disease, and human African trypanosomiasis (sleeping sickness). The information is intended to support research and development efforts in the field of infectious diseases.
Tuberculosis: Ganfeborole vs. Standard of Care
Ganfeborole (GSK3036656) is a first-in-class benzoxaborole that inhibits the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[1] Its novel mechanism of action offers a potential new tool in the fight against drug-resistant tuberculosis.
Clinical Trial Data Comparison
A phase 2a clinical trial (NCT03557281) evaluated the early bactericidal activity (EBA), safety, and pharmacokinetics of ganfeborole in patients with rifampicin-susceptible pulmonary tuberculosis.[1][2]
| Parameter | Ganfeborole (Phase 2a, Day 14) [1] | Standard of Care (Rifafour e-275) [1] | Alternative Regimens (endTB trial, 73 weeks) [3] |
| Efficacy Endpoint | Mean daily change in log10 CFU/mL of sputum | Mean daily change in log10 CFU/mL of sputum | Favorable Outcome Rate |
| 5 mg Dose | Numerical reduction | Numerical reduction | - |
| 15 mg Dose | Numerical reduction | Numerical reduction | - |
| 30 mg Dose | Numerical reduction | Numerical reduction | - |
| Regimen 1 | - | - | 89.0% |
| Regimen 2 | - | - | 90.4% |
| Regimen 3 | - | - | 85.2% |
| Regimen 5 | - | - | 85.6% |
| Control | - | - | 80.7% |
| Adverse Events | Comparable across all dose groups; all Grade 1 or 2[1] | Comparable to ganfeborole groups[1] | Grade 3 or higher hepatotoxicity: 12.6% in experimental regimens vs. 7.1% in control[4] |
Experimental Protocols
Ganfeborole Phase 2a Trial (NCT03557281) Methodology: [5]
-
Study Design: Single-center, open-label, randomized trial.
-
Participants: 75 male participants with untreated, rifampicin-susceptible pulmonary tuberculosis.[1]
-
Intervention: Participants received ganfeborole (1, 5, 15, or 30 mg) or the standard of care (Rifafour e-275) once daily for 14 days.[1] Loading doses were administered on Day 1.
-
Primary Outcome: Early bactericidal activity, measured by the change in log10 colony-forming units (CFU)/mL of sputum from baseline to Day 14.
-
Secondary Outcomes: Safety and pharmacokinetics.
Mechanism of Action: Ganfeborole
Ganfeborole's unique mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), which is critical for the incorporation of leucine (B10760876) into bacterial proteins. This leads to a halt in protein synthesis and subsequent bacterial death.[6][7]
Caption: Ganfeborole inhibits bacterial protein synthesis.
Chagas Disease: Benzoxaboroles vs. Standard of Care
While Ganfeborole itself has not been clinically tested for Chagas disease, other benzoxaboroles, such as AN15368, have shown significant promise in preclinical studies. Chagas disease is caused by the parasite Trypanosoma cruzi.[8]
Preclinical and Clinical Data Comparison
| Parameter | AN15368 (Preclinical, Non-human primates) [8] | Benznidazole (Clinical, Adults) [9][10] | Nifurtimox (Clinical, Children) [11][12] |
| Efficacy Endpoint | Parasite clearance (qPCR and hemoculture) | PCR conversion to negative | Serological response (seronegative conversion or ≥20% reduction in antibody titers) |
| Efficacy Rate | 100% curative | 46.7% - 86.7% PCR conversion | 32.9% serological response (60-day regimen) |
| Adverse Events | No detectable acute toxicity or long-term health impacts[8] | Frequent, leading to treatment discontinuation in ~18-26% of patients. Common AEs include cutaneous reactions and gastrointestinal disturbances.[2][10] | Drug-related treatment-emergent AEs in ~28% of patients (60-day regimen), generally mild to moderate.[13] |
Experimental Protocols
AN15368 Preclinical Study in Non-Human Primates: [14]
-
Study Design: Treatment of naturally infected rhesus macaques with long-term T. cruzi infection.
-
Intervention: AN15368 was administered orally.
-
Efficacy Assessment: Parasite presence was monitored in blood by quantitative PCR (qPCR) and hemoculture. Post-necropsy tissue samples were also analyzed by qPCR.
-
Safety Assessment: Overt toxicity and long-term health were monitored.
Benznidazole Clinical Trial (BENEFIT - NCT00123916) Methodology: [9]
-
Study Design: Prospective, multicenter, randomized, placebo-controlled trial.
-
Participants: 2,854 patients with established Chagas' cardiomyopathy.
-
Intervention: Benznidazole or placebo for up to 80 days.
-
Primary Outcome: A composite of death, resuscitated cardiac arrest, sustained ventricular tachycardia, insertion of a pacemaker or implantable cardioverter-defibrillator, cardiac transplantation, new heart failure, stroke, or other thromboembolic event.
-
Parasitological Assessment: Blood samples were analyzed by PCR for T. cruzi DNA.
Mechanism of Action Comparison
Benzoxaboroles like AN15368 are prodrugs that are activated within the parasite and are thought to target mRNA processing.[14][15] This contrasts with the mechanism of benznidazole, which involves the generation of reactive metabolites that damage parasite DNA.[16][17]
Caption: Mechanisms of action for Chagas disease treatments.
Human African Trypanosomiasis (Sleeping Sickness): Benzoxaboroles vs. Other Treatments
Acoziborole (B605153) (SCYX-7158), another benzoxaborole, has been investigated as a single-dose oral treatment for sleeping sickness, caused by Trypanosoma brucei gambiense.
Clinical Trial Data Comparison
| Parameter | Acoziborole (SCYX-7158) (Phase 2/3, 18 months) [18][19] | Fexinidazole (B1672616) (Phase 2/3, 18 months) [16] | NECT (Nifurtimox-Eflornithine Combination Therapy) (Phase 3, 18 months) [20] |
| Efficacy Endpoint | Treatment success rate (cure or probable cure) | Treatment success rate | Cure rate |
| Late-Stage Disease | 95.2% (95% CI 91.2-97.7) | 91.2% | 96.5% (intention-to-treat) |
| Early/Intermediate Stage | 100% | 98.7% (Stage 1 & early Stage 2) | - |
| Adverse Events | 14% of patients had drug-related treatment-emergent AEs, all mild or moderate.[18] | No major differences in safety compared to NECT. Common side effects include nausea, vomiting, headache, and trouble sleeping.[16][21] | Major drug-related AEs in 29% of patients (as monotherapy), reduced to 14% with NECT.[20] |
Experimental Protocols
Acoziborole Phase 2/3 Trial (NCT03087955) Methodology: [18][19]
-
Study Design: Multicenter, prospective, open-label, single-arm study.
-
Participants: 208 patients aged 15 years or older with confirmed T. b. gambiense infection (both early/intermediate and late-stage).
-
Intervention: A single oral dose of 960 mg acoziborole.
-
Primary Outcome: Treatment success rate at 18 months in patients with late-stage disease, based on modified WHO criteria (absence of trypanosomes and cerebrospinal fluid white blood cell count).
-
Follow-up: Patients were observed in the hospital for 15 days and followed as outpatients for 18 months.
Fexinidazole Clinical Trial Methodology: [4][22]
-
Study Design: Open-label, randomized, pivotal Phase II/III trial comparing fexinidazole to NECT.
-
Participants: Patients with meningo-encephalitic (stage-2) T. b. gambiense HAT.
-
Intervention: Oral fexinidazole for 10 days versus NECT.
-
Primary Outcome: Treatment success at 18 months post-treatment.
Mechanism of Action Comparison
Acoziborole, like other benzoxaboroles, is thought to interfere with parasite mRNA processing.[23] Fexinidazole, a nitroimidazole, is a prodrug that is activated by a parasitic nitroreductase to produce reactive metabolites that are toxic to the parasite.[12][24][25]
Caption: Comparative mechanisms of Acoziborole and Fexinidazole.
Conclusion
Ganfeborole and other benzoxaboroles represent a promising new class of antimicrobials with novel mechanisms of action. The clinical and preclinical data to date suggest a favorable efficacy and safety profile for these compounds against tuberculosis, Chagas disease, and sleeping sickness. Continued research and clinical development are warranted to fully elucidate their therapeutic potential and to address the significant unmet medical needs in these devastating infectious diseases. The development of oral, single-dose regimens like acoziborole for sleeping sickness highlights a transformative approach to treating neglected tropical diseases in resource-limited settings.
References
- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 4. dndi.org [dndi.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The trypanocidal benzoxaborole AN7973 inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 13. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 14. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fexinidazole - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Portico [access.portico.org]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. The trypanocidal benzoxaborole AN7973 inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. go.drugbank.com [go.drugbank.com]
Comparative Efficacy of Ganfeborole Hydrochloride: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of Ganfeborole hydrochloride in comparison to the standard-of-care tuberculosis treatment.
This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound, a novel leucyl-tRNA synthetase (LeuRS) inhibitor, against Mycobacterium tuberculosis (Mtb). The data presented is compiled from various preclinical and clinical studies, offering a detailed overview of its performance against the standard-of-care regimen, RIFAFOUR® e-275.
In Vitro Efficacy: Potent Activity Against M. tuberculosis
This compound has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its primary mechanism of action is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.
Table 1: In Vitro Activity of this compound Against M. tuberculosis
| Parameter | M. tuberculosis Strain | Value | Reference |
| IC50 (LeuRS) | Mtb LeuRS | 0.20 µM | [1] |
| MIC | H37Rv (drug-susceptible) | 0.08 µM | [1] |
| MIC90 | Clinical Isolates | 0.1 µM | [2] |
| MIC | Drug-Resistant Strains | Potent activity reported | [3] |
In Vivo Efficacy: Significant Bacterial Load Reduction in Preclinical Models and Clinical Trials
Preclinical studies in mouse and marmoset models of tuberculosis have shown significant in vivo efficacy of this compound, leading to a substantial reduction in bacterial load. Furthermore, a Phase 2a clinical trial (NCT03557281) has evaluated its early bactericidal activity in patients with pulmonary tuberculosis.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis
| Treatment Group | Dosage | Duration | Mean Log10 CFU Reduction (Lungs) | Reference |
| Ganfeborole | 0.4 - 10 mg/kg | 14 days | 2 - 3 | [1] |
| RIF + INH + PZA | Standard Dose | 8 weeks | ~4 | [4] |
Note: Direct comparison is challenging due to differences in experimental design. The data for the standard regimen is from a separate study.
Table 3: In Vivo Efficacy of this compound in a Marmoset Monkey Model of Tuberculosis
| Treatment Group | Dosage | Duration | Mean Log10 CFU Reduction (Lung Lesion) | Reference |
| Ganfeborole | 0.5 mg/kg/day | 8 weeks | 2.6 | [3] |
| Ganfeborole | 2 mg/kg/day | 8 weeks | 2.7 | [3] |
Table 4: Early Bactericidal Activity of this compound in a Phase 2a Clinical Trial (NCT03557281)
| Treatment Group | Dosage | Duration | Mean Change from Baseline in Log10 CFU/mL Sputum | Reference |
| Ganfeborole | 5 mg | 14 days | Numerical reduction observed | [3] |
| Ganfeborole | 15 mg | 14 days | Numerical reduction observed | [3] |
| Ganfeborole | 30 mg | 14 days | Numerical reduction observed | [3] |
| Standard of Care | RIFAFOUR® e-275 | 14 days | Numerical reduction observed | [3] |
Note: The trial was not designed for a direct statistical comparison of the early bactericidal activity between Ganfeborole and the standard of care.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
The in vitro activity of this compound is determined by the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a rapid and low-cost method for assessing the susceptibility of M. tuberculosis.
Protocol:
-
Preparation of Drug Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared and adjusted to a standardized turbidity.
-
Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the drug dilutions.
-
Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Result Interpretation: After further incubation, a color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.[5]
In Vivo Efficacy Assessment in a Chronic Murine Tuberculosis Model
The in vivo efficacy of this compound is evaluated in a well-established chronic mouse model of tuberculosis.
Protocol:
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.
-
Treatment Initiation: Treatment with this compound or the comparator drug is initiated several weeks post-infection, once a stable bacterial load is established in the lungs.
-
Drug Administration: The compounds are administered orally, once daily, for a specified duration.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
CFU Enumeration: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ. The efficacy of the treatment is measured by the reduction in log10 CFU compared to the untreated control group.[6][7]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for efficacy testing.
References
- 1. Selectivity of the Time-Dependent M. tuberculosis LeuRS Inhibitor Ganfeborole Is Driven by Target Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganfeborole - Wikipedia [en.wikipedia.org]
- 3. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
Ganfeborole Hydrochloride: A Synergistic Partner in the Fight Against Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic regimens. Ganfeborole (B1654198) hydrochloride (formerly GSK3036656), a first-in-class benzoxaborole, has emerged as a promising candidate for inclusion in combination therapies. This guide provides a comparative analysis of ganfeborole's synergistic potential with other anti-tuberculosis agents, supported by available preclinical data.
Mechanism of Action: A Novel Approach to Inhibiting Mycobacterium tuberculosis
Ganfeborole targets a novel pathway in Mycobacterium tuberculosis by inhibiting the leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for protein synthesis, and its inhibition leads to a bactericidal effect. This distinct mechanism of action suggests a low probability of cross-resistance with existing anti-TB drugs and makes it an excellent candidate for combination therapy.
Evidence of Synergy: Preclinical In Vivo Data
While specific quantitative in vitro synergy data, such as Fractional Inhibitory Concentration (FIC) indices from checkerboard assays, are not yet publicly available in the reviewed literature, significant preclinical evidence from a mouse model of tuberculosis points towards the synergistic potential of ganfeborole. A study conducted at Johns Hopkins Medicine demonstrated that a combination regimen of ganfeborole, bedaquiline, and pretomanid (B1679085) reduced disease relapse in mice.[1]
Table 1: In Vivo Efficacy of a Ganfeborole-Containing Combination Regimen
| Drug Combination | Model | Key Finding | Source |
| Ganfeborole + Bedaquiline + Pretomanid | Mouse Model of Tuberculosis | Reduced relapse rates compared to standard regimens. | Johns Hopkins Medicine[1] |
This in vivo result is a strong indicator of a synergistic or at least additive interaction between these three agents, each of which has a different mechanism of action.
Experimental Protocols
To quantitatively assess the synergistic interactions of ganfeborole with other anti-TB agents in vitro, the checkerboard assay is a standard and widely used method.
Checkerboard Synergy Assay Protocol for Mycobacterium tuberculosis
1. Preparation of Materials:
- Bacterial Strain: Mycobacterium tuberculosis H37Rv or clinical isolates.
- Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
- Antimicrobial Agents: Stock solutions of ganfeborole hydrochloride and other anti-TB agents (e.g., bedaquiline, pretomanid, isoniazid, rifampicin) are prepared in appropriate solvents (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
- 96-Well Plates: Sterile, clear, round-bottom 96-well microtiter plates.
- Resazurin (B115843) Solution: A sterile solution of resazurin sodium salt (0.01% w/v) is prepared in distilled water.
2. Assay Procedure:
- Drug Dilution: A two-dimensional serial dilution of the antimicrobial agents is performed in the 96-well plates.
- Drug A (e.g., ganfeborole) is serially diluted along the x-axis (columns).
- Drug B (the other anti-TB agent) is serially diluted along the y-axis (rows).
- Each well will contain a unique combination of concentrations of the two drugs.
- Control wells containing each drug alone, as well as a drug-free growth control, are included.
- Inoculum Preparation: M. tuberculosis is cultured to mid-log phase (OD600 of 0.5-0.8). The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the assay medium.
- Inoculation: Each well of the 96-well plate is inoculated with the bacterial suspension.
- Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
3. Determination of Minimum Inhibitory Concentration (MIC):
- Following incubation, 20 µL of resazurin solution is added to each well, and the plates are incubated for another 24-48 hours.
- A color change from blue to pink indicates bacterial growth.
- The MIC is defined as the lowest concentration of the drug(s) that prevents this color change.
4. Calculation of Fractional Inhibitory Concentration (FIC) Index:
- The FIC for each drug is calculated as follows:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- The FIC Index (FICI) is the sum of the individual FICs:
- FICI = FIC of Drug A + FIC of Drug B
- Interpretation of FICI:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Visualizing the Path to Synergy
The following diagrams illustrate the distinct mechanisms of action of ganfeborole and its potential partners, and the experimental workflow for assessing their synergy.
References
Comparative Analysis of Novel Benzoxaboroles and Standard of Care for Chagas Disease
A guide for researchers and drug development professionals
This guide provides a comparative overview of the investigational benzoxaborole compound AN15368 (also known as AN2-502998) and the current standard-of-care treatment, benznidazole (B1666585), for Chagas disease, caused by the parasite Trypanosoma cruzi. While Ganfeborole hydrochloride belongs to the same class of boron-containing compounds, its primary development is focused on tuberculosis. The preclinical data for AN15368, however, shows significant promise for the treatment of Chagas disease.
In Vitro Efficacy Against Trypanosoma cruzi
The in vitro potency of a compound against the intracellular amastigote stage of T. cruzi is a critical early indicator of potential therapeutic efficacy.
Table 1: Comparative In Vitro Activity
| Compound | IC50 against T. cruzi amastigotes | Cytotoxicity (CC50) on mammalian cells | Selectivity Index (SI) |
| AN15368 | 5 nM[1] | >25,000 nM | >5,000 |
| Benznidazole | ~2,000 - 5,000 nM | >20,000 nM | >4-10 |
Experimental Protocol: In Vitro Anti-Amastigote Assay
A common method for determining the in vitro efficacy of compounds against T. cruzi involves using a strain of the parasite that expresses a reporter gene, such as β-galactosidase, allowing for colorimetric quantification of parasite viability.
-
Cell Culture: Host cells (e.g., L6 rat myoblasts or Vero cells) are seeded in 96-well microplates and incubated to form a confluent monolayer.
-
Parasite Infection: The host cells are infected with trypomastigotes of a T. cruzi strain engineered to express β-galactosidase (e.g., Tulahuen strain). After an incubation period to allow for parasite invasion, extracellular parasites are washed away.
-
Compound Application: The test compounds (AN15368 and benznidazole) are serially diluted and added to the infected cell cultures. Control wells with infected, untreated cells and uninfected cells are also included.
-
Incubation: The plates are incubated for a period (e.g., 72-96 hours) to allow for the intracellular parasites to replicate.
-
Lysis and Substrate Addition: A detergent solution is added to lyse the host cells and release the intracellular amastigotes. Subsequently, a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) is added.
-
Quantification: The β-galactosidase produced by the viable parasites converts the CPRG into a colored product, which is measured spectrophotometrically. The reduction in signal in treated wells compared to untreated controls is used to calculate the 50% inhibitory concentration (IC50).
-
Cytotoxicity Assessment: In parallel, the same concentrations of the compounds are added to uninfected host cells to determine the 50% cytotoxic concentration (CC50), typically using a viability dye like resazurin.
-
Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of CC50 to IC50, with a higher SI indicating greater selectivity for the parasite over host cells.
In Vivo Efficacy in Preclinical Models
Animal models, particularly mice and non-human primates, are crucial for evaluating the in vivo efficacy and potential for parasitological cure of new drug candidates.
Table 2: Comparative In Vivo Efficacy in Murine and Non-Human Primate Models
| Compound | Animal Model | Treatment Regimen | Efficacy Outcome | Reference |
| AN15368 | Mouse | Oral, daily | 100% cure rate in both acute and chronic infection models.[2] | [2] |
| AN15368 | Non-human primate (naturally infected) | Oral, 60-day course | 100% cure rate with no detectable acute toxicity.[3][4][5][6] | [3][4][5][6] |
| Benznidazole | Mouse | Oral, 100 mg/kg/day for 20 days | Dose-dependent increase in antiparasitic activity, with the 100 mg/kg regimen resulting in parasitological cure in all treated mice.[7] | [7] |
| Benznidazole | Human (pediatric, chronic) | Oral, 5-7.5 mg/kg/day for 60 days | ~55-60% seroreversion (antibody test change from positive to negative) compared to ~5-14% in placebo groups.[8] | [8] |
| Benznidazole | Human (adult, chronic) | Oral, 5 mg/kg/day for 60 days | Variable efficacy, with lower rates of seroreversion. Does not significantly reduce clinical progression in patients with established cardiomyopathy.[9] | [9] |
Experimental Protocol: Murine Model of Chagas Disease
This protocol outlines a general procedure for assessing the efficacy of a test compound in a mouse model of T. cruzi infection.[10][11]
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a specific strain of T. cruzi trypomastigotes (e.g., Brazil or Colombiana strain). The infection can be monitored by measuring parasitemia in the blood.
-
Treatment Initiation: Treatment is initiated at a defined time post-infection, which can be during the acute phase (e.g., 7 days post-infection) or the chronic phase (e.g., 120 days post-infection).
-
Drug Administration: The test compound (e.g., AN15368) and the reference drug (benznidazole) are administered, typically orally, at various doses and for a specified duration (e.g., 20-60 days). A vehicle control group of infected but untreated animals is included.
-
Monitoring During Treatment: Parasitemia levels can be monitored throughout the treatment period. For bioluminescent parasite strains, in vivo imaging can be used to track parasite load in real-time.[10]
-
Assessment of Cure: After the treatment period, a definitive assessment of parasitological cure is performed. This often involves:
-
Immunosuppression: Mice are treated with an immunosuppressant drug (e.g., cyclophosphamide) to induce a relapse of the infection if parasites are still present.
-
PCR Analysis: Sensitive polymerase chain reaction (PCR) assays are performed on blood and various tissues (e.g., heart, skeletal muscle) to detect parasite DNA.
-
Hemoculture: Blood samples are cultured under conditions that promote the growth of T. cruzi to detect viable parasites. A complete absence of parasites by all these measures is indicative of a sterile cure.
-
Mechanism of Action
AN15368 and benznidazole have distinct mechanisms of action against T. cruzi.
AN15368: A Prodrug Targeting mRNA Processing
AN15368 is a prodrug that requires activation by parasite-specific enzymes. Once activated, it targets a key enzyme in the parasite's mRNA processing pathway.[1][3][4][5][12]
Caption: Mechanism of action for AN15368 in Trypanosoma cruzi.
Benznidazole: Generation of Reactive Metabolites
Benznidazole is a nitroimidazole compound that, upon reduction within the parasite, generates reactive nitrogen species and other metabolites that damage parasite DNA, proteins, and lipids.
Caption: Mechanism of action for Benznidazole in Trypanosoma cruzi.
Safety and Tolerability
A major limitation of current Chagas disease treatments is the high incidence of adverse events, often leading to treatment discontinuation.
Table 3: Comparative Safety Profiles
| Compound | Common Adverse Events | Treatment Discontinuation Rate | Reference |
| AN15368 | No significant side effects observed in preclinical mouse and non-human primate studies.[2] | Not applicable (preclinical) | [2] |
| Benznidazole | Dermatological reactions (rash, pruritus), gastrointestinal disturbances (abdominal pain, nausea, vomiting), peripheral neuropathy, headache, weight loss, bone marrow depression.[8][13] | 12-31% in clinical studies due to adverse events.[13] | [8][13] |
Summary and Future Outlook
The preclinical data for AN15368 (AN2-502998) presents a highly promising profile for a future Chagas disease therapy. Its potent in vitro activity, 100% cure rate in rigorous animal models, and favorable safety profile in these studies stand in contrast to the variable efficacy and significant toxicity associated with benznidazole. The distinct mechanism of action of AN15368 may also be advantageous, particularly for parasite strains with reduced susceptibility to existing drugs.
A Phase 1 first-in-human clinical trial of AN2-502998 commenced in August 2025, with plans for a Phase 2 trial to follow. The results of these trials will be critical in determining if the remarkable preclinical efficacy and safety of this benzoxaborole translate to a much-needed, improved treatment for the millions of people affected by Chagas disease.
Experimental Workflow Diagram
Caption: Drug development workflow for Chagas disease therapeutics.
References
- 1. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. ctegd.uga.edu [ctegd.uga.edu]
- 4. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Will AN15368 be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]
- 6. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. Use of benznidazole to treat chronic Chagas disease: An updated systematic review with a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 11. tandfonline.com [tandfonline.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. academic.oup.com [academic.oup.com]
Reproducibility of Ganfeborole Hydrochloride Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ganfeborole hydrochloride's performance with alternative tuberculosis (TB) treatments, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development.
Ganfeborole (also known as GSK3036656) is an investigational antibiotic with potent activity against Mycobacterium tuberculosis (Mtb).[1] It belongs to the benzoxaborole class of compounds and exhibits a novel mechanism of action, making it a promising candidate for the treatment of drug-susceptible and potentially drug-resistant tuberculosis.[2]
Mechanism of Action
Ganfeborole functions by selectively inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][3][4] By binding to LeuRS, Ganfeborole prevents the attachment of leucine (B10760876) to its corresponding tRNA, thereby halting the production of proteins necessary for the bacterium's survival and replication.[3] This targeted action is highly specific to the bacterial enzyme, with significantly lower inhibition of human cytoplasmic and mitochondrial LeuRS, suggesting a favorable safety profile.[5][6]
Comparative Performance Data
The following tables summarize the quantitative experimental data for this compound and compare it with the standard of care and other novel anti-tuberculosis agents. It is important to note that direct head-to-head comparative trial data for Ganfeborole against all listed alternatives are not available; therefore, the data presented for alternatives are from separate studies.
Table 1: Quantitative Experimental Data for this compound
| Parameter | Value | Reference(s) |
| Mechanism of Action | Inhibition of Mtb leucyl-tRNA synthetase (LeuRS) | [1][3][4] |
| In Vitro Activity | ||
| IC50 (Mtb LeuRS) | 0.20 µM - 0.216 µM | [5][6][7][8] |
| MIC (Mtb H37Rv) | 0.08 µM - < 0.1 µM | [5][6][8] |
| MIC90 (TB clinical isolates) | 0.1 µM | [8] |
| In Vivo Activity (Murine Models) | ||
| Efficacy | Bactericidal at 0.5 mg/kg | [8] |
| Combination Therapy | Reduces relapse with Bedaquiline and Pretomanid | [8] |
| In Vivo Activity (Marmoset Model) | ||
| Bacterial Burden Reduction | 2.6-2.7 log10 CFU/lung lesion decrease (0.5-2 mg/kg/day for 8 weeks) | [9] |
| Phase 1 Clinical Trial (Healthy Volunteers) | ||
| Doses | Single (5, 15, 25 mg QD), Repeat (5, 15 mg QD for 14 days) | [9] |
| Outcome | Well tolerated, no relevant adverse events | [9] |
| Phase 2a Clinical Trial (NCT03557281) | ||
| Doses | 1, 5, 15, 30 mg once daily for 14 days | [10][11] |
| Efficacy | Numerical reductions in daily sputum CFU at 5, 15, and 30 mg doses | [10][11] |
| Safety | Adverse event rates comparable to standard of care; all Grade 1 or 2 | [10][11] |
Table 2: Comparison with Alternative Tuberculosis Treatments
| Drug/Regimen | Mechanism of Action | Key Efficacy Data | Common Adverse Events | Reference(s) |
| Ganfeborole | LeuRS inhibitor | Early bactericidal activity in Phase 2a trial | Favorable safety profile in early trials | [10][11] |
| Rifafour e-275 (Standard of Care) | Combination of Rifampicin, Isoniazid, Pyrazinamide, Ethambutol | Standard approved treatment for drug-sensitive TB | Hepatotoxicity, rash, nausea, visual disturbances | [12][13][14] |
| Bedaquiline | ATP synthase inhibitor | Improves cure rates in multidrug-resistant TB (MDR-TB) | QT prolongation, nausea, joint pain, headache | [2][3][15][16] |
| Pretomanid | Nitroimidazole; inhibits mycolic acid synthesis | Part of BPaL/BPaLM regimens for highly drug-resistant TB | Peripheral neuropathy, nausea, anemia | [5][15][17][18][19] |
| Delamanid (B1670213) | Inhibits mycolic acid synthesis | Improves sputum culture conversion in MDR-TB | QT prolongation, nausea, dizziness | [15][20][21][22][23] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. Below are protocols for key experiments cited in the evaluation of Ganfeborole and other anti-tubercular agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against M. tuberculosis is typically determined using the broth microdilution or agar (B569324) dilution method.
Broth Microdilution Method (based on Resazurin (B115843) Microtiter Assay - REMA):
-
Preparation of Inoculum: M. tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.[24][25]
-
Plate Setup: A 96-well microtiter plate is used. The test compound (Ganfeborole) is serially diluted (2-fold) in 7H9 broth across the wells.[25]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (no drug and no bacteria) are included.[25]
-
Incubation: The plate is incubated at 37°C for 7-10 days.[24]
-
Reading Results: A resazurin solution is added to each well, and the plate is incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[24]
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay measures the ability of a compound to inhibit the aminoacylation activity of LeuRS.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing recombinant Mtb LeuRS, ATP, radiolabeled [3H]-Leucine, and purified tRNA-Leu.
-
Initiation: The reaction is initiated by the addition of the enzyme or tRNA.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination and Precipitation: The reaction is stopped, and the [3H]-Leucyl-tRNA is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter.
-
Quantification: The radioactivity on the filter is measured using a scintillation counter. The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
Sputum Colony Forming Unit (CFU) Count for Early Bactericidal Activity (EBA)
EBA studies are crucial for evaluating the early efficacy of new anti-TB drugs in patients.
-
Sputum Collection: Patients provide sputum samples, typically collected overnight, at baseline and at various time points during the initial 14 days of treatment.[4][26]
-
Sputum Processing: The sputum is homogenized and decontaminated to kill non-mycobacterial organisms.
-
Serial Dilution and Plating: The processed sputum is serially diluted and plated on selective agar medium (e.g., Middlebrook 7H11).[26]
-
Incubation: The plates are incubated at 37°C for 3-6 weeks.[26]
-
CFU Counting: The number of colonies on the plates is counted, and the CFU per milliliter of sputum is calculated. The change in log10 CFU/mL over time reflects the bactericidal activity of the treatment.[26]
Experimental Workflow
The following diagram illustrates a generalized workflow for the preclinical and early clinical evaluation of a novel anti-tubercular agent like Ganfeborole.
Conclusion
The available experimental data for this compound demonstrate a promising profile for a novel anti-tuberculosis agent. Its unique mechanism of action, potent in vitro and in vivo activity, and favorable early-phase clinical trial results position it as a valuable candidate for further development. The reproducibility of the cited experimental data relies on the adherence to standardized and well-documented protocols, such as those outlined in this guide.
For a comprehensive assessment of Ganfeborole's clinical utility, further data from larger, later-phase clinical trials are necessary. These trials should ideally include direct comparisons with the current standard of care and other novel regimens to clearly define its role in the evolving landscape of tuberculosis treatment. The scientific community awaits the publication of more detailed results from ongoing and future studies to fully evaluate the potential of Ganfeborole in the global fight against tuberculosis.
References
- 1. Study Finds Three New Safe, Effective Ways To Treat Drug-Resistant Tuberculosis | Harvard Medical School [hms.harvard.edu]
- 2. Bedaquiline - Wikipedia [en.wikipedia.org]
- 3. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Optimizing Outpatient Serial Sputum Colony Counting for Studies of Tuberculosis Treatment in Resource-Poor Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 7. respiratory-therapy.com [respiratory-therapy.com]
- 8. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. sahpra.org.za [sahpra.org.za]
- 13. Rifafour | Working Group for New TB Drugs [newtbdrugs.org]
- 14. Treatment outcomes of fixed-dose combination versus separate tablet regimens in pulmonary tuberculosis patients with or without diabetes in Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Drugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. drugs.com [drugs.com]
- 19. Pretomanid | Working Group for New TB Drugs [newtbdrugs.org]
- 20. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 22. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 25. benchchem.com [benchchem.com]
- 26. Quantification of multidrug-resistant M. tuberculosis bacilli in sputum during the first 8 weeks of treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ganfeborole Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ganfeborole hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this potent antitubercular agent.
This compound is classified as an acute oral toxicant and may cause organ damage through prolonged or repeated exposure.[1] Therefore, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment.
Summary of Safety and Hazard Information
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key safety data.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] |
| UN Number for Transport | 2811 | TOXIC SOLID, ORGANIC, N.O.S.[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent accidental exposure.
-
Eye Protection: Wear safety glasses with side-shields or goggles. An eye wash station should be readily accessible.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Wash hands thoroughly after handling.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable country, federal, state, and local regulations.[1] The following protocol provides a general framework for its safe disposal.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
Avoid mixing with other incompatible wastes.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the specific chemical name: "this compound."
-
Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be locked to prevent unauthorized access.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe transport and disposal.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
The SDS for this compound suggests scrubbing surfaces and equipment with alcohol.[1]
-
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood if possible.[1]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb the Spilled Material: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal according to the protocol outlined above.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines in conjunction with the information provided in the Safety Data Sheet.
References
Essential Safety and Handling Protocols for Ganfeborole Hydrochloride
This document provides crucial safety and logistical information for the handling and disposal of Ganfeborole hydrochloride, a potent antitubercular agent.[1][2][3] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified as toxic if swallowed (Acute toxicity, oral, Category 3) and may cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity, repeated exposure, Category 2).[4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
| Protection Type | Recommended PPE | Specifications & Best Practices |
| Eye Protection | Safety Glasses | Should be worn at all times. Ensure an eye-wash station is readily accessible.[4] |
| Hand Protection | Protective Gloves | Use disposable latex, nitrile, or vinyl gloves.[5] Never reuse gloves and wash hands thoroughly after removal.[4][5] |
| Body Protection | Impervious Clothing | A lab coat or gown with long sleeves that opens in the back is recommended.[4][5] |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas or with appropriate exhaust ventilation.[4] An N95 or FFP2 respirator should be considered based on risk assessment, especially if dust or aerosols may be generated.[5] |
Operational Plan for Safe Handling
1. Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned procedures.
-
Locate Safety Equipment: Ensure that a safety shower and an eye-wash station are unobstructed and accessible.[4]
-
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[4]
2. Handling the Compound:
-
Avoid all direct contact with the skin and eyes.[4]
-
Do not inhale dust, fumes, or aerosols.[4]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[4]
-
After handling, wash hands and other exposed skin areas thoroughly.[4]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[4]
-
The substance should be stored in a locked location.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
Emergency and Disposal Plans
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical advice.[4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician immediately.[4]
Accidental Release (Spill) Protocol:
-
Evacuate: Immediately evacuate personnel from the affected area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Wear Full PPE: Don all required personal protective equipment, including a respirator, before re-entering the area.[4]
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[4]
-
Clean-up: For solutions, absorb with a liquid-binding material like diatomite.[4] Decontaminate surfaces by scrubbing with alcohol.[4]
-
Disposal: Collect all contaminated materials into a suitable container for disposal according to regulations.[4]
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan: All waste materials, including the compound itself and any contaminated items, must be disposed of in accordance with all applicable country, federal, state, and local regulations.[4] Do not allow the product to enter drains or soil.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
